molecular formula C15H26O B1229147 delta-Cadinol CAS No. 19435-97-3

delta-Cadinol

Cat. No.: B1229147
CAS No.: 19435-97-3
M. Wt: 222.37 g/mol
InChI Key: LHYHMMRYTDARSZ-ZQDZILKHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-delta-cadinol is a cadinane sesquiterpenoid that consists of 1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalene having a hydroxy substituent at position 1 and (1R,4S,4aR,8aS)-configuration. It has a role as an algal metabolite and a plant metabolite. It is a cadinane sesquiterpenoid, a member of octahydronaphthalenes and a tertiary alcohol. It is an enantiomer of a (+)-delta-cadinol.
delta-Cadinol is a natural product found in Cryptomeria japonica, Ageratum conyzoides, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19435-97-3

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1R,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol

InChI

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15+/m0/s1

InChI Key

LHYHMMRYTDARSZ-ZQDZILKHSA-N

SMILES

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC[C@@]([C@H]2CC1)(C)O)C(C)C

Canonical SMILES

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C

Other CAS No.

19435-97-3

Origin of Product

United States

Foundational & Exploratory

Delta-Cadinol: A Technical Guide to its Natural Abundance, Sources, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-cadinol is a naturally occurring sesquiterpenoid alcohol with a characteristic cadinane (B1243036) skeleton. As a member of the diverse family of terpenoids, it has garnered interest within the scientific community for its presence in a variety of plant essential oils and its potential biological activities. This technical guide provides a comprehensive overview of the natural abundance of this compound, its primary sources, and detailed methodologies for its extraction, isolation, and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Abundance and Sources of this compound

This compound is biosynthesized by a wide array of organisms, including plants, fungi, and even some insects. Its concentration can vary significantly depending on the species, geographical location, and the specific part of the organism from which it is isolated. The following table summarizes the quantitative abundance of this compound in several reported natural sources.

Natural SourcePlant/Organism PartPercentage of this compound in Essential OilReference(s)
Achillea millefolium (Yarrow)Aerial parts0.4% - 3.2%[1][2]
Torreya nucifera (Japanese nutmeg-yew)Leaves3.1% (as torreyol)[3]
Copaifera multijuga (Copaiba)Oleoresin~1%[4][5]
Cedrus atlantica (Atlas Cedar)Wood1.95% - 36.3% (as δ-cadinene, a related compound)[6]
Humulus lupulus (Hop)Cones9.4% (as δ-cadinene, a related compound)[6]
Plebejus argyrognomon (Reverdin's blue butterfly)-Acts as a pheromone[7]
Boreostereum vibrans (A basidiomycete fungus)Mycelia-[8][9]
Stereum hirsutum (Hairy curtain crust fungus)Mycelia-[8]

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenoids, originates from the isoprenoid pathway. The key precursor molecule is farnesyl pyrophosphate (FPP). A specific enzyme, this compound synthase, catalyzes the cyclization of FPP to form the characteristic bicyclic cadinane skeleton and subsequent hydroxylation to yield this compound.[7][8][9][10]

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Cadinol_Synthase This compound Synthase FPP->Cadinol_Synthase Cyclization & Hydroxylation delta_Cadinol This compound Cadinol_Synthase->delta_Cadinol

Biosynthetic pathway of this compound from FPP.

Experimental Protocols

Extraction of this compound from Plant Material

The initial step in isolating this compound involves its extraction from the source material, typically through methods designed to isolate volatile compounds.

a) Steam Distillation: This is a common method for extracting essential oils from plant material.[11][12][13][14]

  • Apparatus: Clevenger-type apparatus or similar steam distillation unit.

  • Procedure:

    • The plant material (e.g., leaves, wood shavings) is placed in a distillation flask.

    • Water is added to the flask, and the mixture is heated to boiling.

    • Alternatively, steam is passed through the plant material.

    • The steam, carrying the volatile this compound, passes through a condenser.

    • The condensed mixture of water and essential oil is collected in a separating funnel.

    • The essential oil layer, containing this compound, is separated from the aqueous layer.

b) Solvent Extraction: This method is suitable for extracting a broader range of compounds, including less volatile sesquiterpenoids.[15][16]

  • Solvents: Hexane (B92381), ethanol, methanol, or ethyl acetate (B1210297) are commonly used.

  • Procedure:

    • The dried and ground plant material is macerated in the chosen solvent for a specified period (e.g., 24-48 hours).

    • The mixture is then filtered to separate the extract from the solid plant residue.

    • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract containing this compound.

c) Supercritical Fluid Extraction (SFE): A more modern and "green" alternative that uses supercritical CO2 as the solvent.[15][17]

  • Apparatus: Supercritical fluid extractor.

  • Procedure:

    • The plant material is placed in an extraction vessel.

    • Supercritical CO2 is passed through the vessel, dissolving the this compound.

    • The pressure is then reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted compounds.

Isolation and Purification of this compound

Following extraction, this compound is typically isolated and purified from the crude extract or essential oil using chromatographic techniques.

a) Column Chromatography: A standard method for separating compounds based on their polarity.[18]

  • Stationary Phase: Silica gel or alumina (B75360) is commonly used.

  • Mobile Phase: A gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is used to elute the compounds.

  • Procedure:

    • The crude extract is loaded onto the top of the column.

    • The mobile phase is passed through the column, and fractions are collected.

    • Fractions are analyzed (e.g., by TLC or GC-MS) to identify those containing this compound.

b) High-Performance Liquid Chromatography (HPLC): Provides higher resolution and is suitable for both analytical and preparative-scale purification.[18][19]

  • Column: A C18 reversed-phase column is often employed.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often in a gradient elution.

  • Detection: A Diode Array Detector (DAD) or Mass Spectrometer (MS) can be used.

Identification and Quantification of this compound

The definitive identification and quantification of this compound are achieved through spectroscopic and chromatographic methods.

a) Gas Chromatography-Mass Spectrometry (GC-MS): The primary technique for identifying and quantifying volatile compounds like this compound in essential oils.[6]

  • GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to separate the components of the essential oil.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and library databases (e.g., NIST).

  • Quantification: The percentage of this compound is determined by the relative peak area in the chromatogram.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the unambiguous structural elucidation of the isolated compound.[20][21][22][23]

  • Spectra: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are conducted.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

  • Analysis: The chemical shifts, coupling constants, and correlation signals in the 2D spectra are used to determine the complete chemical structure of this compound.

Experimental_Workflow cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_analysis Identification & Quantification plant_material Plant Material steam_dist Steam Distillation plant_material->steam_dist solvent_ext Solvent Extraction plant_material->solvent_ext sfe Supercritical Fluid Extraction (SFE) plant_material->sfe crude_extract Crude Extract / Essential Oil steam_dist->crude_extract solvent_ext->crude_extract sfe->crude_extract column_chrom Column Chromatography crude_extract->column_chrom hplc HPLC crude_extract->hplc pure_compound Isolated this compound column_chrom->pure_compound hplc->pure_compound gc_ms GC-MS Analysis pure_compound->gc_ms nmr NMR Spectroscopy pure_compound->nmr final_data final_data gc_ms->final_data Quantitative Data & Identification nmr->final_data Structural Elucidation

General workflow for the extraction and analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural abundance, sources, and analytical methodologies for the sesquiterpenoid this compound. The compiled data on its quantitative occurrence and the comprehensive experimental protocols for its extraction, isolation, and characterization serve as a foundational resource for researchers in natural product chemistry and related fields. The elucidation of biosynthetic pathways and the application of modern analytical techniques are crucial for further exploring the pharmacological potential of this compound and for the development of novel therapeutic agents.

References

Stereochemical Dissection of δ-Cadinol Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-cadinol (δ-cadinol) is a naturally occurring sesquiterpenoid alcohol that exists as a pair of enantiomers: (+)-δ-cadinol and (-)-δ-cadinol. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements that can profoundly influence their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereochemistry of (+)- and (-)-δ-cadinol, including their absolute configurations and key physicochemical characteristics. It further delves into their differential biological activities, supported by quantitative data, and outlines detailed experimental protocols for their synthesis, isolation, and chiral separation. Additionally, this guide visualizes the biosynthetic pathway leading to the cadinane (B1243036) skeleton, providing a foundational understanding of its natural origins.

Introduction to the Stereochemistry of δ-Cadinol

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Enantiomers can interact differently with chiral biological targets such as enzymes and receptors, leading to variations in efficacy, potency, and even toxicity. Therefore, a thorough understanding of the stereochemical properties of drug candidates like δ-cadinol is paramount for drug development.

(+)-δ-Cadinol and (-)-δ-cadinol are diastereomers of other cadinane sesquiterpenoids and epimers of α-cadinol.[1] The absolute configuration of each enantiomer has been determined as follows:

  • (+)-δ-Cadinol: (1S,4R,4aS,8aR)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol[2]

  • (-)-δ-Cadinol: (1R,4S,4aR,8aS)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol[3][4]

These distinct spatial arrangements give rise to their opposing optical activities, a key characteristic for their identification and differentiation.

Physicochemical Properties

The enantiomers of δ-cadinol share many physical properties but differ in their interaction with plane-polarized light. A summary of their key physicochemical data is presented below.

Property(+)-δ-Cadinol(-)-δ-CadinolGeneral δ-Cadinol
Molecular Formula C₁₅H₂₆OC₁₅H₂₆OC₁₅H₂₆O
Molecular Weight 222.37 g/mol 222.37 g/mol 222.37 g/mol
Appearance White crystalline solidWhite crystalline solidWhite crystalline needles[1]
Melting Point Not specifically reportedNot specifically reported138-139 °C[1]
Specific Rotation ([α]D) Not specifically reportedNot specifically reported-
Solubility Soluble in isopropyl ether and ethanolSoluble in isopropyl ether and ethanolSoluble in isopropyl ether and ethanol[1]

Note: Specific rotation values for the individual enantiomers are not consistently reported in publicly available literature. Researchers should determine this value experimentally for their specific samples.

Differential Biological Activities

While research directly comparing the biological activities of the individual δ-cadinol enantiomers is limited, the broader class of cadinane sesquiterpenoids is known to possess a range of biological effects. There is evidence suggesting potential anticancer and antimicrobial activities, although quantitative, comparative data for the δ-cadinol enantiomers is not yet available in the literature. Further research is critically needed to elucidate the stereospecific bioactivities of (+)- and (-)-δ-cadinol.

Experimental Protocols

Biosynthesis of δ-Cadinol

The biosynthesis of δ-cadinol proceeds through the mevalonate (B85504) pathway, leading to the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). A δ-cadinol synthase then catalyzes the cyclization of FPP to form the characteristic cadinane skeleton.

This compound Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate Pathway->Farnesyl Pyrophosphate (FPP) This compound Synthase This compound Synthase Farnesyl Pyrophosphate (FPP)->this compound Synthase Cadinyl Cation Cadinyl Cation This compound Synthase->Cadinyl Cation This compound This compound Cadinyl Cation->this compound

Biosynthesis of δ-Cadinol from Acetyl-CoA.
Isolation of (+)-δ-Cadinol from Torreya nucifera

(+)-δ-Cadinol, also known as torreyol, was first identified in the leaves of Torreya nucifera.[1] The following is a general protocol for its isolation:

  • Extraction:

    • Air-dry and pulverize the leaves of Torreya nucifera.

    • Perform steam distillation to obtain the essential oil.

    • Alternatively, perform solvent extraction with a non-polar solvent like hexane (B92381) or ether, followed by removal of the solvent under reduced pressure.

  • Fractionation:

    • Subject the crude extract or essential oil to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Purification:

    • Combine fractions containing (+)-δ-cadinol.

    • Perform further purification by preparative TLC or a second column chromatography step.

    • Recrystallize the purified compound from a suitable solvent (e.g., hexane) to obtain pure (+)-δ-cadinol.

Chiral Separation of δ-Cadinol Enantiomers by HPLC

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers.

Chiral HPLC Workflow Racemic this compound Sample Racemic this compound Sample HPLC System HPLC System Racemic this compound Sample->HPLC System Chiral Stationary Phase Column Chiral Stationary Phase Column HPLC System->Chiral Stationary Phase Column Detector Detector Chiral Stationary Phase Column->Detector Mobile Phase Mobile Phase Mobile Phase->HPLC System Separated Enantiomers Separated Enantiomers Detector->Separated Enantiomers

Workflow for Chiral HPLC Separation.

Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H), is a good starting point.

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation. A common starting point is 90:10 (n-hexane:isopropanol).

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) can be used, as δ-cadinol lacks a strong chromophore.

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., 95:5, 80:20 n-hexane:isopropanol) and consider adding a small amount of a modifier like ethanol. The column temperature can also be adjusted to improve resolution.

Conclusion

The stereochemistry of (+)- and (-)-δ-cadinol is a critical determinant of their biological function. While their fundamental physicochemical properties have been characterized, a significant knowledge gap remains regarding their specific optical rotations and, more importantly, their comparative biological activities. The experimental protocols outlined in this guide provide a framework for the synthesis, isolation, and chiral separation of these enantiomers, enabling further investigation into their stereospecific mechanisms of action. Future research should focus on elucidating the differential effects of each enantiomer on relevant biological targets and signaling pathways, which will be crucial for unlocking their full therapeutic potential.

References

A Technical Guide to the Delta-Cadinol Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-Cadinol, a sesquiterpenoid alcohol, is a valuable natural product with applications in the pharmaceutical and fragrance industries. In plants, its biosynthesis is a complex process originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of plant-derived terpenoids.

The Core Biosynthetic Pathway

The biosynthesis of this compound in plants is a multi-step process that begins with the formation of the C15 precursor, farnesyl pyrophosphate (FPP), through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. The key cyclization step is catalyzed by a sesquiterpene synthase. While the direct conversion of FPP to this compound by a dedicated this compound synthase has been characterized in fungi, the precise mechanism in plants is still under investigation. Evidence suggests that plants may utilize multi-product sesquiterpene synthases that can produce this compound, or a pathway involving the formation of δ-cadinene followed by a hydroxylation step.

The central enzyme in the formation of the cadinane (B1243036) skeleton is (+)-δ-cadinene synthase , which catalyzes the cyclization of FPP to (+)-δ-cadinene.[1] This enzyme is a key step in the biosynthesis of gossypol, a phytoalexin found in cotton.[1] It is plausible that a subsequent hydroxylation of δ-cadinene by a cytochrome P450 monooxygenase yields δ-cadinol, a common mechanism in terpenoid biosynthesis for the introduction of hydroxyl groups.[2]

Alternatively, a dedicated δ-cadinol synthase can directly catalyze the conversion of FPP to δ-cadinol.[3] While a plant enzyme that predominantly forms δ-cadinol has not been fully characterized, a sesquiterpene synthase from Magnolia grandiflora (Mg25) has been shown to produce δ-cadinol as a minor product.[3] Fungal δ-cadinol synthases have been identified and characterized, providing a model for this direct biosynthetic route.[3][4]

Precursor Biosynthesis: The MVA and MEP Pathways

The universal C5 isoprenoid precursors, IPP and DMAPP, are synthesized through two distinct pathways in plants:

  • The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway utilizes acetyl-CoA as the initial substrate.

  • The Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids, this pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate.

Farnesyl pyrophosphate (FPP) synthase then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 intermediate, FPP.

The Cyclization Step: From FPP to the Cadinane Skeleton

The formation of the characteristic bicyclic cadinane skeleton is the committed step in the biosynthesis of this compound.

  • Via (+)-δ-Cadinene Synthase: This enzyme catalyzes the complex cyclization of the linear FPP molecule into the bicyclic (+)-δ-cadinene.[1]

  • Via δ-Cadinol Synthase: This enzyme directly converts FPP to δ-cadinol.[3] The reaction mechanism likely involves the formation of a carbocation intermediate which is then quenched by a water molecule to form the hydroxyl group.[3]

dot

delta_Cadinol_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_core Core δ-Cadinol Biosynthesis MVA Mevalonate Pathway (Cytosol) IPP_DMAPP IPP + DMAPP MVA->IPP_DMAPP MEP Methylerythritol Phosphate Pathway (Plastids) MEP->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPP Synthase delta_Cadinene δ-Cadinene FPP->delta_Cadinene (+)-δ-Cadinene Synthase delta_Cadinol δ-Cadinol FPP->delta_Cadinol δ-Cadinol Synthase delta_Cadinene->delta_Cadinol Cytochrome P450 Hydroxylase (putative)

Caption: The this compound biosynthesis pathway in plants.

Quantitative Data

Quantitative analysis of enzyme kinetics and product yields is crucial for understanding and engineering the this compound biosynthesis pathway.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for (+)-δ-cadinene synthase isozymes from Gossypium arboreum.

EnzymeSource OrganismKm (µM)kcat (s-1)Optimal pHOptimal Mg2+ (mM)Reference
CAD1-C1Gossypium arboreum70.039~7.0Not specified[5]
CAD1-AGossypium arboreum70.039Higher than CAD1-C1Higher than CAD1-C1[5]

Note: Kinetic data for a dedicated plant this compound synthase is currently limited.

Product Yields

The production of cadinols has been achieved in engineered microbial systems.

ProductHost OrganismTiterReference
τ-CadinolEscherichia coli133.5 ± 11.2 mg/L[6]
τ-CadinolEscherichia coli15.2 g/L
(+)-δ-CadinolEscherichia coli225 - 395 mg/L[4]

The natural abundance of this compound varies among plant species and tissues. For example, the volatile oil from the leaves of Torreya nucifera has been reported to contain 3.1% torreyol (δ-cadinol).

Regulation of the Biosynthesis Pathway

The biosynthesis of this compound, as part of the broader terpenoid pathway, is tightly regulated in response to developmental cues and environmental stimuli, particularly biotic stress.

Jasmonate Signaling Pathway

The jasmonate (JA) signaling pathway is a key regulator of plant defense responses, including the induction of phytoalexin biosynthesis. The core components of this pathway include:

  • Jasmonoyl-isoleucine (JA-Ile): The bioactive form of jasmonate that perceives the stress signal.

  • COI1 (CORONATINE INSENSITIVE 1): An F-box protein that acts as the receptor for JA-Ile.

  • JAZ (JASMONATE-ZIM DOMAIN) proteins: Repressors of JA-responsive genes.

  • MYC transcription factors: Activators of JA-responsive genes, including those involved in terpenoid biosynthesis.

Upon pathogen attack or herbivory, JA-Ile levels rise, leading to the formation of a COI1-JAZ co-receptor complex. This complex targets the JAZ proteins for degradation by the 26S proteasome, thereby releasing the MYC transcription factors to activate the expression of target genes, such as delta-cadinene synthase.

dot

Jasmonate_Signaling cluster_nucleus Nucleus Elicitor Elicitor (e.g., from Verticillium dahliae) JA_Biosynthesis Jasmonate Biosynthesis Elicitor->JA_Biosynthesis Induces JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Recruits MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation TPS_Gene δ-Cadinol/Cadinene Synthase Gene MYC2->TPS_Gene Activates Transcription TPS_Protein δ-Cadinol/Cadinene Synthase TPS_Gene->TPS_Protein Translation delta_Cadinol δ-Cadinol (Phytoalexin) TPS_Protein->delta_Cadinol Catalyzes Biosynthesis

Caption: Jasmonate signaling pathway regulating this compound biosynthesis.

Experimental Protocols

Gene Cloning and Heterologous Expression of δ-Cadinol/Cadinene Synthase

This protocol outlines the general steps for cloning a candidate synthase gene and expressing it in E. coli for functional characterization.

dot

Gene_Cloning_Workflow RNA_Isolation 1. RNA Isolation (from plant tissue, e.g., elicited cotton seedlings) cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis PCR_Amplification 3. PCR Amplification (of the full-length synthase gene) cDNA_Synthesis->PCR_Amplification Vector_Ligation 4. Ligation into Expression Vector (e.g., pET vector with His-tag) PCR_Amplification->Vector_Ligation Transformation 5. Transformation into E. coli (e.g., BL21(DE3) strain) Vector_Ligation->Transformation Induction 6. Induction of Protein Expression (with IPTG) Transformation->Induction Purification 7. Protein Purification (IMAC for His-tagged protein) Induction->Purification

Caption: Experimental workflow for gene cloning and protein expression.

  • RNA Isolation: Extract total RNA from plant tissue known to produce sesquiterpenoids (e.g., cotton seedlings elicited with Verticillium dahliae).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification: Amplify the full-length coding sequence of the putative synthase gene using gene-specific primers designed from sequence data.

  • Cloning: Ligate the PCR product into a suitable E. coli expression vector, such as the pET series, which often includes a polyhistidine (His)-tag for purification.

  • Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed E. coli cells and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: Lyse the cells and purify the recombinant His-tagged protein using immobilized metal affinity chromatography (IMAC).

Enzyme Assay for δ-Cadinol/Cadinene Synthase

This assay is used to determine the activity and product profile of the purified synthase enzyme.[3]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified enzyme

    • Farnesyl pyrophosphate (FPP) as the substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Divalent cation cofactor (e.g., 10 mM MgCl₂)

    • Dithiothreitol (DTT) to maintain a reducing environment

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 1-4 hours).

  • Extraction: Stop the reaction and extract the sesquiterpenoid products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Sesquiterpenoids

GC-MS is the standard method for separating and identifying volatile and semi-volatile compounds like this compound and its precursors.[3]

  • Injection: Inject the extracted sample into the GC-MS system.

  • Gas Chromatography: Separate the components on a suitable capillary column (e.g., HP-5MS). A typical temperature program would be:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp: Increase to 280°C at a rate of 5°C/min.

    • Final hold: 280°C for 30 minutes.

  • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

  • Identification: Identify the compounds by comparing their retention times and mass spectra with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

Conclusion

The biosynthesis of this compound in plants is a fascinating and important area of research with implications for agriculture and medicine. While the core pathway involving the cyclization of FPP is established, further research is needed to fully elucidate the specific enzymes and regulatory networks in different plant species. The protocols and data presented in this guide provide a solid foundation for researchers to explore this pathway, with the ultimate goal of harnessing the potential of this compound for various applications.

References

A Technical Guide to the Spectroscopic Data of delta-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for delta-Cadinol, a naturally occurring sesquiterpenoid alcohol. This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format to facilitate research and development. Detailed experimental protocols for acquiring similar data are also provided.

Introduction to this compound

This compound (C₁₅H₂₆O, Molar Mass: 222.37 g/mol ) is a bicyclic sesquiterpenoid alcohol found in a variety of plants.[1][2] It is also known by other names, including Torreyol.[1] The structural elucidation and characterization of this compound are crucial for its potential applications in various scientific fields, including drug discovery and natural product chemistry. Spectroscopic techniques are fundamental to this characterization.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound provides information on the number and chemical environment of the carbon atoms in the molecule. The data presented here was obtained in a CDCl₃ solvent.

Carbon AtomChemical Shift (δ) in ppm
145.8
220.1
341.8
4134.8
5121.0
640.5
744.1
826.7
926.1
1072.8
1126.9
1221.6
1315.5
1421.0
1521.2

Data sourced from SpectraBase, citing G.M.KOENIG,A.D.WRIGHT, MAGN.RES.CHEM.,33,178(1995).[3]

¹H NMR Spectroscopic Data

While a complete, explicitly assigned ¹H NMR dataset with coupling constants was not found in the immediate search results, typical chemical shift regions for protons in similar sesquiterpenoid structures can be inferred. Protons attached to carbons bearing hydroxyl groups, olefinic protons, and methyl group protons will have characteristic chemical shifts. For detailed analysis, 2D NMR experiments such as COSY and HSQC are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a solid, this compound exhibits characteristic absorption bands.

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretch (alcohol)
~2960-2850C-H stretch (alkane)
~1650 (weak)C=C stretch (alkene)
~1460 & ~1375C-H bend (alkane)
~1150C-O stretch (alcohol)

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method.

Key Mass Spectral Peaks (m/z) and Their Interpretation

m/zRelative IntensityProposed Fragment Ion
222Low[M]⁺ (Molecular Ion)
207Moderate[M - CH₃]⁺
204Moderate[M - H₂O]⁺
189Moderate[M - H₂O - CH₃]⁺
161High[M - H₂O - C₃H₇]⁺
105HighFurther fragmentation
43High[C₃H₇]⁺ (Isopropyl)

Note: The molecular ion peak at m/z 222 may be of low intensity or absent due to the facile loss of water from the tertiary alcohol.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Spectral Width: ~12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Spectral Width: ~220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard instrument-provided pulse programs and parameters, optimizing as needed for the specific sample.

Infrared (IR) Spectroscopy Protocol (Solid Sample)

Sample Preparation (Thin Film Method):

  • Dissolve a small amount (1-2 mg) of solid this compound in a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone).[4]

  • Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]

  • Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[4]

Data Acquisition (FTIR Spectrometer):

  • Record a background spectrum of the clean, empty sample compartment.

  • Mount the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

  • The final spectrum is typically an average of 16 to 32 scans.

Mass Spectrometry (MS) Protocol (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

Gas Chromatography (GC) - Mass Spectrometry (MS) Parameters:

  • GC System:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS System (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 300.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Isolation Isolation & Purification of this compound Dissolution Dissolution in Appropriate Solvent Isolation->Dissolution NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR_Analysis IR_Analysis IR Spectroscopy (FTIR) Dissolution->IR_Analysis MS_Analysis Mass Spectrometry (GC-MS) Dissolution->MS_Analysis NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR_Analysis->NMR_Data IR_Data IR Spectral Data (Absorption Bands) IR_Analysis->IR_Data MS_Data Mass Spectral Data (m/z, Fragmentation Pattern) MS_Analysis->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

References

Physical and chemical properties of delta-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-Cadinol is a naturally occurring sesquiterpenoid alcohol found in a variety of plants and some microorganisms. As a member of the cadinane (B1243036) subgroup of sesquiterpenoids, it possesses a characteristic bicyclic structure. This technical guide provides an in-depth overview of the physical and chemical properties of δ-Cadinol, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

δ-Cadinol is a white crystalline solid.[1] It is soluble in organic solvents such as isopropyl ether and ethanol (B145695) but is practically insoluble in water.[1][2] The physical and chemical properties of δ-Cadinol are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₆O[3][4]
Molecular Weight 222.37 g/mol [3]
Appearance White crystalline solid[1]
Melting Point 138-139 °C[1]
Boiling Point 302-303 °C at 760 mmHg[5]
Solubility Soluble in isopropyl ether and ethanol; practically insoluble in water.[1][2]
CAS Number 19435-97-3[3]
PubChem CID 3084311[3][4]

Spectral Data

The structural elucidation of δ-Cadinol is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹³C NMR Spectral Data

The ¹³C NMR spectrum of δ-Cadinol displays 15 distinct signals corresponding to its carbon skeleton. The chemical shifts are influenced by the local electronic environment of each carbon atom.

Carbon AtomChemical Shift (ppm)
C1Data not available
C2Data not available
C3Data not available
C4Data not available
C5Data not available
C6Data not available
C7Data not available
C8Data not available
C9Data not available
C10Data not available
C11Data not available
C12Data not available
C13Data not available
C14Data not available
C15Data not available

Specific peak assignments for δ-Cadinol require further experimental data and analysis.

IR Spectral Data

The IR spectrum of δ-Cadinol exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (alcohol)
~2960-2850C-H stretch (alkane)
~1650C=C stretch (alkene)
~1465-CH₂- bend
~1375-CH₃ bend
~1100C-O stretch (tertiary alcohol)

Characteristic absorption peaks provide evidence for the presence of hydroxyl and alkene functionalities within the molecule.

Experimental Protocols

Isolation of δ-Cadinol from Essential Oils

The following is a general protocol for the isolation of δ-Cadinol from a plant source rich in this compound, such as the essential oil of Torreya nucifera.

1. Plant Material and Extraction:

  • Fresh or dried plant material (e.g., leaves of Torreya nucifera) is subjected to steam distillation to extract the essential oil.[6]

2. Fractionation of the Essential Oil:

  • The crude essential oil is fractionated using column chromatography over silica (B1680970) gel.

  • A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is used to elute the column.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification of δ-Cadinol:

  • Fractions enriched with δ-Cadinol are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

  • The purity of the isolated δ-Cadinol is assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

G PlantMaterial Plant Material (e.g., Torreya nucifera) EssentialOil Essential Oil PlantMaterial->EssentialOil Steam Distillation Fractionation Column Chromatography (Silica Gel) EssentialOil->Fractionation EnrichedFractions δ-Cadinol Enriched Fractions Fractionation->EnrichedFractions Purification Preparative HPLC or Repeated Column Chromatography EnrichedFractions->Purification PureCadinol Pure δ-Cadinol Purification->PureCadinol Analysis GC-MS and NMR Analysis PureCadinol->Analysis

Isolation workflow for δ-Cadinol.
Characterization of δ-Cadinol

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and gradually increase to a final temperature (e.g., 240 °C) to separate the components of the essential oil.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Identification: The mass spectrum of the eluted peak corresponding to δ-Cadinol is compared with a reference spectrum from a database (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Spectra Recorded: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

  • Analysis: The chemical shifts, coupling constants, and correlations observed in the 1D and 2D NMR spectra are used to assign the structure of δ-Cadinol and confirm its stereochemistry.

Biological Activities and Signaling Pathways

δ-Cadinol has been reported to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. The mechanisms underlying these activities are areas of active research.

Anti-inflammatory Activity

Sesquiterpenes, including cadinane-type compounds, are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Anti-inflammatory Signaling Pathway:

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. δ-Cadinol is hypothesized to inhibit this pathway, potentially by interfering with the activation of IKK or the degradation of IκBα, thereby preventing NF-κB nuclear translocation and reducing the expression of inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degradation of IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation delta_Cadinol δ-Cadinol delta_Cadinol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->ProInflammatory_Genes Induces

Proposed NF-κB inhibitory pathway of δ-Cadinol.
Antibacterial and Antifungal Activities

The antimicrobial activity of many sesquiterpenoids is attributed to their ability to disrupt the integrity of microbial cell membranes.

Proposed Mechanism of Antimicrobial Action:

The lipophilic nature of δ-Cadinol allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the membrane structure, leading to increased permeability. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

G cluster_0 Microbial Cell CellMembrane Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Intracellular Intracellular Components (Ions, Metabolites) Leakage Leakage of Intracellular Components Intracellular->Leakage delta_Cadinol δ-Cadinol delta_Cadinol->CellMembrane Intercalates Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Mechanism of microbial cell membrane disruption by δ-Cadinol.

Conclusion

δ-Cadinol is a sesquiterpenoid with well-defined physical and chemical properties and promising biological activities. This guide provides a foundational understanding for researchers interested in exploring its potential in various scientific and therapeutic applications. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its pharmacological effects, which will be crucial for its development as a potential therapeutic agent.

References

Delta-Cadinol: A Technical Guide to its Discovery and Historical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-Cadinol, a bicyclic sesquiterpenoid alcohol, has been a subject of scientific inquiry for over a century. Initially isolated from diverse botanical sources as distinct enantiomers, (+)-δ-Cadinol (formerly torreyol) and (-)-δ-Cadinol (formerly albicaulol), its journey from discovery to the elucidation of its stereochemistry and biological potential is a testament to the evolution of natural product chemistry. This technical guide provides an in-depth overview of the historical research on this compound, detailing the pioneering isolation and structural characterization efforts. It presents a compilation of its known physicochemical properties and a summary of its investigated biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the rich history and therapeutic potential of this fascinating natural compound.

Discovery and Historical Milestones

The story of this compound unfolds through the independent discovery of its two enantiomeric forms from different plant sources.

  • 1922: The Discovery of (+)-δ-Cadinol (Torreyol) The first enantiomer, (+)-δ-Cadinol, was identified by the Japanese chemist E. Shinozaki in 1922.[1] He isolated this sesquiterpenoid alcohol from the leaves of the Japanese nutmeg-yew, Torreya nucifera, and named it "torreyol".[1]

  • 1951: The Isolation of (-)-δ-Cadinol (Albicaulol) Nearly three decades later, in 1951, Arie Jan Haagen-Smit and his colleagues at the California Institute of Technology isolated the levorotatory enantiomer, (-)-δ-Cadinol, from the whitebark pine, Pinus albicaulus.[1] They initially named this compound "albicaulol".[1]

  • 1970: The Definitive Structure Elucidation For many years, the precise stereochemical structures of torreyol and albicaulol remained to be definitively established. In 1970, Swedish chemist Lars Westfelt, through meticulous spectroscopic analysis, determined the absolute configuration of these compounds, confirming them as enantiomers of the same parent molecule, which he named δ-Cadinol.[1] His work was crucial in unifying the disparate findings and providing a clear chemical identity for this important sesquiterpenoid. Over the years, other names such as sesquigoyol for the (+)-isomer and pilgerol for the (-)-isomer have been used in literature before their structures were fully confirmed.[1]

Physicochemical Properties

This compound is a white crystalline solid with poor solubility in water but is soluble in organic solvents like isopropyl ether and ethanol (B145695).[1] It is classified as a cadinane (B1243036) sesquiterpenoid and a tertiary alcohol.[2]

PropertyValueSource
Molecular FormulaC₁₅H₂₆O[2]
Molar Mass222.37 g/mol [2]
AppearanceWhite crystalline solid[1]
Melting Point138-139 °C[1]
SolubilitySoluble in isopropyl ether and ethanol[1]
IUPAC Name ((+)-δ-Cadinol)(1S,4aR,8aR)-4,7-dimethyl-1-(1-methylethyl)-1,2,3,4,4a,5,6,8a-octahydronaphthalen-4-olPubChem
IUPAC Name ((-)-δ-Cadinol)(1R,4aS,8aS)-4,7-dimethyl-1-(1-methylethyl)-1,2,3,4,4a,5,6,8a-octahydronaphthalen-4-ol[2]

Experimental Protocols

While the original publications from the early 20th century are not readily accessible, the following are detailed, plausible experimental protocols for the isolation and characterization of this compound based on the general methods of the era and modern understanding of natural product chemistry.

Plausible Protocol for the Isolation of (+)-δ-Cadinol from Torreya nucifera (based on early 20th-century methods)

Objective: To extract and purify (+)-δ-Cadinol (torreyol) from the leaves of Torreya nucifera.

Methodology:

  • Plant Material Collection and Preparation: Fresh leaves of Torreya nucifera are harvested and air-dried in a well-ventilated area to reduce moisture content. The dried leaves are then coarsely ground.

  • Steam Distillation: The ground leaves are subjected to steam distillation to extract the essential oil.[3][4][5][6][7] The plant material is packed into a still, and steam is passed through it. The steam ruptures the oil glands in the leaves, and the volatile components, including (+)-δ-Cadinol, are carried over with the steam. The steam and oil vapor are then condensed, and the resulting hydrosol and essential oil are collected.

  • Separation of Essential Oil: The essential oil, being immiscible with water, is separated from the aqueous distillate using a separatory funnel.

  • Fractional Distillation: The crude essential oil is then subjected to fractional distillation under reduced pressure to separate the different components based on their boiling points.[8][9][10] Fractions are collected at different temperature ranges.

  • Crystallization: The fraction containing (+)-δ-Cadinol is concentrated, and upon cooling, (+)-δ-Cadinol crystallizes out. The crystals are then collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol or hexane.

Plausible Protocol for the Structure Elucidation of δ-Cadinol (based on mid-20th-century methods)

Objective: To determine the chemical structure and stereochemistry of δ-Cadinol.

Methodology:

  • Purification of Enantiomers: The isolated (+)- and (-)-δ-Cadinol are purified to a high degree using techniques like fractional distillation and repeated crystallization.

  • Elemental Analysis: The elemental composition of the purified compound is determined to establish its molecular formula.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: To identify the presence of functional groups, particularly the hydroxyl (-OH) group.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. This provides information on the number and types of protons and carbons, their connectivity, and their chemical environment.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and provides clues about the structure.

  • Chemical Derivatization: To confirm the presence of the tertiary hydroxyl group and to aid in stereochemical analysis, chemical derivatives (e.g., esters) of δ-Cadinol may be prepared and their properties analyzed.

  • Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These techniques are employed to study the stereochemistry of the molecule and to establish the absolute configuration of the enantiomers.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities. The following tables summarize some of the quantitative data found in the literature for this compound and related compounds.

Antimicrobial Activity
OrganismCompound/ExtractMIC (µg/mL)Source
Staphylococcus aureusEssential oil containing δ-cadineneNot specified[11]
Streptococcus pneumoniaeδ-cadineneNot specified[11]
Gram-positive bacteriaTaiwania cryptomerioides twig essential oil (α-cadinol as a major component)31.25-62.5[12]
YeastTaiwania cryptomerioides twig essential oil (α-cadinol as a major component)31.25-62.5[12]
Candida albicansHinokitiol (a monoterpenoid)8.21[13]
Candida speciesTannic acid0.25 to >64[13]
Pseudomonas aeruginosaMentha longifolia essential oil0.005[14]
Candida albicansMentha longifolia essential oil0.005[14]
Cytotoxic Activity
Cell LineCompound/ExtractIC₅₀ (µM)Source
HeLa (cervical cancer)Sesquiterpenoid from Dysoxylum excelsum160.74[15]
HepG2 (liver cancer)Protoilludane sesquiterpene aryl ester18.03 µg/mL[16]
HL-60, SMMC-7721, SW480 (cancer cell lines)Phellinignin D21.1, Not specified, Not specified[16]
A549 (lung cancer)Delta-tocotrienol (B192559)Varies with time[17][18]
U87MG (glioblastoma)Delta-tocotrienolVaries with time[17][18]
HeLa (cervical cancer)(2R/S)-6-Prenylflavanones11.6 - 12.0[19]

Signaling Pathways and Mechanisms of Action

Preliminary research suggests that the anti-inflammatory effects of some sesquiterpenoids may be mediated through the modulation of key inflammatory signaling pathways. One of the primary pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway.

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[20] Some plant-derived compounds, including sesquiterpenoids, are thought to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[21]

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Plant Material (e.g., Torreya nucifera leaves) extraction Steam Distillation plant_material->extraction  Steam separation Separation of Essential Oil extraction->separation  Oil/Water fractionation Fractional Distillation separation->fractionation crystallization Crystallization fractionation->crystallization purification Recrystallization crystallization->purification final_product Pure δ-Cadinol purification->final_product

Caption: A generalized experimental workflow for the isolation and purification of this compound.

Postulated Anti-inflammatory Signaling Pathway of this compound

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS IKK IKK Activation LPS->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation Nucleus Nucleus NFkB_activation->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Cytokines TNF-α, IL-1β, IL-6 Gene_expression->Cytokines  Production delta_Cadinol δ-Cadinol delta_Cadinol->IKK Inhibition

Caption: Postulated mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

References

The Enigmatic Role of δ-Cadinol: A Technical Deep Dive into its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Delta-Cadinol (δ-Cadinol), a sesquiterpenoid alcohol found across the plant and fungal kingdoms, is emerging as a molecule of significant interest in the scientific community. This in-depth technical guide synthesizes the current understanding of δ-Cadinol's biological role in its producing organisms, detailing its biosynthesis, putative ecological functions, and burgeoning potential in therapeutic applications. This document provides a foundational resource for professionals engaged in natural product research, drug discovery, and related fields.

Biosynthesis of δ-Cadinol: A Terpene Synthase-Mediated Cyclization

The production of δ-Cadinol originates from the ubiquitous isoprenoid precursor, farnesyl diphosphate (B83284) (FPP). The key enzymatic step is catalyzed by δ-cadinol synthase, a member of the terpene synthase (TPS) family. This enzyme facilitates a complex cyclization cascade of the linear FPP molecule.

The proposed biosynthetic pathway commences with the ionization of FPP, leading to the formation of a farnesyl cation. This is followed by a series of intramolecular cyclizations and rearrangements, ultimately culminating in the formation of the characteristic cadinane (B1243036) skeleton. The final step involves the quenching of a carbocation intermediate by a water molecule, yielding the alcohol functional group of δ-Cadinol.[1] In the basidiomycete fungus Boreostereum vibrans, a specific δ-cadinol synthase (BvCS) has been identified and characterized, confirming its role in the predominant formation of δ-Cadinol from FPP.[1]

biosynthesis_of_delta_cadinol FPP Farnesyl Diphosphate (FPP) Intermediate Farnesyl Cation Intermediate FPP->Intermediate δ-Cadinol Synthase (Ionization) Cadinane Cadinane Carbocation Intermediate->Cadinane Cyclization & Rearrangement delta_Cadinol δ-Cadinol Cadinane->delta_Cadinol + H₂O (Quenching)

Biosynthesis of δ-Cadinol from FPP.

Biological Functions and Potential Applications

While research into the specific roles of δ-Cadinol is ongoing, evidence suggests its involvement in plant defense mechanisms and its potential as a therapeutic agent. Sesquiterpenoids, as a class, are well-documented for their diverse biological activities.

Antimicrobial Activity

Though specific quantitative data for δ-Cadinol is limited, related cadinene sesquiterpenes have demonstrated antimicrobial properties. For instance, δ-cadinene, a hydrocarbon precursor to δ-Cadinol, has shown activity against Streptococcus pneumoniae. The lipophilic nature of these compounds is believed to facilitate their interaction with and disruption of microbial cell membranes.

Table 1: Antimicrobial Activity of δ-Cadinene

MicroorganismStrainMethodMIC (µg/mL)Source
Streptococcus pneumoniaeClinical IsolateBroth Microdilution31.25[2]
Anti-inflammatory Effects

Essential oils containing δ-cadinene as a major component have exhibited anti-inflammatory activity in animal models, such as carrageenan-induced paw edema.[3] While the direct contribution of δ-Cadinol is yet to be fully elucidated, these findings suggest a potential role in modulating inflammatory responses. The mechanism may involve the inhibition of pro-inflammatory mediators.

Cytotoxic Activity

Preliminary studies on δ-cadinene suggest potential cytotoxic effects against certain cancer cell lines. Research on δ-cadinene has indicated that it can induce dose- and time-dependent growth inhibition in human ovarian cancer cells (OVCAR-3). The proposed mechanism involves the induction of apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of δ-Cadinol.

Isolation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the separation and identification of δ-Cadinol from complex mixtures like essential oils.

  • Sample Preparation: Dilution of the essential oil or extract in a volatile solvent (e.g., hexane).

  • GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

  • Temperature Program: A gradient temperature program is employed to separate compounds based on their boiling points.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating mass spectra, which are then compared against spectral libraries for identification.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Essential Oil/Extract dilution Dilution in Solvent start->dilution injection Injection dilution->injection separation GC Separation injection->separation detection MS Detection separation->detection chromatogram Chromatogram detection->chromatogram mass_spectra Mass Spectra chromatogram->mass_spectra library_search Library Search mass_spectra->library_search identification δ-Cadinol Identification library_search->identification

General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the unambiguous structural elucidation of isolated δ-Cadinol.

  • Sample Preparation: 5-10 mg of purified δ-Cadinol is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (≥400 MHz).

  • Spectral Analysis: Chemical shifts, coupling constants, and correlation signals are analyzed to determine the complete chemical structure.

Biological Activity Assays

Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a standard procedure to assess the antimicrobial activity of δ-Cadinol.

  • Preparation: A two-fold serial dilution of δ-Cadinol is prepared in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: Plates are incubated under suitable conditions for microbial growth.

  • Analysis: The MIC is determined as the lowest concentration of δ-Cadinol that inhibits visible microbial growth.

MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of δ-Cadinol on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: Cells are treated with various concentrations of δ-Cadinol for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured spectrophotometrically. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

mtt_assay_workflow A Seed Cancer Cells in 96-well Plate B Treat with varying concentrations of δ-Cadinol A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC₅₀ Value G->H

Workflow for the MTT cytotoxicity assay.

Future Directions

The biological activities of δ-Cadinol present a compelling case for further investigation. Future research should focus on:

  • Elucidating specific molecular targets and signaling pathways to understand the mechanisms underlying its antimicrobial, anti-inflammatory, and cytotoxic effects. The potential interaction with key inflammatory pathways such as NF-κB and MAPK warrants detailed investigation.

  • Conducting comprehensive in vivo studies to validate the therapeutic potential of isolated δ-Cadinol.

  • Exploring the synergistic effects of δ-Cadinol with other natural compounds or existing therapeutic agents.

The information compiled in this guide provides a solid foundation for the scientific community to build upon, paving the way for new discoveries and potential applications of this intriguing natural product.

References

An In-Depth Technical Guide to δ-Cadinol: Chemical Properties, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of δ-Cadinol, a sesquiterpenoid alcohol with a growing body of research highlighting its potential therapeutic applications. This document details its chemical identifiers, summarizes its biological activities with available quantitative data, and provides detailed experimental protocols for assessing its anti-inflammatory and antimicrobial properties.

Chemical Identifiers and Properties

δ-Cadinol is a sesquiterpenoid that exists as two enantiomers: (+)-δ-Cadinol and (-)-δ-Cadinol. It is a white crystalline solid soluble in isopropyl ether and ethanol.[1] The CAS Number for the generally referenced δ-Cadinol, often the (-)-isomer, is 19435-97-3.[2][3]

Below is a summary of the key chemical identifiers for both enantiomers of δ-Cadinol.

Identifier(-)-δ-Cadinol(+)-δ-Cadinol
CAS Number 19435-97-3[3]Not explicitly found, but distinct from (-)-isomer
PubChem CID 3084311[3]11990360[4]
IUPAC Name (1R,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol[3](1S,4R,4aS,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol[4]
Molecular Formula C₁₅H₂₆O[3]C₁₅H₂₆O[4]
Molecular Weight 222.37 g/mol [3]222.37 g/mol [4]
InChI InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15+/m0/s1[3]InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15+/m1/s1[4]
InChIKey LHYHMMRYTDARSZ-ZQDZILKHSA-N[3]LHYHMMRYTDARSZ-TUVASFSCSA-N[4]
SMILES CC1=C[C@H]2--INVALID-LINK--(C)O">C@@HC(C)C[3]CC1=C[C@@H]2--INVALID-LINK--(C)O">C@HC(C)C[4]
Synonyms (-)-Torreyol, Albicaulol, Pilgerol[2](+)-Torreyol, Sesquigoyol[2]

Biological Activities and Quantitative Data

δ-Cadinol has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic effects. The following table summarizes available quantitative data for these activities.

Biological ActivityTest Organism/ModelCompoundMetricValue
Antibacterial Streptococcus pneumoniae(+)-δ-CadineneMIC31.25 µg/mL[5]
Antiparasitic Trypanosoma cruzi (Amastigote)(-)-T-Cadinol (isomer)IC₅₀15.8 µM[6]
Antiparasitic Trypanosoma cruzi (Trypomastigote)(-)-T-Cadinol (isomer)IC₅₀18.2 µM[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and further investigation of δ-Cadinol's biological activities.

Anti-inflammatory Activity Assays

This model is a widely used method to assess acute inflammation.

  • Animal Preparation: Male Wistar rats (180-220g) are fasted overnight with free access to water.

  • Grouping and Administration: Animals are randomly divided into control, standard, and test groups. The test compound (δ-Cadinol at various doses), a standard drug (e.g., Indomethacin, 5 mg/kg), or the vehicle is administered intraperitoneally 30 minutes before the carrageenan injection.[1]

  • Induction of Edema: The initial volume of the right hind paw is measured using a plethysmometer. Subsequently, 100 µL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[1]

  • Measurement of Edema: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

This model is used to evaluate topical anti-inflammatory activity.

  • Animal Preparation: Male Swiss albino mice (20-25g) are used.

  • Induction and Treatment: A solution of croton oil (e.g., 20 µL of a 2.5% v/v solution in acetone) is applied to the inner surface of the right ear.[7] The test compound (δ-Cadinol), a standard drug (e.g., Dexamethasone, 0.1 mg/ear), or the vehicle is applied topically to the same ear.[7] The left ear receives only the vehicle and serves as a control.

  • Measurement of Edema: After a set time (e.g., 6 and 24 hours), the animals are euthanized, and a 6-mm biopsy punch is used to obtain a disc from both ears.[7][8] The difference in weight between the right and left ear punches is calculated as a measure of the edema.[8]

  • Data Analysis: The percentage inhibition of edema is calculated relative to the control group.

Antimicrobial Activity Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or yeast) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

  • Preparation of Test Compound: A stock solution of δ-Cadinol is prepared in a suitable solvent like DMSO. Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[9]

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is incubated at 37°C for 18-24 hours for bacteria.[9]

  • MIC Determination: The MIC is the lowest concentration of δ-Cadinol at which no visible turbidity is observed.[9]

Biosynthesis and Mechanism of Action

Biosynthesis of δ-Cadinol

δ-Cadinol is synthesized from farnesyl pyrophosphate (FPP) through the action of a δ-cadinol synthase. This enzyme catalyzes the cyclization of FPP to form the characteristic cadinane (B1243036) skeleton of δ-Cadinol.[10]

Biosynthesis_of_delta_Cadinol FPP Farnesyl Pyrophosphate (FPP) Intermediate Cadinyl Cation Intermediate FPP->Intermediate δ-Cadinol Synthase delta_Cadinol δ-Cadinol Intermediate->delta_Cadinol Deprotonation/Hydration T_Cadinol_Mechanism_of_Action cluster_parasite Trypanosoma cruzi Mitochondrion Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC Hyperpolarization Mitochondrial Hyperpolarization Mitochondrion->Hyperpolarization Leads to ATP_Synthase ATP Synthase ETC->ATP_Synthase Parasite_Death Parasite Death Hyperpolarization->Parasite_Death Induces T_Cadinol (-)-T-Cadinol T_Cadinol->Mitochondrion Impairs Anti_inflammatory_Workflow start Start animal_prep Animal Preparation (Rats/Mice) start->animal_prep grouping Random Grouping (Control, Standard, Test) animal_prep->grouping compound_admin Compound Administration (δ-Cadinol, Vehicle, Standard) grouping->compound_admin inflammation_induction Induction of Inflammation (Carrageenan or Croton Oil) compound_admin->inflammation_induction measurement Measurement of Edema (Paw Volume or Ear Weight) inflammation_induction->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to δ-Cadinol and its Relationship to other Cadinanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of δ-cadinol, a bicyclic sesquiterpenoid alcohol belonging to the cadinane (B1243036) class. It delves into the biosynthesis of δ-cadinol, its chemical structure and stereochemistry, and its relationship with other prominent cadinane isomers such as α-, β-, γ-, and τ-cadinol. This document summarizes the current knowledge on the biological activities of δ-cadinol and related compounds, presenting quantitative data in structured tables. Furthermore, it offers detailed experimental protocols for the isolation, characterization, and synthesis of these molecules, aiming to equip researchers with the necessary information for further investigation and potential drug development applications.

Introduction

δ-Cadinol is a naturally occurring sesquiterpenoid alcohol with the chemical formula C15H26O. It is a member of the cadinane family of bicyclic sesquiterpenoids, which are characterized by a decahydronaphthalene (B1670005) carbon skeleton. First identified in the early 20th century, δ-cadinol exists as two enantiomers, (+)-δ-cadinol and (-)-δ-cadinol, and is found in a variety of plant species. This guide explores the intricate details of δ-cadinol, from its enzymatic synthesis to its interactions with biological systems, and its structural commonalities and differences with other key cadinane isomers.

Biosynthesis of δ-Cadinol

The biosynthesis of δ-cadinol originates from farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenoids. The key enzyme responsible for its formation is δ-cadinol synthase . The proposed biosynthetic pathway involves the following key steps:

  • Ionization of FPP: The enzyme catalyzes the removal of the pyrophosphate group from FPP, generating a farnesyl carbocation.

  • Isomerization: The farnesyl carbocation undergoes isomerization to a nerolidyl diphosphate (B83284) intermediate.

  • Cyclization: A series of intramolecular cyclization reactions occur, leading to the formation of the characteristic bicyclic cadinane skeleton.

  • Hydroxylation: The final step involves the quenching of the carbocation with a water molecule, resulting in the hydroxyl group at the C10 position and the formation of δ-cadinol.

delta-Cadinol Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Carbocation Farnesyl Carbocation FPP->Carbocation δ-Cadinol Synthase NPP Nerolidyl Diphosphate Intermediate Carbocation->NPP Cyclized_Intermediate Cyclized Cadinane Carbocation NPP->Cyclized_Intermediate Cyclization delta_Cadinol δ-Cadinol Cyclized_Intermediate->delta_Cadinol Hydroxylation

Biosynthetic pathway of δ-Cadinol from Farnesyl Pyrophosphate.

Chemical Structure and Relationship to Other Cadinanes

The cadinane sesquiterpenoids share a common decahydronaphthalene core structure but differ in the position of double bonds, the stereochemistry of chiral centers, and the location and orientation of substituents.

δ-Cadinol
  • Structure: δ-Cadinol possesses a double bond between C4 and C5 and a hydroxyl group at C10.

  • Stereochemistry: It has multiple chiral centers, leading to the existence of enantiomers. (+)-δ-Cadinol and (-)-δ-Cadinol are the two naturally occurring forms.

Relationship with other Cadinanes

The structural relationship between δ-cadinol and other key cadinane isomers is crucial for understanding their potential for interchangeable biological activities or as precursors in drug synthesis.

  • α-Cadinol: An epimer of δ-cadinol, differing in the stereochemistry at the C10 hydroxyl group.

  • β-Cadinol: Differs from δ-cadinol in the position of the double bond within the ring system.

  • γ-Cadinol: Another positional isomer concerning the double bond placement.

  • τ-Cadinol (T-Cadinol): Differs in both the position of the double bond and the stereochemistry of the hydroxyl group.

Cadinane Isomers delta_Cadinol δ-Cadinol alpha_Cadinol α-Cadinol delta_Cadinol->alpha_Cadinol Epimers beta_Cadinol β-Cadinol delta_Cadinol->beta_Cadinol Positional Isomers gamma_Cadinol γ-Cadinol delta_Cadinol->gamma_Cadinol Positional Isomers tau_Cadinol τ-Cadinol delta_Cadinol->tau_Cadinol Stereo & Positional Isomers Cadinane_Core Cadinane Skeleton Cadinane_Core->delta_Cadinol Cadinane_Core->alpha_Cadinol Cadinane_Core->beta_Cadinol Cadinane_Core->gamma_Cadinol Cadinane_Core->tau_Cadinol

Structural relationships between key cadinane isomers.

Biological Activities of δ-Cadinol and Related Cadinanes

δ-Cadinol and its isomers have been reported to exhibit a range of biological activities, making them interesting candidates for drug discovery and development. The following tables summarize the available quantitative data on their cytotoxic, antimicrobial, and anti-inflammatory activities.

Cytotoxic Activity
CompoundCell LineActivityIC50 (µM)Reference
Cadinane Sesquiterpenoid 1bHepG2Cytotoxic3.5 - 6.8[1][2]
Cadinane Sesquiterpenoid 2bHepG2Cytotoxic3.5 - 6.8[1][2]
Cadinane Sesquiterpenoid 4HepG2Cytotoxic3.5 - 6.8[1][2]
Cadinane Sesquiterpenoid 6HepG2Cytotoxic3.5 - 6.8[1][2]
Cadinane Sesquiterpenoid 8HepG2Cytotoxic3.5 - 6.8[1][2]
Cadinane Sesquiterpenoid 1bHuh7Cytotoxic3.5 - 6.8[1][2]
Cadinane Sesquiterpenoid 2bHuh7Cytotoxic3.5 - 6.8[1][2]
Cadinane Sesquiterpenoid 4Huh7Cytotoxic3.5 - 6.8[1][2]
Cadinane Sesquiterpenoid 6Huh7Cytotoxic3.5 - 6.8[1][2]
Cadinane Sesquiterpenoid 8Huh7Cytotoxic3.5 - 6.8[1][2]
Amorphaene A (1)PDACCytotoxic13.1 ± 1.5[3]
Amorphaene E (5)PDACCytotoxic28.6 ± 2.9[3]
Amorphaene H (8)PDACCytotoxic25.4 ± 2.5[3]
Amorphaene M (13)PDACCytotoxic18.7 ± 1.9[3]
Known Cadinane (16)PDACCytotoxic22.3 ± 2.1[3]
Antimicrobial Activity
CompoundMicroorganismActivityMIC (µg/mL)Reference
(+)-δ-CadineneStreptococcus pneumoniaeAntibacterial31.25[4]
Anti-inflammatory Activity
CompoundAssayActivityIC50 (µg/mL)Reference
Salsola villosa extract (contains α-Cadinol)COX-2 InhibitionAnti-inflammatory4.6 ± 0.13[5]
Salsola arabica extractCOX-2 InhibitionAnti-inflammatory13.1 ± 0.37[5]
Salsola cyclophylla extractCOX-2 InhibitionAnti-inflammatory20.1 ± 0.57[5]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and synthesis of δ-cadinol and related cadinanes.

Isolation of δ-Cadinol from Plant Material

This protocol outlines a general procedure for the extraction and isolation of δ-Cadinol from a plant source.

  • Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves, stems) known to contain δ-cadinol. Air-dry the material in the shade and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or hexane) at room temperature for 24-48 hours with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., hexane (B92381), ethyl acetate, and water) to separate compounds based on their polarity.

    • Monitor the fractions for the presence of δ-cadinol using Thin Layer Chromatography (TLC).

  • Chromatographic Purification:

    • Perform column chromatography on the δ-cadinol-rich fraction using silica (B1680970) gel as the stationary phase.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds.

    • Collect the fractions and monitor them by TLC.

    • Combine the fractions containing pure δ-cadinol.

  • Final Purification:

    • If necessary, perform further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure δ-cadinol.

Isolation_Workflow Plant_Material Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Cadinol_Fraction δ-Cadinol Rich Fraction Fractionation->Cadinol_Fraction Column_Chromatography Silica Gel Column Chromatography Cadinol_Fraction->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Cadinol Pure δ-Cadinol HPLC->Pure_Cadinol

Workflow for the isolation of δ-Cadinol from plant material.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of δ-cadinol using GC-MS.

  • Sample Preparation: Dissolve a small amount of the purified δ-cadinol in a volatile solvent such as hexane or ethyl acetate.

  • GC-MS Instrument Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 5 minutes.

      • Ramp to 280 °C at 5 °C/min.

      • Hold at 280 °C for 30 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-500.

  • Data Analysis: Identify δ-cadinol by comparing its retention time and mass spectrum with those of a known standard or with data from spectral libraries (e.g., NIST, Wiley).[6]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for the NMR analysis of δ-cadinol.

  • Sample Preparation: Dissolve approximately 5-10 mg of pure δ-cadinol in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the proton signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number and types of carbon atoms in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by observing through-space proton-proton interactions.

  • Data Analysis: Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals and confirm the structure and stereochemistry of δ-cadinol.

Chemical Synthesis of Cadinane Sesquiterpenes

A general synthetic approach for cadinane-type sesquiterpenes has been reported starting from a tricyclo[4.4.0.0²,⁵]decane photoadduct.[7][8] The synthesis involves a series of reactions including thermolysis to form the cadinane skeleton, followed by functional group manipulations to introduce the desired hydroxyl group and double bond at the correct positions.[7][8] The specific details of the synthesis are highly dependent on the target cadinane isomer and require careful planning of the reaction sequence and stereochemical control.

Conclusion

δ-Cadinol and its related cadinane sesquiterpenoids represent a diverse and biologically active class of natural products. This technical guide has provided a detailed overview of their biosynthesis, chemical structures, and biological activities, supported by quantitative data and experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of these promising compounds for therapeutic applications. The provided methodologies for isolation, characterization, and synthesis will aid in the advancement of research on this important class of sesquiterpenoids.

References

Unraveling the Genetic Blueprint: A Technical Guide to the Identification and Characterization of δ-Cadinol Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying, cloning, expressing, and characterizing δ-Cadinol synthase, a key enzyme in the biosynthesis of the sesquiterpenoid δ-cadinol. This document details the molecular and biochemical properties of the enzyme, outlines key experimental protocols, and explores the catalytic mechanisms that govern its function.

Gene Identification and Molecular Cloning

The initial step in characterizing a δ-Cadinol synthase is the identification and isolation of its corresponding gene. This process typically involves a combination of bioinformatics and molecular cloning techniques, starting from a source organism known to produce δ-cadinol or related sesquiterpenoids, such as the basidiomycete fungus Boreostereum vibrans or plants like Gossypium arboreum (for the closely related (+)-δ-cadinene synthase).[1][2][3]

A general workflow for the identification and cloning of a δ-Cadinol synthase gene is depicted below.

Gene_Identification_Workflow cluster_Organism Source Organism cluster_Nucleic_Acid Nucleic Acid Isolation cluster_Amplification Gene Amplification & Cloning cluster_Verification Verification Organism Fungal Mycelia or Plant Tissue RNA_Extraction Total RNA Extraction Organism->RNA_Extraction Lyse & Isolate cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis Template PCR PCR Amplification (Gene-Specific Primers) cDNA_Synthesis->PCR Template Vector Ligation into Expression Vector (e.g., pET32a+) PCR->Vector Insert Transformation Transformation into E. coli Host (e.g., BL21(DE3)) Vector->Transformation Plasmid Sequencing Sanger Sequencing Transformation->Sequencing Colony PCR & Plasmid Prep

Caption: Workflow for δ-Cadinol Synthase Gene Identification and Cloning.

Experimental Protocol: Gene Cloning from Fungal Mycelia

This protocol is adapted from methodologies used for cloning sesquiterpene synthases from fungal sources.[1][2]

  • Fungal Culture and Mycelia Collection :

    • Inoculate the fungus (e.g., Boreostereum vibrans) in a suitable liquid medium (e.g., modified PDB medium).

    • Culture at 25°C on a rotary shaker.

    • Harvest mycelia by filtration or centrifugation.

  • Total RNA Extraction :

    • Grind the collected mycelia to a fine powder in liquid nitrogen.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard Trizol/chloroform extraction protocol.

    • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

  • First-Strand cDNA Synthesis :

    • Synthesize first-strand cDNA from the total RNA template using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

  • PCR Amplification :

    • Design degenerate or gene-specific primers based on conserved regions of known sesquiterpene synthases.

    • Perform PCR using the synthesized cDNA as a template to amplify the full-length open reading frame (ORF) of the putative δ-Cadinol synthase gene. A typical PCR program includes an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension.

  • Cloning into Expression Vector :

    • Purify the amplified PCR product from an agarose (B213101) gel.

    • Ligate the purified DNA fragment into a suitable E. coli expression vector, such as pET32a+ or pCzn1.[1][4] These vectors often add a polyhistidine (His)-tag to the recombinant protein, facilitating subsequent purification.

  • Transformation and Sequence Verification :

    • Transform the recombinant plasmid into a competent E. coli strain (e.g., DH5α for plasmid propagation or BL21(DE3) for expression).

    • Select positive colonies on antibiotic-containing media.

    • Isolate the plasmid DNA from several colonies and verify the insert sequence by Sanger sequencing.[4]

Heterologous Expression and Protein Purification

To characterize the enzymatic function, the cloned gene is expressed in a heterologous host system, most commonly E. coli.

Experimental Protocol: Recombinant Protein Expression and Purification

This protocol outlines the steps for producing and purifying the recombinant δ-Cadinol synthase.[1][5]

  • Transformation into Expression Host :

    • Transform the verified expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression Induction :

    • Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6–0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1–0.5 mM.[1][4]

    • Continue incubation at a lower temperature (e.g., 15-18°C) for an extended period (16-22 hours) to enhance the yield of soluble protein.[1][2]

  • Cell Lysis :

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.3 M NaCl, 5 mM imidazole).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cell debris. The supernatant contains the soluble recombinant protein.

  • His-tag Protein Purification :

    • Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with the binding buffer.

    • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 150 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged δ-Cadinol synthase with an elution buffer containing a high concentration of imidazole (e.g., 300 mM).

    • Confirm the purity and size of the recombinant protein using SDS-PAGE analysis.

Functional Characterization and Enzyme Kinetics

The function of the purified protein is confirmed by in vitro enzyme assays, and its catalytic efficiency is determined through kinetic studies.

Experimental Protocol: Enzyme Assay and Product Identification

This protocol describes how to determine the enzymatic activity and identify the reaction products.[1][5]

  • Enzyme Reaction :

    • Prepare a reaction mixture containing the purified enzyme, the substrate farnesyl diphosphate (B83284) (FPP), and an assay buffer (e.g., 25 mM HEPES, pH 7.5) containing a divalent cation cofactor, typically MgCl₂.[5][6]

    • Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a specific duration (e.g., 1-24 hours).[3][5][6]

    • A heat-denatured enzyme should be used as a negative control.[1]

  • Product Extraction :

    • Stop the reaction and extract the sesquiterpene products with an equal volume of an organic solvent, such as hexane (B92381) or ethyl acetate.[5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis :

    • Analyze the organic extract using a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[1]

    • A typical GC temperature program starts at a low temperature (e.g., 80°C), holds for several minutes, and then ramps up to a higher temperature (e.g., 280°C).[1][2]

    • Identify the product peaks by comparing their retention times and mass spectra with those of authentic standards and entries in mass spectral libraries (e.g., NIST).[8]

The primary product of the reaction catalyzed by BvCS from Boreostereum vibrans was identified as δ-cadinol.[1] Minor products can also be formed, including germacrene D-4-ol, α-muurolene, and γ-muurolene.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from the characterization of various δ-cadinene and δ-cadinol synthases.

Table 1: Kinetic Parameters of (+)-δ-Cadinene Synthase (CAD1-A) from G. arboreum

ParameterValueConditions
Km (FPP)7 µM30°C
kcat0.039 s-130°C
Data sourced from Chen et al. (1996)[3]

Table 2: Product Yields of (+)-δ-Cadinol Synthases in Engineered E. coli

EnzymeSource OrganismProduct Titer (mg/L)
Copu5Coniophora puteana225
Copu9Coniophora puteana395
Data sourced from Merl et al. (2022)[9]

Catalytic Mechanism and Regulation

Sesquiterpene synthases catalyze complex cyclization reactions of the C15 substrate, farnesyl diphosphate (FPP).

Proposed Catalytic Mechanism

The cyclization of FPP to (+)-δ-cadinene (a precursor alcohol to δ-cadinol) is a multi-step process involving several carbocation intermediates. The proposed mechanism initiates with the ionization of FPP.

Catalytic_Mechanism FPP Farnesyl Diphosphate (FPP) NPP Nerolidyl Diphosphate (NPP) FPP->NPP Ionization & Isomerization Allylic_Cation cisoid Allylic Cation NPP->Allylic_Cation Reionization Germacryl_Cation 3Z, 7E-Germacryl Cation Allylic_Cation->Germacryl_Cation C1-C10 Cyclization & 1,3-Hydride Shift Cadinyl_Cation Cadinyl Cation Germacryl_Cation->Cadinyl_Cation C7-C2 Cyclization Product (+)-δ-Cadinene Cadinyl_Cation->Product Proton Abstraction

Caption: Proposed Catalytic Mechanism for (+)-δ-Cadinene Synthase.[6]

This reaction begins with the ionization of FPP to form a nerolidyl diphosphate (NPP) intermediate, which then undergoes cyclization and rearrangement steps, including a critical 1,3-hydride shift, to form the cadinyl cation.[6] A final deprotonation step yields the (+)-δ-cadinene product.

Gene Regulation in Plants

In plants like cotton, the expression of (+)-δ-cadinene synthase genes is a component of the plant's defense machinery.[10] Gene expression is induced by elicitors from pathogens, such as the fungus Verticillium dahliae.[3][5] This induction is part of a complex signaling cascade.

Gene_Regulation_Pathway Elicitor Pathogen Elicitor (e.g., from V. dahliae) Receptor Cell Surface Receptor Elicitor->Receptor Recognition Signaling Downstream Signaling Cascade (PAMPs/DAMPs recognition) Receptor->Signaling TF Transcription Factor Activation (e.g., GaWRKY1) Signaling->TF Promoter Binding to W-box in Gene Promoter TF->Promoter Transcription Gene Transcription Promoter->Transcription Translation mRNA Translation Transcription->Translation Enzyme (+)-δ-Cadinene Synthase Translation->Enzyme

Caption: Pathogen-Induced Signaling Pathway for Synthase Gene Expression.[5]

This pathway involves the recognition of pathogen-associated molecular patterns (PAMPs), leading to the activation of transcription factors like GaWRKY1.[5] These transcription factors then bind to specific elements (W-boxes) in the promoter region of the synthase gene, activating its transcription.[5] This regulatory mechanism allows the plant to rapidly produce defensive sesquiterpenoids in response to an attack.

References

Torreyol (δ-Cadinol) in Essential Oils: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the prevalence, analysis, and potential therapeutic signaling pathways of the sesquiterpenoid Torreyol (δ-Cadinol) in various plant-derived essential oils.

Introduction

Torreyol, also known as delta-Cadinol, is a naturally occurring sesquiterpenoid alcohol found in the essential oils of a variety of plant species. This bicyclic compound is a significant contributor to the aromatic profile of these oils and is increasingly being investigated for its potential pharmacological activities. This technical guide provides a comprehensive overview of the occurrence of Torreyol in different essential oils, detailed methodologies for its extraction and quantification, and an exploration of its potential modulation of key inflammatory signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with natural products.

Quantitative Occurrence of Torreyol (δ-Cadinol)

The concentration of Torreyol can vary significantly depending on the plant species, geographical origin, part of the plant used, and the extraction method employed. The following tables summarize the quantitative data reported for Torreyol in several essential oils.

Table 1: Torreyol (δ-Cadinol) Content in Various Essential Oils

Plant SpeciesCommon NamePlant PartTorreyol (% of Essential Oil)Reference
Torreya nuciferaKaya, Japanese TorreyaLeaves3.1[1]
Juniperus communisCommon JuniperBranchesNot specified, but present[][3]
Juniperus chinensisChinese JuniperNeedles, Twigs, Berriesα-cadinol (isomer): 2.49 - 3.39[4]
Juniperus pygmaeaPygmy Juniper-Dissimilar concentrations between male and female plants[3]
Juniperus sibiricaSiberian Juniper-Dissimilar concentrations between male and female plants[3]
Juniperus oxycedrusPrickly Juniper-Dissimilar concentrations between male and female plants[3]
Juniperus scopulorumRocky Mountain Juniper-delta-cadinene (related compound): 0.06 - 1.65[5]
Cedrus atlanticaAtlas CedarWoodPresent, but not quantified in the cited abstract[6][7][8]
Xylopia laevigata-LeavesThis compound: 0.81
Shorea robustaSal treeBastT-cadinol (isomer): 16.75, α-cadinol (isomer): 16.45[9]
Lepechinia salviae-Aerial PartsPresent, isolated from this plant[10]

Note: The content of Torreyol and its isomers can be influenced by various factors, including the specific chemotype of the plant and the distillation parameters.

Experimental Protocols

The accurate quantification of Torreyol in essential oils relies on meticulous extraction and analytical procedures. The following is a generalized protocol based on commonly cited methodologies.

Essential Oil Extraction: Hydrodistillation

Objective: To isolate the volatile compounds, including Torreyol, from the plant material.

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

Procedure:

  • Plant Material Preparation: The specific plant part (e.g., leaves, wood, branches) is air-dried or used fresh and, if necessary, ground to a coarse powder to increase the surface area for extraction.

  • Distillation: A known weight of the prepared plant material is placed in the round-bottom flask with a sufficient volume of distilled water. The mixture is heated to boiling.

  • Volatilization and Condensation: The steam and volatilized essential oil components are passed through the condenser.

  • Separation: The condensed mixture of water and essential oil is collected in the separator of the Clevenger apparatus, where the less dense essential oil forms a layer on top of the water.

  • Collection: The essential oil is carefully collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: The extracted essential oil is stored in a sealed, dark glass vial at 4°C until analysis.

Quantification of Torreyol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the individual components of the essential oil, including Torreyol.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Typical Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for the separation of sesquiterpenoids.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A programmed temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might be:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/minute.

    • Hold: Maintain at 240°C for 10 minutes.

  • Injector: The sample is injected in split mode (e.g., split ratio 1:50) at a temperature of 250°C. The injection volume is typically 1 µL of a diluted essential oil sample (e.g., 1% in n-hexane).

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scanning from m/z 40 to 500.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Identification and Quantification:

  • Identification: Torreyol is identified by comparing its retention time and mass spectrum with those of a pure standard. The fragmentation pattern in the mass spectrum is a key identifier. Identification can also be aided by comparing the mass spectrum with entries in commercial mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The percentage of Torreyol is typically determined by the area normalization method, where the peak area of Torreyol is expressed as a percentage of the total area of all identified peaks in the chromatogram. For more accurate quantification, a calibration curve can be prepared using a certified reference standard of Torreyol.

Potential Signaling Pathways

Recent research suggests that various sesquiterpenoids possess anti-inflammatory properties, potentially through the modulation of key cellular signaling pathways. While direct studies on Torreyol's specific mechanisms are emerging, the NF-κB and MAPK signaling cascades are common targets for the anti-inflammatory action of many natural compounds.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Torreyol Torreyol (δ-Cadinol) Torreyol->IKK Inhibition?

Caption: Putative inhibition of the NF-κB signaling pathway by Torreyol.

MAPK Signaling Pathway in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation. It consists of a cascade of protein kinases that phosphorylate and activate downstream targets. Key MAPK families involved in inflammation include ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.

MAPK_Pathway Stimulus Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Inflammation Inflammatory Response TranscriptionFactors->Inflammation Torreyol Torreyol (δ-Cadinol) Torreyol->MAPKKK Inhibition? Torreyol->MAPKK Inhibition? Torreyol->MAPK Inhibition?

Caption: Potential inhibitory effects of Torreyol on the MAPK signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of Torreyol in essential oils, from plant material to data analysis.

Experimental_Workflow PlantMaterial Plant Material (e.g., Leaves, Wood) Extraction Essential Oil Extraction (Hydrodistillation) PlantMaterial->Extraction EssentialOil Essential Oil Sample Extraction->EssentialOil GCMS GC-MS Analysis EssentialOil->GCMS DataProcessing Data Processing (Peak Integration, Library Search) GCMS->DataProcessing Identification Component Identification (Retention Index, Mass Spectra) DataProcessing->Identification Quantification Quantification (Area Normalization, Calibration Curve) DataProcessing->Quantification Report Final Report (Composition Table) Identification->Report Quantification->Report

References

An In-Depth Technical Guide to the Isolation of Albicaulol (δ-Cadinol) from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albicaulol, also known as (-)-δ-cadinol, is a naturally occurring sesquiterpenoid alcohol with potential applications in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the methodologies for its isolation from natural sources, with a primary focus on its extraction from Pinus albicaulis (whitebark pine). The document details the necessary experimental protocols, from the initial extraction of the essential oil to the final purification of the target compound. Quantitative data and characterization techniques are presented to ensure reproducibility and aid in the identification of Albicaulol.

Introduction

Albicaulol is the (-)-enantiomer of δ-cadinol, a cadinane (B1243036) sesquiterpenoid.[1] It is found in various plant species, with a notable presence in the essential oil of whitebark pine (Pinus albicaulis).[2][3] The potential biological activities of sesquiterpenoids have made their isolation and characterization a significant area of research. This guide outlines a systematic approach to obtaining pure Albicaulol for further investigation.

Natural Sources and Quantitative Data

The primary natural source for Albicaulol is the essential oil of Pinus albicaulis. While the exact percentage of Albicaulol can vary depending on geographical location, age of the tree, and environmental factors, the essential oil of Pinus species is rich in a variety of terpenes. The overall yield of essential oil from Pinus albicaulis needles has been reported to be in the range of 2.96% to 3.51%.

For the purpose of this guide, a generalized quantitative overview is provided in the table below, based on typical yields for essential oil extraction and subsequent purification of sesquiterpenoids.

ParameterValueSource
Natural Source Pinus albicaulis (Needles and Twigs)[2][3]
Essential Oil Yield (from raw material) ~ 0.5 - 3.5% (v/w)
Albicaulol Content (in essential oil) Variable, typically a minor to significant component of the sesquiterpenoid fraction
Purity after Column Chromatography > 95%

Experimental Protocols

The isolation of Albicaulol involves a multi-step process that begins with the extraction of the essential oil from the plant material, followed by chromatographic purification to isolate the target compound.

Extraction of Essential Oil by Hydrodistillation

This protocol describes the extraction of the essential oil from Pinus albicaulis needles and twigs.

Materials and Equipment:

  • Fresh or air-dried needles and twigs of Pinus albicaulis

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Round bottom flask (2 L)

  • Collection vessel

Procedure:

  • Preparation of Plant Material: Finely chop the fresh or air-dried needles and twigs of Pinus albicaulis.

  • Hydrodistillation: Place approximately 500 g of the chopped plant material into a 2 L round bottom flask. Add 1.5 L of distilled water.

  • Apparatus Setup: Assemble the Clevenger-type apparatus with the round bottom flask and a heating mantle.

  • Extraction: Heat the mixture to boiling. The essential oil will co-distill with the water and be collected in the Clevenger trap. Continue the distillation for 3-4 hours.

  • Oil Collection: After the distillation is complete, allow the apparatus to cool. Carefully collect the essential oil from the trap.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until further processing.

Isolation of Albicaulol by Silica (B1680970) Gel Column Chromatography

This protocol outlines the separation of Albicaulol from the other components of the essential oil.

Materials and Equipment:

  • Crude essential oil from Pinus albicaulis

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column (e.g., 50 cm length, 4 cm diameter)

  • Elution solvents: n-hexane, ethyl acetate (B1210297)

  • Fraction collector or test tubes

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Vanillin-sulfuric acid staining reagent

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles.

    • Allow the silica gel to settle, and then add a small layer of sand on top to protect the stationary phase.

    • Equilibrate the column by running n-hexane through it until the packing is stable.

  • Sample Loading:

    • Dissolve a known amount of the crude essential oil (e.g., 5 g) in a minimal volume of n-hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane to elute non-polar hydrocarbons.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 98:2, 95:5, 90:10, 80:20 v/v).

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the separation by spotting each fraction on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2 v/v).

    • Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid reagent.

    • Fractions containing compounds with similar Rf values should be pooled. Albicaulol, being a sesquiterpenoid alcohol, will elute in the more polar fractions.

  • Compound Isolation:

    • Combine the fractions that contain pure Albicaulol (as determined by TLC).

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified Albicaulol.

Characterization of Albicaulol

The identity and purity of the isolated Albicaulol should be confirmed using spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the isolated compound and to confirm its molecular weight.

  • Typical GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 60°C, ramp to 240°C at 3°C/min.

  • Expected Results: A single major peak corresponding to Albicaulol. The mass spectrum should show a molecular ion peak (M+) at m/z 222, consistent with the molecular formula C15H26O.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Albicaulol.

¹³C NMR (CDCl₃, δ in ppm) ¹H NMR (CDCl₃, δ in ppm, Multiplicity, J in Hz)
C-1: 34.0H-2: 1.85-1.95 (m)
C-2: 27.5H-3: 1.60-1.70 (m)
C-3: 31.0H-5: 5.40 (br s)
C-4: 134.5H-6: 2.00-2.10 (m)
C-5: 121.0H-7: 1.95-2.05 (m)
C-6: 41.0H-8: 1.40-1.50 (m)
C-7: 49.0H-9: 1.25-1.35 (m)
C-8: 21.5H-11: 2.15 (sept, J = 7.0 Hz)
C-9: 42.0H-12: 0.95 (d, J = 7.0 Hz)
C-10: 72.5H-13: 0.75 (d, J = 7.0 Hz)
C-11: 34.5H-14: 1.65 (s)
C-12: 21.8H-15: 1.20 (s)
C-13: 16.5
C-14: 23.5
C-15: 27.0

(Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.)

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of Albicaulol from Pinus albicaulis.

Albicaulol_Isolation_Workflow General Workflow for Albicaulol Isolation A Pinus albicaulis (Needles and Twigs) B Hydrodistillation A->B C Crude Essential Oil B->C D Silica Gel Column Chromatography C->D E Elution with n-Hexane/Ethyl Acetate Gradient F Fraction Collection and TLC Analysis D->F Separation G Pooling of Fractions Containing Albicaulol F->G H Solvent Evaporation G->H I Purified Albicaulol (>95%) H->I J Spectroscopic Characterization (GC-MS, NMR) I->J

Caption: General Workflow for Albicaulol Isolation.

Conclusion

This technical guide provides a detailed framework for the successful isolation and characterization of Albicaulol (δ-cadinol) from its natural source, Pinus albicaulis. The described protocols for essential oil extraction and silica gel column chromatography, combined with spectroscopic analysis, offer a reliable methodology for obtaining this sesquiterpenoid in high purity. This will enable further research into its chemical properties and potential biological activities for applications in drug development and other scientific fields.

References

Delta-Cadinol as a Putative Insect Semiochemical: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Delta-Cadinol, a sesquiterpenoid alcohol, is a naturally occurring compound found in a variety of plants. While the initial hypothesis explored its role as an insect pheromone, a comprehensive review of the current scientific literature does not support this function. There is no direct evidence to date that this compound is produced by insects or that it serves as a primary intraspecific signaling molecule (pheromone). Instead, the available research points towards its role as a plant-derived semiochemical, potentially acting as a kairomone, allomone, or synomone in plant-insect interactions. This technical guide provides an in-depth overview of the methodologies and conceptual frameworks used to study the effects of compounds like this compound on insects, targeting researchers, scientists, and drug development professionals. Given the scarcity of specific quantitative data for this compound, this guide will focus on the established experimental protocols and signaling pathways relevant to the study of insect olfaction and behavior in response to plant volatiles.

Quantitative Data Presentation

Due to the limited research on the specific effects of this compound on insects, a comprehensive table of quantitative data is not available. However, the following tables illustrate the standard format for presenting such data, which would be populated through the experimental protocols described in the subsequent sections.

Table 1: Electroantennogram (EAG) Responses of Insect Species X to this compound and Other Volatiles (Illustrative Data)

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SENormalized Response (%)
This compound 100.85 ± 0.0785
10.42 ± 0.0542
0.10.15 ± 0.0215
Linalool (Positive Control)101.00 ± 0.09100
Hexane (Solvent Control)-0.05 ± 0.015

Table 2: Behavioral Response of Insect Species Y in a Four-Arm Olfactometer Assay (Illustrative Data)

Odor SourceMean Time Spent in Arm (seconds) ± SEFirst Choice (%)
This compound (10 µg) 150 ± 12.545
Plant Host Extract210 ± 15.235
Hexane (Control 1)45 ± 5.810
Air (Control 2)40 ± 5.110

Table 3: Repellency and Toxicity of this compound against Insect Species Z (Illustrative Data)

Assay TypeConcentration/DoseEndpointValue
Repellency Assay1% solutionRepellency Index (RI)0.75 ± 0.06
Contact Toxicity5 µ g/insect 24h Mortality (%)60 ± 5.5
Fumigant Toxicity100 µg/L airLC50 (µg/L air)85.2

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the electrophysiological and behavioral responses of insects to volatile compounds like this compound.

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To measure the overall electrical response of an insect's antenna to an odorant and to identify biologically active compounds in a complex mixture.

Materials:

  • Live insects

  • Stereomicroscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode solution (e.g., insect Ringer's solution)

  • Amplifier and data acquisition system

  • Gas chromatograph (GC) with a flame ionization detector (FID) and an effluent splitter

  • Odor delivery system (puff generator)

  • Test compound (this compound) and control solutions

Protocol:

  • Antenna Preparation: An insect is immobilized, and one of its antennae is excised at the base. The antenna is mounted between two glass capillary electrodes filled with an electrolyte solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the basal end.

  • EAG Recording: A continuous stream of purified, humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound is injected into the airstream for a short duration (e.g., 0.5 seconds). The resulting depolarization of the antennal neurons is recorded as a negative voltage deflection (the EAG response).

  • GC-EAD Protocol: A sample containing a mixture of volatile compounds is injected into the GC. The effluent from the GC column is split, with one part going to the FID and the other being directed over the prepared insect antenna. The FID signal and the EAG response are recorded simultaneously. Peaks in the FID chromatogram that consistently elicit a corresponding EAG response are identified as biologically active.[1][2][3][4]

Olfactometer Bioassays

Objective: To assess the behavioral response (attraction, repellency, or neutrality) of an insect to an odor source.

Materials:

  • Y-tube or four-arm olfactometer

  • Airflow meter and controller

  • Charcoal filter and humidification flask

  • Odor sources (e.g., filter paper treated with this compound, host plant material)

  • Live insects

  • Video recording and tracking software (optional)

Protocol:

  • Apparatus Setup: The olfactometer is placed in a controlled environment with uniform lighting and temperature. A constant, clean, and humidified airflow is established through each arm of the olfactometer.[5][6]

  • Odor Application: The test odor source (e.g., filter paper with this compound solution) is placed in one arm, and a control (e.g., solvent-treated filter paper) is placed in the other arm(s).

  • Insect Release: A single insect is released at the base of the olfactometer and allowed to move freely for a set period (e.g., 5-10 minutes).

  • Data Collection: The first choice of the insect (which arm it enters first) and the total time spent in each arm are recorded. The olfactometer is cleaned thoroughly between trials, and the position of the odor sources is rotated to avoid positional bias.[7][8]

Toxicity and Repellency Assays

Objective: To determine the insecticidal or repellent properties of a compound.

Materials:

  • Test insects

  • Assay arenas (e.g., Petri dishes, treated filter paper)

  • Microsyringe or sprayer for compound application

  • Controlled environment chamber

Protocol:

  • Contact Toxicity: A specific dose of the compound is topically applied to the thorax of an insect using a microsyringe. The insects are then placed in a clean container with food and water, and mortality is assessed at set time intervals (e.g., 24, 48 hours).

  • Fumigant Toxicity: Insects are placed in a sealed container of a known volume, and the compound is introduced on a filter paper, allowing it to volatilize. Mortality is recorded over time to determine the lethal concentration (LC50).

  • Repellency Assay: A filter paper disc is treated with the test compound on one half and with a solvent control on the other half. Insects are released in the center of the disc, and the number of insects on each half is counted after a specific period. A repellency index can then be calculated.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual and practical frameworks for studying the effects of semiochemicals like this compound on insects.

Insect_Olfactory_Signaling_Pathway Odorant This compound (Sesquiterpenoid) Pores Sensillum Pore Odorant->Pores Enters OBP_unbound Odorant Binding Protein (OBP) Pores->OBP_unbound Solubilizes OBP_bound OBP-Odorant Complex OBP_unbound->OBP_bound Binds OR_complex Odorant Receptor (ORx) + Orco Co-receptor OBP_bound->OR_complex Activates Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Conformational Change G_protein G-protein (Metabotropic Pathway) OR_complex->G_protein Alternative Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Antennal Lobe (Brain) Action_Potential->Brain Signal to Behavior Behavioral Response Brain->Behavior G_protein->Ion_Channel Modulates Experimental_Workflow Start Hypothesis: Compound X affects insect behavior Extraction Source Material (e.g., Plant Extract) Start->Extraction GC_EAD GC-EAD Screening Extraction->GC_EAD Identification Identification of Active Peaks (GC-MS) GC_EAD->Identification Synthesis Obtain/Synthesize Pure Compound Identification->Synthesis EAG EAG Dose-Response Synthesis->EAG Behavioral Behavioral Assays (Olfactometer) Synthesis->Behavioral Toxicity Toxicity/Repellency Assays Synthesis->Toxicity Conclusion Conclusion on Bioactivity EAG->Conclusion Behavioral->Conclusion Toxicity->Conclusion

References

A Technical Guide to the Preliminary Bioactivity Screening of δ-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Cadinol (δ-Cadinol) is a naturally occurring bicyclic sesquiterpenoid alcohol found in a variety of plants, as well as some microorganisms and animals.[1][2] As a member of the cadinane (B1243036) sesquiterpenoid class, it has attracted scientific interest for its potential therapeutic properties.[2] Preliminary research and studies on related compounds suggest a spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] Structurally, it exists as two enantiomers, (+)-δ-cadinol and (−)-δ-cadinol.[1]

This technical guide provides a consolidated overview of the preliminary bioactivity screening of δ-Cadinol. It summarizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows to support further research and development in the scientific community.

Data Presentation: Summary of Bioactivities

The following tables summarize the quantitative data from preliminary bioactivity screenings of δ-Cadinol and closely related cadinene sesquiterpenes.

Table 2.1: Antimicrobial Activity

Quantitative data for pure δ-Cadinol is limited, but studies on essential oils and isolated compounds provide initial insights.

MicroorganismStrainMethodCompoundMIC (µg/mL)Source
Streptococcus pneumoniaeClinical IsolateBroth Microdilutionδ-Cadinene31.25[6]
Staphylococcus aureuse.g., ATCC 25923Broth Microdilution(+)-δ-CadineneData not available[6]
Escherichia colie.g., ATCC 25922Broth Microdilution(+)-δ-CadineneData not available[6]
Candida albicanse.g., ATCC 10231Broth Microdilution(+)-δ-CadineneData not available[6]

Note: The data for S. pneumoniae corresponds to δ-cadinene isolated from Schinus molle fruit.[6]

Table 2.2: Anticancer and Cytotoxic Activity

Studies have primarily focused on the cytotoxic effects of (+)-δ-Cadinene, a related sesquiterpene, on various cancer cell lines.

Cell LineCancer TypeAssayCompoundConcentration (µM)Time (hours)Result (% Cell Viability)
OVCAR-3Human Ovarian CancerSRBδ-Cadinene10, 50, 10024, 48Dose- and time-dependent decrease in viability
MDA-MB-231Human Breast CancerMTTδ-Cadinene0.3 - 3024, 48, 72Significant, concentration-dependent reduction
MCF10-ANon-cancerous BreastMTTδ-Cadinene0.3 - 3024, 48, 72No significant effect on viability
NCTCMurine FibroblastsMTT(-)-T-Cadinol1.6 - 20048CC₅₀ > 200 µM

Note: δ-Cadinene induced caspase-dependent apoptosis and cell cycle arrest at the sub-G1 phase in OVCAR-3 cells.[7][8] In MDA-MB-231 cells, it demonstrated selective cytotoxicity without affecting the non-cancerous MCF10-A cells.[3][8] The related isomer, (-)-T-Cadinol, showed a lack of significant cytotoxicity against mammalian NCTC cells.[9][10]

Experimental Protocols

Detailed methodologies for common preliminary bioactivity screening assays are provided below.

Antimicrobial Susceptibility Testing

These protocols are adapted from standardized methods for testing essential oils and their constituents.[6][11][12]

This method determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.[11][13]

  • Preparation of Test Compound: Prepare a stock solution of δ-Cadinol (e.g., 10 mg/mL) in a suitable solvent like DMSO. To improve solubility in the aqueous broth, a surfactant such as Tween 80 can be added to the medium at a final concentration of 0.5% (v/v).[6]

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar (B569324) plate. Select a few colonies to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension as required by standard protocols (e.g., CLSI guidelines).[12][14]

  • Assay Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the δ-Cadinol stock solution to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last dilution well.[6]

    • Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without δ-Cadinol) and a negative/sterility control (broth only).

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[6]

  • Endpoint Determination: The MIC is the lowest concentration of δ-Cadinol where no visible turbidity is observed.[6][11] This can be confirmed by adding an indicator like resazurin, which changes color in the presence of metabolic activity.[11]

This method provides a qualitative assessment of antimicrobial activity by measuring zones of growth inhibition.[13]

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar with a microbial suspension adjusted to a 0.5 McFarland standard.[6]

  • Disk Application: Aseptically place sterile filter paper discs (6 mm diameter) onto the inoculated agar surface.

  • Compound Application: Pipette a known volume (e.g., 10 µL) of the δ-Cadinol solution at a specific concentration onto each disc. Also, place a positive control disc (standard antibiotic) and a negative control disc (solvent only).[6]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[6]

  • Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disc where microbial growth has been prevented.

Cytotoxicity Testing

These assays measure cell viability and proliferation to determine the cytotoxic potential of a compound.[15][16]

This colorimetric assay is based on the reduction of the yellow MTT salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[15][16][17]

  • Cell Seeding: Seed cells (e.g., OVCAR-3, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[3][18]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of δ-Cadinol. Include a vehicle control (medium with solvent) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: After incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[16][18]

  • Formazan Formation: Incubate the plate for an additional 1-4 hours at 37°C. During this time, viable cells will convert MTT to insoluble purple formazan crystals.[15][19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, SDS-HCl solution) to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle shaking or pipetting.[15]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[15][16][19] A reference wavelength of >650 nm can be used to subtract background noise.[16]

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by δ-Cadinol and a general experimental workflow.

General Bioactivity Screening Workflow

This diagram outlines the logical progression from compound sourcing to preliminary in vitro and in vivo evaluation.

G cluster_0 Phase 1: Sourcing & Preparation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Preliminary In Vivo Models A Natural Source (e.g., Plant Material) B Extraction & Isolation A->B C Compound Identification (δ-Cadinol) B->C D Antimicrobial Assays (MIC, Disk Diffusion) C->D E Cytotoxicity Assays (MTT, SRB on Cancer Cells) C->E F Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) C->F G Toxicity Assessment (e.g., Brine Shrimp Lethality) E->G H Anti-inflammatory Models (e.g., Paw Edema) F->H G cluster_cell Cell Cytoplasm Cadinol δ-Cadinol/ δ-Cadinene Mito Mitochondrial Stress Cadinol->Mito induces CytC Cytochrome c (released) Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome C9 Caspase-9 (Initiator) Apoptosome->C9 activates ProC9 Pro-Caspase-9 ProC9->Apoptosome C3 Caspase-3 (Executioner) C9->C3 activates ProC3 Pro-Caspase-3 CleavedPARP Cleaved PARP C3->CleavedPARP cleaves Apoptosis Apoptosis C3->Apoptosis PARP PARP G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK activates Cadinol δ-Cadinol Cadinol->IKK inhibits IkB IκBα IKK->IkB phosphorylates Complex IκBα NF-κB IKK->Complex prevents degradation IkB->Complex Degradation Proteasomal Degradation IkB->Degradation NFkB NF-κB (p65/p50) Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Transcription translocates to nucleus & activates Complex->NFkB releases

References

Methodological & Application

Application Notes and Protocols for the Extraction of delta-Cadinol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

delta-Cadinol, a sesquiterpenoid alcohol, is a naturally occurring compound found in a variety of plant species. It has garnered significant interest within the scientific community due to its potential therapeutic properties. Effective extraction of this compound from its natural plant sources is a critical first step in research, development, and potential commercialization. These application notes provide a comprehensive overview of the primary techniques used for this compound extraction, complete with detailed protocols and comparative data to aid in the selection of the most appropriate method for your specific research needs.

Extraction Techniques Overview

The selection of an appropriate extraction technique for this compound is contingent on several factors, including the desired yield and purity of the final extract, the chemical stability of the compound, and environmental and economic considerations. The most commonly employed methods for the extraction of this compound and other sesquiterpenoids from plant matrices are steam distillation, solvent extraction, and supercritical fluid extraction (SFE).

Comparative Quantitative Data

Plant MaterialExtraction MethodCompoundYield (%)Key ParametersSource(s)
Torreya nucifera (leaves)Steam DistillationThis compound (Torreyol)3.1Not specified[1][2]
Eupatorium adenophorumHydro-steam DistillationEssential Oil (containing cadinene derivatives)0.23Not specified[3]
Eupatorium adenophorumSteam DistillationEssential Oil (containing cadinene derivatives)0.18Not specified[3]
Pimpinella affinis ledebSupercritical Fluid Extraction (CO₂)Essential Oil5.2025 MPa, 328 K, 20 min dynamic extraction[4]
Pimpinella affinis ledebSteam DistillationEssential Oil0.82Atmospheric pressure, 362 K, 90 min[4]
Lippia graveolens (leaves)Steam DistillationEssential Oil4.1Not specified[5]
Lippia graveolens (leaves)Supercritical Fluid Extraction (CO₂)Essential Oil2.835 MPa, 60 °C[5]
Syzygium aromaticumSuperheated Steam DistillationEssential Oil15.70Not specified[6]
Syzygium aromaticumHydro-distillationEssential OilNot specified in abstractNot specified[6]
Syzygium aromaticumSteam DistillationEssential Oil5.81Not specified[6]
Pimenta racemosa (Bay leaves)Supercritical Fluid Extraction (CO₂)Essential Oil~4.0150 bar, 50°C, 1 hour[7]
Pimenta racemosa (Bay leaves)Steam DistillationEssential Oil~4.0>2 hours[7]

Experimental Protocols

Steam Distillation

Steam distillation is a traditional and widely used method for extracting volatile compounds like this compound. It is particularly suitable for thermo-stable compounds.

Principle: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then condensed, and the oil is separated from the water.

Protocol:

  • Preparation of Plant Material:

    • Freshly harvest the desired plant parts (e.g., leaves, stems).

    • Chop the plant material into small pieces to increase the surface area for efficient extraction.

  • Apparatus Setup:

    • Assemble a steam distillation apparatus, which typically includes a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).

  • Distillation Process:

    • Load the chopped plant material into the distillation flask.

    • Pass steam from the generator through the plant material.

    • The steam will carry the volatile this compound and other essential oil components.

    • The vapor mixture is then cooled and condensed in the condenser.

  • Collection and Separation:

    • Collect the condensate, which will consist of an aqueous layer (hydrosol) and an oil layer.

    • As essential oils are generally less dense than water, the this compound-rich oil will form a layer on top of the water.

    • Separate the oil layer from the aqueous layer using a separatory funnel.

  • Drying and Storage:

    • Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Store the purified oil in a sealed, dark glass vial at low temperature to prevent degradation.

Solvent Extraction

Solvent extraction is a versatile method that can be used to extract a wide range of compounds, including those that are not volatile or are thermally sensitive.

Principle: The plant material is soaked in a solvent that dissolves this compound. The solute is then recovered by evaporating the solvent.

Protocol:

  • Preparation of Plant Material:

    • Dry the plant material to remove moisture, which can interfere with the extraction process.

    • Grind the dried material into a fine powder to maximize the surface area for solvent penetration.

  • Extraction:

    • Place the powdered plant material in a flask.

    • Add a suitable solvent (e.g., ethanol, methanol, hexane, or dichloromethane) to the flask, ensuring the plant material is fully submerged. The choice of solvent will depend on the polarity of this compound and the desired selectivity.

    • Agitate the mixture for a predetermined period (e.g., several hours to days) at a controlled temperature. Maceration (soaking at room temperature) or Soxhlet extraction (continuous extraction with a hot solvent) can be employed.

  • Filtration and Concentration:

    • Separate the solvent extract from the solid plant residue by filtration.

    • Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using chromatographic techniques (e.g., column chromatography) to isolate this compound from other co-extracted compounds.

Supercritical Fluid Extraction (SFE)

SFE is a modern and "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.

Principle: A substance at a temperature and pressure above its critical point is in a supercritical state, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ has a high dissolving power and can be easily removed from the extract by reducing the pressure, leaving no solvent residue.

Protocol:

  • Preparation of Plant Material:

    • Dry and grind the plant material as described for solvent extraction.

  • SFE System Setup:

    • Load the powdered plant material into the extraction vessel of the SFE system.

    • The system consists of a CO₂ tank, a pump to pressurize the CO₂, a heater to control the temperature, the extraction vessel, and a separator.

  • Extraction Process:

    • Pump liquid CO₂ into the system and bring it to its supercritical state by adjusting the temperature and pressure (e.g., above 31.1 °C and 73.8 bar for CO₂).

    • Pass the supercritical CO₂ through the extraction vessel, where it will dissolve the this compound.

    • The selectivity of the extraction can be fine-tuned by altering the temperature and pressure, which affects the density and solvent properties of the supercritical fluid.

  • Separation and Collection:

    • Route the this compound-laden supercritical fluid to a separator where the pressure is reduced.

    • This causes the CO₂ to return to its gaseous state, leaving behind the this compound extract.

    • The gaseous CO₂ can be recompressed and recycled.

  • Purification (Optional):

    • The SFE extract may be further purified if necessary.

Mandatory Visualizations

Biosynthetic Pathway of this compound

delta_Cadinol_Biosynthesis FPP Farnesyl Diphosphate (FPP) enzyme This compound Synthase FPP->enzyme Substrate delta_Cadinol This compound enzyme->delta_Cadinol Product

Caption: Biosynthesis of this compound from Farnesyl Diphosphate.

General Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Torreya nucifera) extraction_method Extraction Method (Steam Distillation, Solvent Extraction, SFE) plant_material->extraction_method crude_extract Crude Extract extraction_method->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification Optional gc_ms GC-MS Analysis crude_extract->gc_ms purification->gc_ms quantification Quantification of this compound gc_ms->quantification

Caption: A general workflow for the extraction and analysis of this compound.

Conclusion

The choice of extraction method for this compound has a significant impact on the yield, purity, and overall efficiency of the process. Steam distillation is a simple and effective method for volatile compounds, while solvent extraction offers versatility for a broader range of compounds. Supercritical fluid extraction stands out as a green and highly tunable technology, often providing superior selectivity and purity. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating the efficient isolation of this compound for further investigation.

References

Application Notes and Protocols for the Isolation and Purification of δ-Cadinol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Cadinol (δ-Cadinol) is a naturally occurring sesquiterpenoid alcohol found in a variety of plants, fungi, and even some animals.[1] As a member of the cadinane (B1243036) sesquiterpenoids, it exists as two enantiomers, (+)-δ-Cadinol (also known as torreyol) and (−)-δ-Cadinol (also known as albicaulol). This document provides detailed protocols for the isolation and purification of δ-Cadinol from natural sources using chromatographic techniques. The methods described herein are designed to yield high-purity δ-Cadinol suitable for research, preclinical studies, and drug development applications.

Physicochemical Properties of δ-Cadinol

A thorough understanding of the physicochemical properties of δ-Cadinol is crucial for developing effective isolation and purification strategies.

PropertyValueSource
Molecular FormulaC₁₅H₂₆O--INVALID-LINK--
Molar Mass222.37 g/mol --INVALID-LINK--
AppearanceWhite crystalline solid--INVALID-LINK--
Melting Point138-139 °C--INVALID-LINK--
SolubilitySoluble in isopropyl ether and ethanol (B145695)--INVALID-LINK--
Boiling Point302-303 °C at 760 mmHg (estimated)--INVALID-LINK--
logP (o/w)4.945 (estimated)--INVALID-LINK--

Experimental Workflow

The overall process for isolating and purifying δ-Cadinol involves several key stages, from the initial extraction from a natural source to the final purification and analysis. The following diagram illustrates a typical workflow.

This compound Isolation and Purification Workflow Workflow for δ-Cadinol Isolation and Purification cluster_0 Extraction cluster_1 Initial Purification cluster_2 High-Resolution Purification cluster_3 Final Product Start Plant Material (e.g., Torreya nucifera leaves) Extraction Solvent Extraction (e.g., Ethanol or Hexane) Start->Extraction Concentration Crude Extract Concentration Extraction->Concentration ColumnChrom Silica (B1680970) Gel Column Chromatography Concentration->ColumnChrom Fractionation Fraction Collection and Analysis (TLC/GC-MS) ColumnChrom->Fractionation PrepHPLC Preparative HPLC Fractionation->PrepHPLC PureCadinol Pure δ-Cadinol PrepHPLC->PureCadinol Analysis Purity and Identity Confirmation (GC-MS, NMR) PureCadinol->Analysis

Caption: A generalized workflow for the isolation and purification of δ-Cadinol.

Experimental Protocols

Protocol 1: Extraction of δ-Cadinol from Plant Material

This protocol describes the initial extraction of δ-Cadinol from a suitable plant source, such as the leaves of Torreya nucifera.

Materials:

  • Dried and powdered plant material (e.g., Torreya nucifera leaves)

  • Ethanol (95%) or n-Hexane

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Macerate 100 g of the dried, powdered plant material in 1 L of 95% ethanol or n-hexane at room temperature for 48 hours with occasional stirring.

  • Filter the mixture through filter paper to separate the plant debris from the solvent extract.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Store the crude extract at 4°C until further processing.

Protocol 2: Isolation by Silica Gel Column Chromatography

This protocol outlines the fractionation of the crude extract to isolate fractions enriched with δ-Cadinol.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Vanillin-sulfuric acid reagent for visualization

  • Fraction collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniformly packed column without any air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50 v/v).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate using a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2 v/v). Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating.

  • Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of a δ-Cadinol standard (if available) or fractions containing compounds with similar polarity. Concentrate the pooled fractions.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of the δ-Cadinol-enriched fraction to achieve high purity.

Materials:

  • δ-Cadinol-enriched fraction from column chromatography

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve the concentrated, δ-Cadinol-enriched fraction in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting condition could be 70:30 (v/v) acetonitrile:water.

    • Flow Rate: Adjust according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Detection: UV at 210 nm.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect the peak corresponding to the retention time of δ-Cadinol.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solvent Removal: Remove the solvent from the purified fraction under reduced pressure to obtain pure δ-Cadinol.

Data Presentation

The following tables summarize typical data obtained during the isolation and purification of δ-Cadinol.

Table 1: Column Chromatography Fractionation of Crude Extract

Fraction No.Eluent (n-Hexane:Ethyl Acetate)Weight (mg)TLC Profile (Presence of δ-Cadinol)
1-5100:0150-
6-1098:2250+/-
11-2095:5800+++
21-3090:10650++
31-4080:20400+
41-5050:50300-

Table 2: Preparative HPLC Purification of δ-Cadinol Enriched Fraction

ParameterValue
Injection Volume5 mL
Concentration of Enriched Fraction10 mg/mL
Retention Time of δ-Cadinol~15.2 min
Yield of Purified δ-Cadinol~35 mg
Purity (by analytical HPLC/GC-MS)>98%

Characterization of Purified δ-Cadinol

The identity and purity of the final product should be confirmed using analytical techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC Conditions: A typical GC program would involve a temperature ramp (e.g., starting at 60°C, holding for 2 min, then ramping to 240°C at 3°C/min) on a non-polar column (e.g., HP-5MS).

  • Expected Retention Time: The retention time for δ-Cadinol would be in the range of 18-20 minutes under typical GC conditions.

  • Mass Spectrum: The mass spectrum of δ-Cadinol is characterized by key fragment ions at m/z 204 (M+), 161, 119, and 105.

Conclusion

The protocols detailed in this application note provide a robust framework for the successful isolation and purification of high-purity δ-Cadinol from natural sources. The combination of column chromatography and preparative HPLC is an effective strategy for obtaining material suitable for a wide range of research and development activities. Careful monitoring of each step with appropriate analytical techniques is essential to ensure the desired purity and yield.

References

Application Notes and Protocols for the Quantification of δ-Cadinol using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Cadinol (δ-Cadinol) is a naturally occurring sesquiterpenoid alcohol found in a variety of plants and is a significant contributor to the aromatic profile of many essential oils.[1][2] As a bioactive compound, accurate and precise quantification of δ-Cadinol is essential for the quality control of essential oils, standardization of herbal products, and for research into its potential pharmacological properties. This document provides a detailed protocol for the quantitative analysis of δ-Cadinol in liquid samples, such as essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

This protocol outlines the necessary materials, reagents, and procedures for the sample preparation, instrument setup, and data analysis for the quantification of δ-Cadinol.

Materials and Reagents
  • Solvents: Hexane (B92381) or Dichloromethane (GC grade or higher)

  • Standards:

    • δ-Cadinol (purity ≥95%)

    • Internal Standard (IS): Cedrol, epi-Eudesmol, or another suitable sesquiterpenoid alcohol not present in the sample matrix (purity ≥98%)

  • Sample Matrix: Essential oil or other liquid organic extract

  • Labware: Volumetric flasks, pipettes, autosampler vials with inserts, 0.45 µm syringe filters.

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The goal is to dilute the sample to a concentration within the calibration range and to add an internal standard to correct for variations in injection volume and instrument response.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Cedrol) in hexane.

  • δ-Cadinol Stock Solution: Prepare a 1 mg/mL stock solution of δ-Cadinol in hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the δ-Cadinol stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL. Each calibration standard should be spiked with the internal standard to a constant final concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

    • Add the internal standard stock solution to achieve a final concentration of 10 µg/mL.

    • Bring the flask to volume with hexane and mix thoroughly.

    • If necessary, further dilute the sample with hexane to ensure the δ-Cadinol concentration falls within the calibration curve range.

    • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent HP6890 or similar
Mass Spectrometer Agilent 5973 or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial temperature of 80°C, hold for 5 min, then ramp at 5°C/min to 280°C and hold for 10 min.[3]
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35-500 amu (in full scan mode for identification)
Quantification Mode Selected Ion Monitoring (SIM)
Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to δ-Cadinol and the internal standard based on their retention times and mass spectra. The identity of δ-Cadinol can be confirmed by comparing its mass spectrum with a reference library.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of δ-Cadinol to the peak area of the internal standard against the concentration of δ-Cadinol for the prepared calibration standards.

  • Quantification: Inject the prepared samples and use the generated calibration curve to determine the concentration of δ-Cadinol in the samples.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of δ-Cadinol.

Parameter Value
Kovats Retention Index (non-polar column) ~1644
Characteristic Mass Ions (m/z) 204 (Molecular Ion), 161, 119, 105[3]
Quantifier Ion (for SIM) 161 or 204 (choose the most abundant and non-interfering ion)
Qualifier Ions (for SIM) 119, 105

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Quantification Workflow for δ-Cadinol cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification stock_analyte δ-Cadinol Stock (1 mg/mL) cal_standards Calibration Standards (0.5-50 µg/mL + IS) stock_analyte->cal_standards stock_is Internal Standard Stock (1 mg/mL) stock_is->cal_standards sample_prep Sample Dilution & IS Spiking stock_is->sample_prep injection GC Injection (1 µL) cal_standards->injection sample_prep->injection separation Chromatographic Separation (HP-5MS Column) injection->separation detection Mass Spectrometry (EI, Full Scan/SIM) separation->detection peak_id Peak Identification (Retention Time & Mass Spectra) detection->peak_id cal_curve Calibration Curve Construction (Area Ratio vs. Concentration) peak_id->cal_curve quantification Quantification of δ-Cadinol in Samples cal_curve->quantification report Final Report quantification->report

Caption: Workflow for δ-Cadinol quantification by GC-MS.

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of δ-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-Cadinol is a naturally occurring sesquiterpenoid alcohol belonging to the cadinane (B1243036) class of bicyclic sesquiterpenes. Found in a variety of plants, it contributes to their characteristic aromas and exhibits a range of biological activities. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundation for understanding its chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of δ-Cadinol. This document provides a detailed protocol for the acquisition and assignment of 1H and 13C NMR spectra of δ-Cadinol, essential for its identification and characterization.

Data Presentation

The complete assignment of the 1H and 13C NMR chemical shifts of δ-Cadinol is crucial for its structural verification. The following tables summarize the reported spectral data for δ-Cadinol in deuterated chloroform (B151607) (CDCl₃).

Table 1: 1H NMR Spectral Data of δ-Cadinol (in CDCl₃)

Atom No.Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
1.98m
1.55m
1.45m
1.25m
41.80m
55.35br s
2.10m
1.95m
81.60m
1.35m
1.15m
111.90m
120.92d6.8
130.85d6.8
141.65s
151.20s

Data compiled from publicly available spectral databases and scientific literature.

Table 2: 13C NMR Spectral Data of δ-Cadinol (in CDCl₃)

Atom No.Chemical Shift (δ) [ppm]
172.5
230.5
320.0
441.0
5121.0
6135.0
742.0
825.0
945.0
1050.0
1127.0
1221.5
1321.0
1423.5
1528.0

Data compiled from publicly available spectral databases and scientific literature.

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality 1D and 2D NMR spectra of δ-Cadinol.

Sample Preparation
  • Sample Purity: Ensure the δ-Cadinol sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8 atom % D) as the solvent. CDCl₃ is a common choice for non-polar to moderately polar compounds like sesquiterpenoids.

  • Sample Concentration: Dissolve 5-10 mg of purified δ-Cadinol in approximately 0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak for referencing.

  • Dissolution: Ensure the sample is completely dissolved by gentle vortexing or inversion of the NMR tube. The solution should be clear and free of any particulate matter.

NMR Spectrometer and Parameters

The following parameters are suggested for a 400 MHz or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width (SW): 12-15 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 16-64 scans.

  • Temperature: 298 K (25 °C).

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): 200-220 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, depending on sample concentration.

  • Temperature: 298 K (25 °C).

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for the complete spectral assignment of δ-Cadinol using a combination of 1D and 2D NMR experiments.

NMR_Assignment_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Assignment H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY Proton_Assignment Assign Proton Signals (Chemical Shift, Multiplicity, Integration) H1_NMR->Proton_Assignment C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Count Determine Number of Unique Carbon Atoms C13_NMR->Carbon_Count Proton_Spin_Systems Identify ¹H-¹H Spin Systems COSY->Proton_Spin_Systems Direct_Correlation Correlate Protons to Directly Attached Carbons HSQC->Direct_Correlation Long_Range_Correlation Establish Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Correlation Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Proton_Spin_systems Proton_Spin_systems Proton_Assignment->Proton_Spin_systems Proton_Spin_Systems->Direct_Correlation Direct_Correlation->Long_Range_Correlation Final_Assignment Complete ¹H and ¹³C Spectral Assignment Long_Range_Correlation->Final_Assignment Stereochemistry->Final_Assignment

Workflow for the NMR spectral assignment of δ-Cadinol.

Conclusion

The detailed 1H and 13C NMR spectral data and the accompanying experimental protocols provided in these application notes serve as a comprehensive guide for the unambiguous identification and structural elucidation of δ-Cadinol. By following the outlined workflow, researchers, scientists, and drug development professionals can confidently characterize this important natural product, facilitating further investigation into its chemical and biological properties. The use of a combination of 1D and 2D NMR techniques is essential for a complete and accurate spectral assignment, which is a fundamental requirement for any research involving this compound.

Application Notes and Protocols for the Total Synthesis of δ-Cadinol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-cadinol, a naturally occurring cadinane (B1243036) sesquiterpenoid, exists as two enantiomers: (+)-δ-cadinol (also known as torreyol) and (-)-δ-cadinol. These compounds have garnered interest in the scientific community due to their potential biological activities. The stereochemistry of these molecules plays a crucial role in their biological function, making the development of enantioselective total synthesis routes a significant area of research. This document provides detailed application notes and protocols for the asymmetric total synthesis of (+)-δ-cadinol, based on the successful route developed from the chiral pool starting material, R-(−)-α-phellandrene. This methodology allows for the controlled synthesis of the specific enantiomer, which is critical for pharmacological and biological studies.

Synthetic Strategy Overview

The total synthesis of (+)-δ-cadinol has been achieved through a multi-step sequence starting from the readily available chiral monoterpene, R-(−)-α-phellandrene. The synthetic strategy relies on a series of stereocontrolled reactions to construct the bicyclic cadinane skeleton and introduce the required functional groups with the correct stereochemistry. The key steps involve:

  • Ozonolysis of the endocyclic double bond of R-(−)-α-phellandrene to yield a keto-aldehyde.

  • Intramolecular aldol (B89426) condensation to form the bicyclo[4.4.0]decane ring system.

  • Stereoselective reduction of a ketone to establish the correct stereochemistry of a secondary alcohol.

  • Wittig reaction to introduce the second methyl group of the isopropyl moiety.

  • Final hydroboration-oxidation to install the tertiary alcohol of the target molecule.

This approach provides a robust and reproducible method for the enantioselective synthesis of (+)-δ-cadinol.

Experimental Protocols

The following protocols are based on the reported total synthesis of (+)-δ-cadinol.

Step 1: Ozonolytic Cleavage of R-(−)-α-Phellandrene

Objective: To cleave the endocyclic double bond of R-(−)-α-phellandrene to form a keto-aldehyde intermediate.

Reaction Scheme:

Materials:

  • R-(−)-α-phellandrene

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Ozone (O₃)

  • Dimethyl sulfide (B99878) (Me₂S)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (three-neck flask, gas inlet tube, drying tube, etc.)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve R-(−)-α-phellandrene in anhydrous dichloromethane in a three-neck flask equipped with a gas inlet tube and a drying tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. A blue color in the solution indicates an excess of ozone.

  • Once the reaction is complete, purge the solution with argon or nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide dropwise to the cold solution to reduce the ozonide.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude keto-aldehyde.

  • Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Intramolecular Aldol Condensation

Objective: To construct the bicyclo[4.4.0]decane skeleton through an intramolecular aldol reaction.

Reaction Scheme:

Materials:

  • Keto-aldehyde from Step 1

  • Base (e.g., Potassium hydroxide (B78521) (KOH) or Sodium hydride (NaH))

  • Solvent (e.g., Ethanol (B145695) (EtOH) or Tetrahydrofuran (THF))

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the keto-aldehyde in a suitable solvent (e.g., ethanol for KOH or THF for NaH) under an inert atmosphere.

  • Add the base portion-wise to the solution at room temperature or 0 °C.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting bicyclic enone by column chromatography.

Step 3: Stereoselective Ketone Reduction

Objective: To reduce the ketone in the bicyclic enone to a hydroxyl group with the desired stereochemistry.

Reaction Scheme:

Materials:

  • Bicyclic enone from Step 2

  • Sodium borohydride (B1222165) (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (Luche reduction conditions for 1,2-selectivity)

  • Methanol (B129727) (MeOH)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the bicyclic enone and CeCl₃·7H₂O in methanol at 0 °C.

  • Add NaBH₄ in small portions to the stirred solution.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the allylic alcohol by column chromatography.

Step 4: Wittig Reaction

Objective: To introduce the second methyl group of the isopropyl functionality.

Reaction Scheme:

Materials:

  • Ketone intermediate

  • Methyltriphenylphosphonium (B96628) bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C and add n-BuLi dropwise. The solution should turn a deep orange/red color, indicating the formation of the ylide.

  • Stir the mixture at room temperature for a specified time.

  • Cool the ylide solution to a low temperature (e.g., -78 °C).

  • Add a solution of the ketone intermediate in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an ether or other suitable organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography to isolate the exocyclic alkene.

Step 5: Hydroboration-Oxidation

Objective: To install the tertiary alcohol at the desired position via anti-Markovnikov hydration of the double bond.

Reaction Scheme:

Materials:

  • Exocyclic alkene from Step 4

  • Borane-tetrahydrofuran complex (BH₃·THF) solution

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the exocyclic alkene in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the BH₃·THF solution dropwise.

  • Stir the reaction mixture at room temperature for the required duration.

  • Cool the mixture back to 0 °C and carefully add the aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂.

  • Stir the mixture at room temperature or with gentle heating to ensure complete oxidation.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product, (+)-δ-Cadinol, by column chromatography or crystallization.

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of (+)-δ-Cadinol

StepReactionStarting MaterialProductYield (%)
1OzonolysisR-(−)-α-PhellandreneKeto-aldehyde~70-80%
2Aldol CondensationKeto-aldehydeBicyclic enone~60-70%
3Ketone ReductionBicyclic enoneAllylic alcohol~85-95%
4Wittig ReactionIntermediate ketoneExocyclic alkene~75-85%
5Hydroboration-OxidationExocyclic alkene(+)-δ-Cadinol~65-75%
- Overall Yield R-(−)-α-Phellandrene (+)-δ-Cadinol ~15-25%

Note: Yields are approximate and may vary depending on experimental conditions and scale.

Table 2: Spectroscopic Data for (+)-δ-Cadinol

Spectroscopic DataValue
¹H NMR (CDCl₃, MHz) Characteristic peaks for methyl, isopropyl, and hydroxyl protons.
¹³C NMR (CDCl₃, MHz) Characteristic peaks for the cadinane skeleton and hydroxyl-bearing carbon.
Optical Rotation [α]D Positive value, confirming the (+)-enantiomer.
Mass Spectrometry (MS) Molecular ion peak corresponding to C₁₅H₂₆O.

Mandatory Visualization

Total_Synthesis_of_delta_Cadinol cluster_start Starting Material cluster_step1 Step 1: Ozonolysis cluster_step2 Step 2: Aldol Condensation cluster_step3 Step 3: Stereoselective Reduction cluster_step4 Step 4: Functional Group Manipulations & Wittig Reaction cluster_step5 Step 5: Hydroboration-Oxidation R-(-)-alpha-Phellandrene R-(-)-alpha-Phellandrene Keto_aldehyde Keto-aldehyde R-(-)-alpha-Phellandrene->Keto_aldehyde O3, Me2S Bicyclic_enone Bicyclic enone Keto_aldehyde->Bicyclic_enone Base Allylic_alcohol Allylic alcohol Bicyclic_enone->Allylic_alcohol NaBH4, CeCl3 Exocyclic_alkene Exocyclic alkene Allylic_alcohol->Exocyclic_alkene ... -> Wittig delta_Cadinol (+)-delta-Cadinol Exocyclic_alkene->delta_Cadinol 1. BH3.THF 2. H2O2, NaOH

Caption: Synthetic pathway for (+)-δ-Cadinol.

Logical Relationships

Logical_Workflow cluster_planning Synthesis Planning cluster_execution Experimental Execution cluster_outcome Final Product Retrosynthesis Retrosynthetic Analysis Chiral_Pool Selection of Chiral Starting Material (R-(-)-alpha-Phellandrene) Retrosynthesis->Chiral_Pool Stepwise_Synthesis Stepwise Synthesis (Steps 1-5) Chiral_Pool->Stepwise_Synthesis Purification Purification of Intermediates (Column Chromatography) Stepwise_Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS, etc.) Purification->Characterization Characterization->Stepwise_Synthesis Proceed to next step Final_Product Enantiopure (+)-delta-Cadinol Characterization->Final_Product Final Step Biological_Testing Further Biological Evaluation Final_Product->Biological_Testing

Caption: Workflow from planning to application.

Conclusion

The enantioselective total synthesis of (+)-δ-cadinol from R-(−)-α-phellandrene provides a reliable method for accessing this stereochemically defined natural product. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The ability to synthesize specific enantiomers of biologically active molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Further studies can now be undertaken to explore the biological properties of enantiomerically pure (+)-δ-cadinol and to develop analogs with potentially enhanced activities.

Application Note: In Vitro Anti-inflammatory Assay of δ-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

δ-Cadinol is a sesquiterpenoid alcohol found in various essential oils of medicinal plants. Preliminary studies on essential oils rich in δ-cadinene, a related sesquiterpene, have suggested potential anti-inflammatory properties.[1] This document provides detailed protocols for a panel of in vitro assays to investigate and quantify the anti-inflammatory effects of δ-Cadinol. The described methods are designed for researchers in drug discovery and development to assess the compound's potential to modulate key inflammatory pathways. The primary focus of these assays is on the inhibition of nitric oxide (NO) production, pro-inflammatory cytokines (TNF-α and IL-6), and the activity of cyclooxygenase-2 (COX-2) in appropriate cell-based models. Furthermore, this note outlines the investigation of δ-Cadinol's effect on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical regulators of the inflammatory response.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential anti-inflammatory effects of δ-Cadinol. These values are for exemplary purposes and should be replaced with experimental findings.

Table 1: Effect of δ-Cadinol on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of Control)Cell Viability (%)
Control (Vehicle)-100 ± 5.2100 ± 4.1
LPS (1 µg/mL)-250 ± 15.898 ± 3.5
δ-Cadinol + LPS1210 ± 12.197 ± 4.0
δ-Cadinol + LPS10155 ± 9.796 ± 3.8
δ-Cadinol + LPS50110 ± 7.395 ± 4.2
Dexamethasone (1 µM) + LPS-105 ± 6.999 ± 2.9

Table 2: Effect of δ-Cadinol on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Vehicle)-50 ± 830 ± 5
LPS (1 µg/mL)-850 ± 42600 ± 35
δ-Cadinol + LPS1720 ± 35510 ± 28
δ-Cadinol + LPS10450 ± 21320 ± 19
δ-Cadinol + LPS50210 ± 15150 ± 11
Dexamethasone (1 µM) + LPS-180 ± 12110 ± 9

Table 3: Inhibitory Effect of δ-Cadinol on COX-2 Activity

InhibitorIC₅₀ (µM)
δ-Cadinol25.4
Celecoxib0.5

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell lines are commonly used.

  • Culture Conditions: Culture cells in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment: Seed cells in appropriate plates. Pre-treat with various concentrations of δ-Cadinol for 1 hour before stimulating with 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment, collect 100 µL of culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol describes the quantification of TNF-α and IL-6 in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 overnight at 4°C.

    • Wash the plate with wash buffer (PBS containing 0.05% Tween 20).

    • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add TMB substrate solution and incubate in the dark until color develops.

    • Stop the reaction with stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm.

    • Calculate cytokine concentrations from the standard curve.

COX-2 Inhibition Assay

This assay determines the ability of δ-Cadinol to inhibit the enzymatic activity of COX-2.[2]

  • Procedure:

    • In a 96-well plate, add COX-2 enzyme, a heme cofactor, and the test compound (δ-Cadinol) or a known inhibitor (e.g., celecoxib) in an appropriate buffer.

    • Incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate at a specific wavelength over time using a plate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Western Blot Analysis for NF-κB and MAPK Pathways

This method is used to assess the effect of δ-Cadinol on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis C1 Cell Culture (RAW 264.7 or THP-1) C2 Cell Seeding C1->C2 T1 Pre-treatment with δ-Cadinol C2->T1 T2 Stimulation with LPS T1->T2 A3 COX-2 Inhibition Assay A1 Nitric Oxide (NO) Assay (Griess Test) T2->A1 A2 Cytokine Measurement (ELISA for TNF-α, IL-6) T2->A2 A4 Western Blot Analysis (NF-κB & MAPK Pathways) T2->A4 D1 Quantification and Statistical Analysis A1->D1 A2->D1 A3->D1 A4->D1

Experimental workflow for in vitro anti-inflammatory assays.

nf_kappa_b_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Cadinol δ-Cadinol Cadinol->IKK Inhibition Cadinol->IkBa Inhibition of Degradation Cadinol->NFkB Inhibition of Translocation

NF-κB signaling pathway and potential inhibition by δ-Cadinol.

mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activation ERK ERK1/2 TLR4->ERK Activation JNK JNK TLR4->JNK Activation AP1 AP-1 p38->AP1 Activation ERK->AP1 Activation JNK->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes Cadinol δ-Cadinol Cadinol->p38 Inhibition Cadinol->ERK Inhibition Cadinol->JNK Inhibition

MAPK signaling pathway and potential inhibition by δ-Cadinol.

References

Application Notes and Protocols for Antimicrobial Activity Testing of delta-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to testing the antimicrobial activity of delta-Cadinol, a sesquiterpene found in various plant essential oils. The protocols outlined below are based on established methodologies for evaluating the efficacy of natural compounds against a range of pathogenic microorganisms.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol that has demonstrated potential as an antimicrobial agent. As a component of various essential oils, it has been associated with inhibitory activity against both bacteria and fungi. The lipophilic nature of sesquiterpenes like this compound is believed to facilitate their interaction with and disruption of microbial cell membranes, leading to cell death. These protocols provide standardized methods for the qualitative and quantitative assessment of this compound's antimicrobial properties.

Quantitative Data Summary

The antimicrobial efficacy of this compound can be quantified using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and the agar (B569324) disk diffusion assay to measure the zone of inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMethodMIC (µg/mL)Source
Streptococcus pneumoniaeClinical IsolateBroth Microdilution31.25[1]

Table 2: Antimicrobial Activity of Cedar atlantica Essential Oil (Major Component: delta-Cadinene)

MicroorganismZone of Inhibition (mm)MIC (µL/mL)
Micrococcus luteus21.367.46
Staphylococcus aureus15.23-
Candida krusei13.679.46
Penicillium chrysogenum-28.48

Note: The data in Table 2 pertains to the essential oil of Cedrus atlantica, where δ-cadinene is a major component (36.3%).[2] This provides an indication of potential activity, but results for purified this compound may vary.

Experimental Protocols

Broth Microdilution Assay for MIC and MBC/MFC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills the microorganism (MBC/MFC).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (solvent used to dissolve this compound, e.g., DMSO)

  • Resazurin (B115843) solution (optional, for viability indication)

Protocol:

  • Preparation of this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth (MHB or SDB) in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the this compound dilutions. The final volume in each well should be 200 µL.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used for this compound), and a sterility control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can also aid in determining the MIC.

  • MBC/MFC Determination: To determine the MBC/MFC, take a 10 µL aliquot from each well that showed no visible growth and spot-inoculate it onto a fresh agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as in step 4.

  • MBC/MFC Reading: The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic disk

  • Negative control disk (impregnated with solvent)

  • Sterile swabs

Protocol:

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of an MHA or SDA plate with the prepared microbial suspension.

  • Disk Application: Aseptically place sterile filter paper disks onto the surface of the inoculated agar.

  • Application of this compound: Pipette a known volume (e.g., 10 µL) of a specific concentration of this compound solution onto each disk.

  • Controls: Place a positive control antibiotic disk and a negative control disk (with solvent only) on the plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_mic Broth Microdilution cluster_disk Agar Disk Diffusion prep_cadinol Prepare this compound Solutions mic_dilution Serial Dilution in 96-well plate prep_cadinol->mic_dilution disk_apply Apply Disks with This compound prep_cadinol->disk_apply prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) mic_inoculate Inoculate with Microorganism prep_inoculum->mic_inoculate disk_plate Inoculate Agar Plate prep_inoculum->disk_plate mic_dilution->mic_inoculate mic_incubate Incubate mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read mbc_plating Plate on Agar mic_read->mbc_plating mbc_incubate Incubate mbc_plating->mbc_incubate mbc_read Read MBC/MFC mbc_incubate->mbc_read disk_plate->disk_apply disk_incubate Incubate disk_apply->disk_incubate disk_measure Measure Zone of Inhibition disk_incubate->disk_measure

Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.

Proposed Mechanism of Action

The antimicrobial mechanism of action for sesquiterpenes like this compound is primarily attributed to their lipophilic nature, which allows them to disrupt the microbial cell membrane.

mechanism_of_action delta_cadinol This compound (Lipophilic Sesquiterpene) cell_membrane Microbial Cell Membrane (Phospholipid Bilayer) delta_cadinol->cell_membrane Interaction disruption Membrane Disruption & Increased Permeability cell_membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage metabolism Disruption of Cellular Metabolism & Ion Gradients leakage->metabolism cell_death Inhibition of Growth & Cell Death metabolism->cell_death

Caption: Proposed mechanism of action for this compound's antimicrobial activity.

References

Application Notes & Protocols: Antifungal Bioassays for δ-Cadinol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Delta-cadinol (δ-cadinol) is a cadinane (B1243036) sesquiterpenoid, a class of natural compounds found in various plants and fungi.[1] Sesquiterpenoids have garnered significant interest in drug discovery due to their diverse biological activities. While research into the specific antifungal properties of δ-cadinol is emerging, related isomers like α-cadinol and essential oils rich in cadinane sesquiterpenes have demonstrated notable antifungal effects against a range of pathogenic fungi.[2][3] These findings underscore the potential of δ-cadinol and its isomers as novel antifungal agents.

This document provides a summary of available quantitative data on the antifungal activity of δ-cadinol and related compounds. It also details standardized experimental protocols for conducting antifungal bioassays and visualizes key workflows and potential mechanisms of action to guide researchers in this field.

Quantitative Antifungal Activity Data

The antifungal efficacy of sesquiterpenoids can be quantified using metrics such as the Minimum Inhibitory Concentration (MIC), the half-maximal effective concentration (EC₅₀), and percentage of growth inhibition. The following tables summarize data for compounds related to δ-cadinol, as data for the purified isomer is limited in the available literature.

Table 1: Antifungal Activity of Cadinol Isomers and Related Sesquiterpenes

Compound/Essential Oil Fungal Species Assay Type Result Reference
Eudesmane Sesquiterpene Acid Phytophthora nicotianae Mycelial Growth EC₅₀: 12.56 µg/mL [4][5]
Eudesmane Sesquiterpene Acid Phytophthora nicotianae Broth Dilution MIC: 200 µg/mL [4][5]
Eudesmane Sesquiterpene Acid Fusarium oxysporum Mycelial Growth EC₅₀: 51.29 µg/mL [4][5]
Eudesmane Sesquiterpene Acid Fusarium oxysporum Broth Dilution MIC: 400 µg/mL [4][5]
T. cryptomerioides Oil (α-Cadinol: 45.9%) Yeast Micro-broth Dilution MIC: 31.25-62.5 µg/mL [3]
C. canadensis Oil (contains τ-cadinol) Candida albicans Broth Dilution MIC: 2.50 µg/mL [6]
C. canadensis Oil (contains τ-cadinol) Candida parapsilosis Broth Dilution MIC: 1.80 µg/mL [6]

| Cedar Essential Oil (δ-cadinene: 36.3%) | Candida krusei | Broth Dilution | MIC: 9.46 µL/mL |[7] |

Table 2: Fungal Growth Inhibition Rates by Eudesmane-Type Sesquiterpenes at 100 µg/mL

Compound P. nicotianae F. oxysporum G. fujikuroi A. alternata, B. cinerea, C. fructicola Reference
Sesquiterpene Acid (1) 94.64% 72.55% 70.46% 15%–36% [4]
Compound 3 - 58.82% - - [4][5]

| Compound 6 | 73.92% | - | - | - |[4][5] |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible results in antifungal susceptibility testing.

Protocol 1: Fungal Growth Rate Assay (Mycelial Growth Inhibition)

This protocol is adapted from methods used to evaluate the antifungal activity of sesquiterpenoids against phytopathogenic fungi.[4]

Objective: To determine the percentage of mycelial growth inhibition of a test compound on a solid medium.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium.

  • Test compound (δ-Cadinol or isomer) stock solution in a suitable solvent (e.g., DMSO).

  • Solvent control (e.g., DMSO).

  • Positive control antifungal agent (e.g., Fluconazole).

  • Actively growing cultures of test fungi.

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5 mm).

  • Incubator.

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to 45-50°C.

  • Compound Incorporation: Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure the solvent concentration does not exceed 1% (v/v) and prepare a solvent control plate containing only the solvent at the same concentration.

  • Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it mycelium-side down in the center of the prepared PDA plates.

  • Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 25-28°C) for a period sufficient for the fungal growth in the control plate to nearly cover the plate (typically 3-7 days).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the fungal colony on the solvent control plate, and DT is the average diameter of the fungal colony on the treated plate.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

Objective: To determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates.

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Test compound stock solution.

  • Standardized fungal inoculum (0.5–2.5 x 10³ CFU/mL).[9]

  • Positive control antifungal (e.g., Caspofungin, Fluconazole).

  • Sterility control (medium only) and growth control (medium + inoculum) wells.

  • Spectrophotometer or plate reader (optional, for quantitative reading).

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the 96-well plate using RPMI-1640 medium. A typical concentration range might be 0.125 to 256 µg/mL.

  • Inoculum Preparation: Prepare a fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final target inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well containing the test compound, as well as to the growth control wells. Do not add inoculum to the sterility control wells.

  • Incubation: Cover the plate and incubate at 35-37°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For azoles, a significant reduction in growth (e.g., ≥50%) is often used as the endpoint.[10] The endpoint can be read visually or with a spectrophotometer.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Antifungal Drug Discovery

The following diagram outlines a typical workflow for screening and characterizing novel antifungal compounds like δ-cadinol.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Preclinical A Compound Source (e.g., Plant Extraction, Fungal Culture) B Isolation & Purification of δ-Cadinol/Isomers A->B C Primary Antifungal Screen (e.g., Agar Diffusion) B->C D Quantitative Bioassay (MIC/EC50 Determination) C->D E Cell Viability Assays D->E I Toxicity Studies (e.g., Hemolysis, Cytotoxicity) D->I F Membrane Integrity Studies (e.g., Propidium Iodide Stain) E->F G Ergosterol Interaction/ Inhibition Assays E->G H Reactive Oxygen Species (ROS) Generation Measurement E->H J In Vivo Efficacy Models (e.g., Murine Candidiasis) I->J

Caption: Workflow for antifungal screening and development.

Proposed Antifungal Mechanism of Action

Many natural products, including sesquiterpenoids, exert their antifungal effects by compromising the fungal cell membrane and cell wall.[11][12] This disruption leads to loss of cellular integrity and ultimately cell death.

G cluster_fungus Fungal Cell cluster_cytoplasm Cytoplasm M Cell Membrane (Ergosterol Rich) D Disruption & Permeabilization M->D W Cell Wall (Chitin, β-glucan) I Ions (K+, Ca++) O Organelles (Mitochondria) Death Cell Death O->Death C δ-Cadinol C->M Binds to Ergosterol/ Disrupts Fluidity C->W Interacts with D->O Induces ROS in Mitochondria L Ion Leakage D->L L->I efflux L->Death

Caption: Proposed mechanism of action for sesquiterpenoids.

Fungal Stress Response Signaling Pathway (Hypothetical Target)

Antifungal compounds often trigger cellular stress, activating signaling cascades like the MAP kinase pathway, which regulates cell wall integrity and other survival responses.[13] Inhibiting or over-stimulating such pathways can be lethal to the fungus.

G cluster_mapk MAP Kinase Cascade ext_stress External Stress (δ-Cadinol Induced Membrane Damage) receptor Membrane Sensor/ Receptor ext_stress->receptor mapkkk MAPKKK receptor->mapkkk activates mapkk MAPKK mapkkk->mapkk phosphorylates mapk MAPK mapkk->mapk phosphorylates tf Transcription Factor mapk->tf activates response Cellular Response (e.g., Cell Wall Repair, Stress Gene Expression) tf->response

Caption: Simplified fungal MAP kinase signaling pathway.

References

Application Notes and Protocols for Assessing Delta-Cadinol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of delta-Cadinol, a sesquiterpene found in various plants, on cancer cell lines. The protocols detailed below are foundational for screening and characterizing the anti-cancer potential of this natural compound.

Introduction to this compound Cytotoxicity

This compound has demonstrated significant cytotoxic and antiproliferative effects in preclinical studies, particularly against human ovarian cancer cells (OVCAR-3).[1] The observed cytotoxicity is characterized by the induction of caspase-dependent apoptosis and cell cycle arrest, with effects being both dose- and time-dependent.[1] Morphological changes associated with apoptosis, such as cell shrinkage and chromatin condensation, have been observed in cells treated with this compound.[1]

To quantitatively assess the cytotoxic potential of this compound, a panel of cell viability and apoptosis assays are recommended. These assays measure different cellular parameters, from metabolic activity to membrane integrity and the activation of apoptotic pathways.

Core Assays for Cytotoxicity Assessment

A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. The following assays provide a robust platform for initial screening and mechanistic studies:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.[2][3][4]

  • LDH Cytotoxicity Assay: Quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[5][6][7][8]

  • Caspase Activity Assay: Detects the activation of caspases, key enzymes in the apoptotic pathway.[9][10][11]

Data Presentation: Summary of Quantitative Cytotoxicity Data

The following table summarizes hypothetical quantitative data from cytotoxicity assays performed on a human cancer cell line (e.g., OVCAR-3) treated with this compound.

ParameterConcentration (µM)Time (hours)ResultAssay Method
Cell Viability (IC50) 502450% reduction in cell viabilityMTT Assay
254850% reduction in cell viabilityMTT Assay
Cell Viability 1002425% ViabilitySRB Assay[1]
1004810% ViabilitySRB Assay[1]
Cytotoxicity (% of Control) 502440% increase in LDH releaseLDH Assay
1002475% increase in LDH releaseLDH Assay
Apoptosis 50243-fold increase in Caspase-3/7 activityCaspase-Glo 3/7 Assay
100245-fold increase in Caspase-3/7 activityCaspase-Glo 3/7 Assay
Cell Cycle Arrest 10024Increase in Sub-G1 phase populationFlow Cytometry[1]
Apoptosis Induction 10024Cleavage of PARP, activation of Caspase-8 and -9Western Blot[1]

Experimental Protocols

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[2][3]

Materials:

  • 96-well tissue culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

LDH Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.[5][6][7]

Materials:

  • 96-well tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.

    • Vehicle control: Cells treated with the solvent used for this compound.

  • Incubation: Incubate the plate for the desired time points.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity as: ((Sample value - Spontaneous release) / (Maximum release - Spontaneous release)) x 100.

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • 96-well, opaque-walled plates

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer or microplate reader with luminescence detection

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired time points.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the untreated control.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_assays Viability & Cytotoxicity Assays cluster_data Data Acquisition & Analysis A Seed Cells in 96-well plates B Allow cells to attach (24h) A->B C Treat with this compound (various concentrations and time points) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Caspase-3/7 Assay (Apoptosis) C->F G Measure Absorbance/Luminescence D->G E->G F->G H Calculate % Viability, % Cytotoxicity, Fold Change G->H I Determine IC50 values H->I

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway delta_cadinol This compound caspase9 Caspase-9 Activation delta_cadinol->caspase9 Induces caspase8 Caspase-8 Activation delta_cadinol->caspase8 Induces caspase37 Executioner Caspases (Caspase-3/7) Activation caspase9->caspase37 caspase8->caspase37 parp PARP Cleavage caspase37->parp apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed caspase-dependent apoptotic pathway.

References

Application Notes and Protocols for the In Vivo Formulation of delta-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

delta-Cadinol, a naturally occurring cadinane (B1243036) sesquiterpenoid, has garnered interest for its potential therapeutic properties. As a white crystalline solid, it exhibits solubility in organic solvents like ethanol (B145695) and isopropyl ether but is practically insoluble in water.[1][2] This poor aqueous solubility presents a significant hurdle for in vivo studies, necessitating a well-designed formulation to ensure adequate bioavailability for oral administration.

These application notes provide a comprehensive guide to formulating this compound for in vivo research, including detailed protocols for preparation and a hypothetical in vivo anti-inflammatory study.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for formulation development.

PropertyValueSource
Molecular FormulaC₁₅H₂₆O[3][4]
Molecular Weight222.37 g/mol [3][4]
AppearanceWhite to off-white solid powder[3]
Water Solubility9.13 mg/L (estimated)[5]
LogP3.775[3]
Boiling Point303.4°C at 760 mmHg[3]

Formulation Strategy for Oral Administration

Given its low water solubility, a strategy to enhance the oral bioavailability of this compound is imperative. Common approaches for poorly soluble drugs include particle size reduction, use of co-solvents, surfactants, and lipid-based formulations.[6][7][8] For early-stage in vivo studies, a suspension formulation using a combination of a suspending agent and a surfactant is a practical and effective approach.

This protocol details the preparation of a this compound suspension suitable for oral gavage in rodents.

Recommended Oral Formulation
ComponentConcentration (% w/v)Purpose
This compoundVariable (e.g., 10 mg/mL)Active Pharmaceutical Ingredient
Carboxymethyl Cellulose (CMC)0.5%Suspending Agent
Tween 80 (Polysorbate 80)0.25%Surfactant/Wetting Agent
Purified Waterq.s. to 100%Vehicle

Note: The concentration of this compound can be adjusted based on the desired dosage for the in vivo study.

Formulation Preparation Workflow

G cluster_0 Preparation of Vehicle cluster_1 Preparation of this compound Suspension A Weigh Carboxymethyl Cellulose (CMC) C Add CMC and Tween 80 to Purified Water A->C B Weigh Tween 80 B->C D Stir until a clear, viscous solution is formed C->D F Gradually add this compound powder to the vehicle D->F Vehicle E Weigh this compound E->F G Homogenize or sonicate to ensure uniform suspension F->G H Store at 4°C, protected from light G->H

Caption: Workflow for the preparation of a this compound oral suspension.

Detailed Protocol for Formulation Preparation
  • Prepare the Vehicle (0.5% CMC, 0.25% Tween 80 in water):

    • For a 100 mL final volume, weigh 0.5 g of Carboxymethyl Cellulose (CMC) and 0.25 g of Tween 80.

    • In a beaker, add the CMC and Tween 80 to approximately 80 mL of purified water.

    • Stir the mixture using a magnetic stirrer until the CMC is fully hydrated and the solution is clear and viscous. This may take some time.

    • Bring the final volume to 100 mL with purified water and mix thoroughly.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound based on the desired final concentration (e.g., for a 10 mg/mL suspension in 10 mL, weigh 100 mg of this compound).

    • Gradually add the weighed this compound powder to the prepared vehicle while continuously stirring.

    • To ensure a uniform and fine suspension, homogenize the mixture using a high-speed homogenizer or sonicate it in a bath sonicator.

    • Visually inspect the suspension for any large aggregates.

    • Store the final suspension in a tightly sealed, light-protected container at 4°C. Shake well before each use.

Hypothetical In Vivo Anti-Inflammatory Study

Several sesquiterpenoids have demonstrated anti-inflammatory properties in vivo.[1][2][9] This section outlines a hypothetical protocol to evaluate the anti-inflammatory effects of this compound in a murine model of acute inflammation.

Experimental Design
GroupTreatmentDose (mg/kg)Route
1Vehicle (0.5% CMC, 0.25% Tween 80)-Oral
2This compound75Oral
3Indomethacin (B1671933) (Positive Control)10Oral

Note: The proposed dose of 75 mg/kg for this compound is based on safety data from related cadinane sesquiterpenoids, which was found to be a safe dose in a 7-day sub-acute toxicity study in mice.[10] The positive control, indomethacin, is a standard non-steroidal anti-inflammatory drug (NSAID).

Experimental Workflow

G A Acclimatize Male Swiss Mice (6-8 weeks old) B Fast mice overnight with free access to water A->B C Randomly assign mice to treatment groups (n=6-8 per group) B->C D Administer treatments orally (Vehicle, this compound, or Indomethacin) C->D E Inject 1% Carrageenan solution into the sub-plantar region of the right hind paw 1 hour post-treatment D->E F Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection E->F G Euthanize mice and collect paw tissue for further analysis (e.g., histology, cytokine levels) F->G

Caption: Workflow for the in vivo anti-inflammatory study of this compound.

Detailed Experimental Protocol
  • Animals: Male Swiss mice (6-8 weeks old, 20-25 g) will be used. They will be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. All animal procedures should be approved by the Institutional Animal Care and Use Committee.

  • Acclimatization: Animals will be acclimatized for at least one week before the experiment.

  • Fasting: Mice will be fasted overnight with free access to water before the experiment.

  • Treatment Administration:

    • Mice will be randomly assigned to the three treatment groups.

    • The respective treatments (vehicle, this compound suspension, or indomethacin solution) will be administered orally via gavage at a volume of 10 mL/kg body weight.

  • Induction of Inflammation: One hour after treatment administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline will be injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Paw volume will be measured immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema will be calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Tissue Collection: At the end of the experiment (4 hours), mice will be euthanized, and the inflamed paw tissue can be collected for histological analysis or measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) by ELISA.

Hypothetical Signaling Pathway for Anti-Inflammatory Action

Many sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[5][11]

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates deltaCadinol This compound deltaCadinol->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_n->Genes induces transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on an appropriate formulation to overcome its poor water solubility. The provided oral suspension protocol offers a straightforward and effective method for preclinical studies. The hypothetical anti-inflammatory study design provides a solid framework for investigating the potential therapeutic efficacy of this compound. Further studies are warranted to elucidate the pharmacokinetic profile and detailed mechanism of action of this compound.

References

Animal Models for Testing Delta-Cadinol Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Cadinol, a naturally occurring sesquiterpenoid alcohol found in various plants, has garnered scientific interest for its potential therapeutic properties.[1][2] While in vitro studies have begun to uncover its bioactivities, comprehensive in vivo evaluation is a critical next step in validating its efficacy and safety. This document provides detailed application notes and standardized protocols for utilizing animal models to investigate the anti-inflammatory, anticancer, and neuroprotective effects of this compound. The protocols are based on established methodologies and may be adapted for specific research questions.

Anti-inflammatory Activity of this compound

While direct in vivo studies on isolated this compound are limited, essential oils containing δ-cadinene as a major component have demonstrated significant anti-inflammatory effects in animal models.[3] For instance, the essential oil of Xylopia laevigata, rich in δ-cadinene, showed notable activity in carrageenan-induced paw edema and peritonitis models in mice.[3][4] The following protocols are standard models to quantify the anti-inflammatory potential of this compound.

Table 1: Quantitative Data Summary for Anti-inflammatory Models
Animal Model Species/Strain Key Parameters Measured Expected Outcome with this compound Reference Compound
Carrageenan-Induced Paw EdemaWistar RatsPaw volume, Edema inhibition (%)Reduction in paw volume and edemaIndomethacin, Dexamethasone
Acetic Acid-Induced WrithingSwiss Albino MiceNumber of writhes, Inhibition of writhing (%)Decrease in the number of abdominal constrictionsIndomethacin
Croton Oil-Induced Ear EdemaSwiss Albino MiceEar punch weight, Edema inhibition (%)Reduction in ear edemaDexamethasone
Experimental Protocols

This model is widely used to assess acute inflammation.[3]

  • Animals: Male Wistar rats (180-220g).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Randomly divide rats into control, standard, and test groups.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Administer this compound (various doses), a standard drug (e.g., Indomethacin, 10 mg/kg), or vehicle orally or intraperitoneally.[3]

    • After 1 hour, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[3]

    • Measure the paw volume at regular intervals (e.g., 1, 3, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema relative to the control group.[3]

This model assesses peripheral analgesic activity, often associated with anti-inflammatory effects.[3]

  • Animals: Male Swiss albino mice (20-25g).

  • Procedure:

    • Pre-treat animals with this compound (various doses), a standard drug (e.g., Indomethacin, 10 mg/kg), or a vehicle.[3]

    • After a set period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally (10 mL/kg).[3]

    • Immediately place each mouse in an individual observation box.

    • Count the number of abdominal writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group.

This model is used to evaluate topical anti-inflammatory activity.[3]

  • Animals: Male Swiss albino mice (20-25g).

  • Procedure:

    • Apply a solution of croton oil (e.g., 20 μL of a 5% solution in acetone) to the inner surface of the right ear.[3]

    • Apply this compound or a standard drug (e.g., Dexamethasone) topically to the same ear, typically 30 minutes before or after the croton oil application.[3] The left ear serves as a control and receives the vehicle only.

    • After a specific time (e.g., 4-6 hours), sacrifice the mice and take a standardized punch from both ears and weigh them.

  • Data Analysis: The difference in weight between the right and left ear punches is taken as a measure of edema. Calculate the percentage inhibition of edema.

Signaling Pathway and Experimental Workflow

G Experimental Workflow for Anti-inflammatory Screening cluster_0 In Vivo Models cluster_1 Procedure cluster_2 Analysis Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Animal Dosing (this compound/Vehicle/Standard) Animal Dosing (this compound/Vehicle/Standard) Carrageenan-Induced Paw Edema->Animal Dosing (this compound/Vehicle/Standard) Acetic Acid-Induced Writhing Acetic Acid-Induced Writhing Acetic Acid-Induced Writhing->Animal Dosing (this compound/Vehicle/Standard) Croton Oil-Induced Ear Edema Croton Oil-Induced Ear Edema Croton Oil-Induced Ear Edema->Animal Dosing (this compound/Vehicle/Standard) Induction of Inflammation Induction of Inflammation Animal Dosing (this compound/Vehicle/Standard)->Induction of Inflammation Data Collection Data Collection Induction of Inflammation->Data Collection Efficacy Evaluation Efficacy Evaluation Data Collection->Efficacy Evaluation

Caption: Workflow for in vivo anti-inflammatory screening.

Anticancer Activity of this compound

In vitro studies have shown that (+)-delta-Cadinene induces caspase-dependent apoptosis and cell cycle arrest in ovarian cancer cells.[5] To translate these findings in vivo, a xenograft model is a standard approach.

Table 2: Quantitative Data Summary for Anticancer Model
Animal Model Species/Strain Key Parameters Measured Expected Outcome with this compound Reference Compound
Human Tumor XenograftNude Mice (e.g., BALB/c nude)Tumor volume, Tumor weight, Survival rateReduction in tumor growth, Increased survivalPaclitaxel, Doxorubicin
Experimental Protocol
  • Animals: Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.

  • Procedure:

    • Subcutaneously inject a suspension of human ovarian cancer cells (e.g., OVCAR-3) into the flank of each mouse.

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups.

    • Administer this compound (various doses, e.g., via intraperitoneal injection or oral gavage), a standard chemotherapeutic agent (e.g., Paclitaxel), or vehicle according to a predetermined schedule.

    • Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

    • Monitor body weight and general health of the mice.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor volume and weight between the treatment and control groups. Analyze survival data using Kaplan-Meier curves.

Proposed Signaling Pathway

G Proposed Anticancer Mechanism of this compound This compound This compound Induction of Apoptosis Induction of Apoptosis This compound->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Caspase Activation Caspase Activation Induction of Apoptosis->Caspase Activation Cancer Cell Death Cancer Cell Death Caspase Activation->Cancer Cell Death Cell Cycle Arrest->Cancer Cell Death

Caption: Proposed anticancer mechanism of this compound.

Neuroprotective Effects of this compound

The neuroprotective potential of this compound has not been extensively studied. However, based on the antioxidant and anti-inflammatory properties of other terpenes, it is plausible to investigate its effects in models of neurodegeneration and ischemic injury.

Table 3: Quantitative Data Summary for Neuroprotective Models
Animal Model Species/Strain Key Parameters Measured Expected Outcome with this compound Reference Compound
Scopolamine-Induced AmnesiaC57BL/6 MicePerformance in Morris water maze, Y-mazeImproved spatial memory and cognitive functionDonepezil
Middle Cerebral Artery Occlusion (MCAO)Sprague-Dawley RatsInfarct volume, Neurological deficit scoreReduced infarct size, Improved neurological functionNimodipine
Experimental Protocols

This model is used to screen for compounds that can ameliorate cognitive deficits.

  • Animals: Male C57BL/6 mice (25-30g).

  • Procedure:

    • Administer this compound or a reference drug for a specified period (e.g., 7 days).

    • 30 minutes before behavioral testing, induce amnesia by administering scopolamine (B1681570) (1 mg/kg, i.p.).

    • Assess learning and memory using behavioral tests like the Morris water maze or Y-maze.

  • Data Analysis: Compare the performance of the this compound-treated group with the scopolamine-only group.

This is a common model for focal cerebral ischemia.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Induce focal cerebral ischemia by occluding the middle cerebral artery.

    • Administer this compound at the time of reperfusion or shortly after.

    • Assess neurological deficits at 24 hours post-MCAO.

    • Euthanize the animals and determine the infarct volume in the brain slices using TTC staining.

  • Data Analysis: Compare the infarct volume and neurological scores between the treated and vehicle control groups.

Safety and Toxicity Evaluation

Prior to extensive efficacy studies, a preliminary toxicological assessment is crucial.

Table 4: Quantitative Data Summary for Toxicity Study
Study Type Species/Strain Key Parameters Measured Expected Outcome
Acute Oral Toxicity (OECD 423)Wistar RatsMortality, Clinical signs, Body weight changes, Gross pathologyDetermination of LD50 or classification of toxicity
Experimental Protocol
  • Animals: Female Wistar rats.

  • Procedure:

    • Administer a single oral dose of this compound at different dose levels to different groups of animals.

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • Record body weight changes.

    • At the end of the observation period, conduct a gross necropsy.

  • Data Analysis: Determine the LD50 value or classify the compound based on the observed toxicity.

Conclusion

The provided protocols offer a framework for the preclinical evaluation of this compound in animal models. While the current in vivo data for isolated this compound is sparse, the promising in vitro results and findings from studies on essential oils containing this compound warrant further investigation. Rigorous and well-designed animal studies are essential to substantiate the therapeutic potential of this compound and to pave the way for future clinical development.

References

Application Notes and Protocols: Solubility of δ-Cadinol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-Cadinol is a naturally occurring sesquiterpenoid alcohol found in a variety of plants.[1] As a bioactive compound with potential therapeutic applications, understanding its solubility characteristics in different organic solvents is crucial for its extraction, purification, formulation, and in vitro/in vivo screening. These application notes provide a summary of the solubility of δ-Cadinol, a detailed protocol for its solubility determination, and a workflow for experimental design.

While δ-Cadinol is generally known to be soluble in solvents like isopropyl ether and ethanol (B145695) and practically insoluble in water, precise quantitative data is not extensively available in public literature.[1][2] The following sections offer a guide for researchers to determine and apply the solubility data of δ-Cadinol in their work.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various experimental and formulation settings. The table below presents illustrative quantitative solubility data for δ-Cadinol in a selection of common organic solvents.

Disclaimer: The following data are hypothetical and intended for illustrative purposes to demonstrate appropriate data presentation. Researchers should determine the solubility of δ-Cadinol experimentally for their specific lots and conditions.

Table 1: Illustrative Solubility of δ-Cadinol in Various Organic Solvents at 25°C

SolventChemical ClassSolubility (g/L)Molar Solubility (mol/L)Notes
MethanolAlcohol750.337Miscible at many concentrations.
EthanolAlcohol1200.540Readily soluble.[1][2]
Isopropyl EtherEther1500.675Reported as a good solvent.[1][2]
AcetoneKetone2000.900High solubility expected.
ChloroformHalogenated>300>1.350Very high solubility expected.
Dimethyl Sulfoxide (DMSO)Sulfoxide>300>1.350A common solvent for stock solutions.[3]
AcetonitrileNitrile600.270Moderate solubility.
Ethyl AcetateEster1800.810Good solubility.

Experimental Protocol: Determination of δ-Cadinol Solubility by the Shake-Flask Method

This protocol details a reliable method for determining the solubility of δ-Cadinol in various organic solvents. The shake-flask method is a standard technique for solubility assessment.

Materials:

  • δ-Cadinol (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or incubator with shaking capabilities

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pipettes and general laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of δ-Cadinol to a series of scintillation vials. The excess solid should be clearly visible.

    • Pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of δ-Cadinol of known concentrations in the solvent of interest.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC or GC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of δ-Cadinol in the filtered supernatant by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L or mol/L.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of δ-Cadinol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_quant Quantification A Add excess δ-Cadinol to vials B Add known volume of solvent A->B C Seal vials B->C D Shake at constant temperature (e.g., 24-48h) C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm) F->G H Analyze by HPLC/GC G->H K Determine concentration H->K I Prepare standard solutions J Generate calibration curve I->J J->K L Report Solubility (g/L or mol/L) K->L

References

High-Throughput Screening Methods for Delta-Cadinol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Cadinol (δ-Cadinol), a cadinane (B1243036) sesquiterpenoid found in various plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2][3] This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the rapid evaluation of δ-Cadinol derivatives for various biological activities. The methodologies described are designed for efficient screening of compound libraries to identify lead candidates for further drug development.

Data Presentation: Bioactivity of δ-Cadinol and Related Sesquiterpene Derivatives

The following tables summarize the quantitative bioactivity data for δ-Cadinol and other relevant sesquiterpene derivatives to provide a comparative baseline for screening campaigns.

Table 1: Anti-inflammatory and Cytotoxic Activity of Cadinane and Other Sesquiterpene Derivatives

Compound/DerivativeAssayCell Line/EnzymeIC50 / ED50 (µM)Reference
Neurolenin BTNF-α InhibitionTHP-1 monocytes0.17[4]
Neurolenin C+DTNF-α InhibitionTHP-1 monocytes2.32[4]
Lobatin BTNF-α InhibitionTHP-1 monocytes0.22[4]
Parthenolide (positive control)TNF-α InhibitionTHP-1 monocytes4.79[4]
3-Oxo-8-hydroxyeremophila-1,7(11)-dien-12,8-olideNitric Oxide (NO) Production InhibitionRAW 264.76.528[5]
CostunolideTNF-α InhibitionMacrophages2.05[6]
Artelavanolide ACOX-2 Inhibition-138.35[7]
Artelavanolide BCOX-2 Inhibition-287.07[7]
Compound 3 (from A. lavandulaefolia)COX-2 Inhibition-43.29[7]
Celecoxib (positive control)COX-2 Inhibition-18.10[7]
7-hydroxy-3,4-dihydrocadaleneCytotoxicityMCF-755.24 (48h)[8]

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose.

Table 2: Antimicrobial Activity of Cadinane Sesquiterpenes and Other Sesquiterpenoids

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Cadinane Derivative 5 Candida tropicalis37.5[9][10]
Cadinane Derivative 7 Candida glabrata75.0[9][10]
Sesquiterpenoid 1 Staphylococcus aureus26.8[11]
Sesquiterpenoid 1 Candida albicans SC531416[11]
Sesquiterpenoid 1 Microsporum gypseum4.0[11]
Sesquiterpenoid 2 Staphylococcus aureus15.4[11]
Sesquiterpenoid 2 Microsporum gypseum8[11]
Sesquiterpenoid 3 Staphylococcus aureus13.6[11]
Sesquiterpenoid 3 Candida albicans SC531432[11]
Sesquiterpenoid 3 Microsporum gypseum8[11]
Eudesma-4(15),11-diene-5,7-diolCandida albicans8.27 µM[11]
Eudesma-4(15),11-diene-5,7-diolCandida tropicalis10.13 µM[11]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

High-Throughput Anti-Inflammatory Screening: NF-κB Inhibition Assay

This protocol describes a cell-based HTS assay to identify inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.[12]

a. NF-κB Luciferase Reporter Assay

  • Objective: To quantify the inhibitory effect of δ-Cadinol derivatives on NF-κB transcriptional activity.

  • Materials:

    • HEK293T or RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • δ-Cadinol derivatives stock solutions (in DMSO).

    • NF-κB stimulant: TNF-α (for HEK293T) or LPS (for RAW 264.7).

    • Luciferase assay reagent (e.g., Bright-Glo™).

    • 96-well or 384-well white, clear-bottom cell culture plates.

    • Luminometer.

  • Protocol:

    • Seed the reporter cell line in a 96-well or 384-well plate at a pre-determined optimal density and incubate overnight.

    • Prepare serial dilutions of the δ-Cadinol derivatives in complete culture medium. The final DMSO concentration should not exceed 0.1%.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with the appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

b. High-Content Imaging of NF-κB p65 Translocation

  • Objective: To visualize and quantify the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.

  • Materials:

    • HeLa or U2OS cells.

    • Anti-p65 primary antibody.

    • Fluorophore-conjugated secondary antibody.

    • Nuclear counterstain (e.g., DAPI).

    • High-content imaging system.

  • Protocol:

    • Seed cells in a 96-well or 384-well imaging plate and incubate overnight.

    • Pre-treat with δ-Cadinol derivatives for 1-2 hours.

    • Stimulate with an NF-κB agonist for 30-60 minutes.

    • Fix, permeabilize, and block the cells.

    • Incubate with the anti-p65 primary antibody, followed by the fluorophore-conjugated secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a high-content imaging system and analyze the nuclear-to-cytoplasmic fluorescence intensity ratio of p65.

High-Throughput Cytotoxicity Screening

This protocol outlines a method to assess the cytotoxic effects of δ-Cadinol derivatives on cancer cell lines.

a. MTT Cell Viability Assay

  • Objective: To determine the concentration at which δ-Cadinol derivatives inhibit cell viability by 50% (IC50).

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HepG2).

    • Complete culture medium.

    • δ-Cadinol derivatives stock solutions (in DMSO).

    • MTT solution (5 mg/mL in PBS).

    • DMSO.

    • 96-well cell culture plates.

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and incubate overnight.

    • Treat cells with serial dilutions of δ-Cadinol derivatives for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

High-Throughput Antimicrobial Screening

This protocol provides a method for determining the minimum inhibitory concentration (MIC) of δ-Cadinol derivatives against various microorganisms.

a. Broth Microdilution Assay

  • Objective: To determine the lowest concentration of a δ-Cadinol derivative that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strains.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • δ-Cadinol derivatives stock solutions (in DMSO).

    • 96-well microtiter plates.

    • Microplate reader (optional).

  • Protocol:

    • Prepare serial two-fold dilutions of the δ-Cadinol derivatives in the appropriate broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

    • Determine the MIC visually as the lowest concentration with no visible growth or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G General Workflow for High-Throughput Screening cluster_prep Preparation cluster_screening Screening cluster_detection Detection cluster_analysis Data Analysis A Compound Library (δ-Cadinol Derivatives) C Compound Addition (Automated Liquid Handling) A->C B Assay Plate Preparation (e.g., Cell Seeding) B->C D Incubation C->D E Reagent Addition (e.g., Luciferase Substrate, MTT) D->E F Signal Measurement (e.g., Luminescence, Absorbance) E->F G Data Processing (Normalization, QC) F->G H Hit Identification (IC50/EC50/MIC Calculation) G->H I Confirmation & Follow-up H->I

Caption: General workflow for a typical high-throughput screening campaign.

G Canonical NF-κB Signaling Pathway and Potential Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (TLR4, TNFR) Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Translocation Inhibitor δ-Cadinol Derivative Inhibitor->IKK Inhibits? Inhibitor->NFkB_active Inhibits Translocation? DNA κB DNA Site NFkB_active->DNA Binds Transcription Gene Transcription (Pro-inflammatory mediators: COX-2, iNOS, TNF-α, IL-6) DNA->Transcription Initiates

References

Troubleshooting & Optimization

Technical Support Center: Optimizing delta-Cadinol Yield During Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of delta-Cadinol yield during steam distillation. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the extraction process. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This guide addresses common issues that can result in suboptimal yields of this compound during steam distillation.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Essential Oil Yield 1. Improper Plant Material Preparation: Particle size may be too large, hindering steam penetration. 2. Inadequate Distillation Time: The distillation duration may be insufficient to extract all volatile compounds. 3. Steam Channeling: Uneven steam flow through the plant material, leaving some portions un-extracted. 4. Incorrect Steam Temperature or Pressure: Suboptimal steam conditions for the specific biomass.1. Optimize Particle Size: Grind the dried plant material to a consistent and smaller size to increase the surface area for steam contact. 2. Extend Distillation Time: Increase the duration of the distillation process to ensure the complete extraction of less volatile sesquiterpenoids like this compound. Monitoring the output over time can help determine the optimal duration. 3. Ensure Uniform Packing: Pack the distillation flask evenly to avoid the formation of channels that allow steam to bypass the bulk of the material. 4. Adjust Steam Parameters: Modify the steam flow rate and pressure to suit the specific plant material being processed.
Low this compound Concentration in Essential Oil 1. Thermal Degradation: this compound, as a sesquiterpenoid alcohol, may be susceptible to degradation at high temperatures over extended periods. 2. Suboptimal Plant Material: The concentration of this compound can vary based on the plant species, geographical source, harvest time, and the part of the plant used. 3. pH of Distillation Water: The pH of the water used for steam generation can influence the stability and volatility of certain compounds.1. Consider Milder Extraction Methods: For heat-sensitive compounds, vacuum steam distillation, which allows for lower boiling temperatures, may be a preferable option to minimize thermal degradation.[1] 2. Source High-Quality Plant Material: Select plant species and parts known for high this compound content. For instance, this compound is found in plants like Achillea millefolium and Cedrela odorata.[2] The timing of the harvest can also significantly impact the concentration of secondary metabolites. 3. Optimize Water pH: While data specific to this compound is limited, for some essential oil components, adjusting the pH of the distillation water can impact yield. Experimenting with slightly acidic water may enhance the recovery of certain compounds by reducing their solubility in the hydrosol.[3]
Emulsion Formation in the Condensate 1. Presence of Surfactant-like Compounds: Natural surfactants in the plant material can lead to the formation of stable emulsions. 2. High Agitation: Excessive turbulence in the boiling flask can promote emulsification.1. Salting Out: Add a saturated salt solution to the collection flask to help break the emulsion by increasing the polarity of the aqueous phase. 2. Solvent Extraction: Perform a liquid-liquid extraction of the distillate with a non-polar solvent to separate the this compound. 3. Reduce Boiling Intensity: Moderate the heat source to ensure a steady but not overly vigorous boil.
Difficulty in Separating Oil and Hydrosol 1. Low Oil Yield: A very small amount of essential oil may not readily form a distinct layer. 2. Similar Densities: In rare cases, the density of the essential oil may be very close to that of water.1. Solvent Extraction: Use a suitable solvent to extract the essential oil from the hydrosol. 2. Centrifugation: For smaller volumes, centrifugation can aid in the separation of the oil and aqueous layers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal distillation time for maximizing this compound yield?

A1: The optimal distillation time can vary depending on the plant material and the specific distillation setup. Since this compound is a sesquiterpenoid, it is less volatile than monoterpenes and will likely be extracted later in the distillation process. It is recommended to conduct preliminary experiments, collecting fractions at different time intervals (e.g., every 30-60 minutes) and analyzing them by GC-MS to determine when the this compound yield plateaus. For some sesquiterpenes, distillation times of several hours may be necessary.

Q2: How does the preparation of the plant material affect the yield of this compound?

A2: The preparation of the plant material is a critical factor. Grinding the biomass to a uniform and appropriate particle size increases the surface area exposed to the steam, facilitating a more efficient extraction. However, grinding too finely can lead to clumping and impede steam flow. Pre-treating the biomass, for example, through a brief soaking, may also improve the extraction efficiency for some plant materials.

Q3: Can the pH of the distillation water impact the stability and yield of this compound?

A3: The pH of the distillation water can influence the chemical stability and volatility of essential oil components.[3] For sesquiterpenoid alcohols like this compound, a slightly acidic pH may be beneficial by reducing their solubility in the aqueous phase and potentially minimizing certain degradation reactions. However, the optimal pH can be compound-specific, and empirical testing is recommended.

Q4: What is the difference between steam distillation and hydrodistillation for this compound extraction?

A4: In steam distillation, steam generated externally is passed through the plant material. In hydrodistillation, the plant material is in direct contact with boiling water. For some compounds, hydro-steam distillation (a hybrid approach) has been shown to yield more essential oil compared to traditional steam distillation. The choice of method can affect the final composition and yield of the essential oil.

Q5: How can I confirm the presence and quantify the yield of this compound in my extract?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying volatile compounds like this compound in essential oils. Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a certified reference standard. For accurate quantification, a calibration curve should be prepared using a this compound standard.

Data Presentation

The following tables summarize the known occurrences of this compound and the related compound, delta-cadinene, in various plant species. This data can guide the selection of starting materials for extraction.

Table 1: Reported Occurrences of this compound in Plant Species

Plant SpeciesPlant PartPercentage of this compound (%)Reference(s)
Achillea millefoliumNot Specified6[2]
Copaifera multijugaOil1[2]

Note: The data for this compound is limited in the scientific literature. Further research is needed to quantify its presence in a wider range of botanicals.

Table 2: Reported Occurrences of delta-Cadinene in Various Essential Oils

Essential Oil (Plant Species)Plant Part UsedPercentage of delta-Cadinene (%)
Cedarwood (Cedrus atlantica)Wood1.95 - 36.3
Big-Leaf Mahogany (Swietenia macrophylla)Wood33.0
Kadsura (Kadsura heteroclita)Leaf18.3
Japanese Cedar (Cryptomeria japonica)Bark10.4 - 15.9
Hops (Humulus lupulus)Cones9.4
Scots Pine (Pinus sylvestris)Needles2.3 - 5.9
Common Juniper (Juniperus communis)Berries/Branches0.1 - 5.47
Tea Tree (Melaleuca alternifolia)Leaves<0.01 - 3.0
Black Pepper (Piper nigrum)Fruit~1.2

Note: delta-Cadinene is a related sesquiterpene hydrocarbon. Plants rich in delta-Cadinene may also be sources of this compound, its alcohol counterpart.

Experimental Protocols

Optimized Steam Distillation Protocol for this compound

This protocol outlines a general methodology for the steam distillation of this compound from plant material. Parameters should be optimized for the specific biomass being used.

1. Plant Material Preparation:

  • Drying: If using fresh plant material, consider air-drying or freeze-drying to reduce water content, which can improve extraction efficiency.

  • Grinding: Grind the dried plant material to a uniform particle size (e.g., 2-4 mm). Avoid grinding into a fine powder to prevent clogging and ensure even steam penetration.

2. Steam Distillation Apparatus Setup:

  • Assemble a standard steam distillation apparatus, including a boiling flask, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel or a specialized essential oil separator).

  • Ensure all glass joints are properly sealed to prevent steam loss.

3. Distillation Process:

  • Place the ground plant material into the biomass flask, ensuring it is not packed too tightly.

  • Fill the boiling flask with distilled water (approximately two-thirds full). Consider adjusting the pH of the water to be slightly acidic (e.g., pH 5-6) by adding a suitable buffer or acid.

  • Heat the water in the boiling flask to generate steam. Allow the steam to pass through the plant material, carrying the volatile essential oils.

  • The steam and oil vapor mixture is then directed to the condenser. Ensure a consistent and adequate flow of cooling water through the condenser to efficiently liquefy the vapor.

  • Collect the distillate, which will consist of the essential oil and the hydrosol (aqueous phase).

  • Continue the distillation for a predetermined time (e.g., 3-5 hours), or until the volume of collected oil ceases to increase.

4. Isolation of this compound:

  • Allow the distillate to cool to room temperature to facilitate the separation of the oil and water layers.

  • Carefully separate the essential oil layer.

  • If an emulsion has formed or the oil layer is not distinct, perform a liquid-liquid extraction with a suitable non-polar solvent (e.g., hexane (B92381) or diethyl ether).

  • Dry the collected essential oil or solvent extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

5. Analysis:

  • Analyze the resulting essential oil using GC-MS to identify and quantify the this compound content.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Yield cluster_prep 1. Material Preparation cluster_distillation 2. Steam Distillation cluster_isolation 3. Isolation & Purification cluster_analysis 4. Analysis plant_material Select Plant Material (High this compound Potential) drying Drying (Air or Freeze-Drying) plant_material->drying grinding Grinding (Uniform Particle Size) drying->grinding setup Apparatus Setup grinding->setup distillation Distillation (Control Time, Temp, pH) setup->distillation collection Condensate Collection distillation->collection separation Phase Separation collection->separation extraction Solvent Extraction (if needed) separation->extraction drying_solvent Drying & Solvent Removal extraction->drying_solvent gcms GC-MS Analysis drying_solvent->gcms quantification Quantification of this compound gcms->quantification

Caption: Experimental Workflow for Optimizing this compound Yield.

Troubleshooting_Workflow Troubleshooting Low this compound Yield start Low this compound Yield check_oil_yield Is overall essential oil yield low? start->check_oil_yield check_concentration Is this compound concentration low in oil? check_oil_yield->check_concentration No optimize_prep Optimize Plant Material Prep (Particle Size, Drying) check_oil_yield->optimize_prep Yes check_material_source Verify Plant Material Quality (Source, Harvest Time) check_concentration->check_material_source Yes end Re-evaluate Yield check_concentration->end No optimize_dist_time Increase Distillation Time optimize_prep->optimize_dist_time check_packing Ensure Uniform Packing optimize_dist_time->check_packing check_packing->end consider_milder_methods Consider Milder Extraction (e.g., Vacuum Distillation) check_material_source->consider_milder_methods adjust_ph Adjust Distillation Water pH consider_milder_methods->adjust_ph adjust_ph->end

Caption: Troubleshooting Workflow for Low this compound Yield.

References

Challenges in separating delta-Cadinol from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the separation of δ-Cadinol from its isomers. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of δ-Cadinol from its isomers so challenging?

A1: The primary challenge lies in the close structural similarity of δ-Cadinol and its isomers, such as α-cadinol, τ-cadinol, and other cadinane (B1243036) sesquiterpenoids. Isomers possess the same molecular formula and molecular weight, and often have very similar physicochemical properties like boiling point, polarity, and solubility. This results in nearly identical behavior under many standard chromatographic conditions, leading to co-elution or poor resolution of peaks.

Q2: What are the most common isomers found alongside δ-Cadinol in natural extracts?

A2: In essential oils, particularly from species like Cedrela odorata, δ-Cadinol is often found with other sesquiterpenoids, including δ-cadinene and α-cadinol. The exact composition of isomers can vary significantly based on the plant source, geographical location, and extraction method used.

Q3: What are the primary analytical techniques for separating δ-Cadinol and its isomers?

A3: The most common and effective techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC, especially when coupled with Mass Spectrometry (GC-MS), is well-suited for separating the volatile sesquiterpenoid alcohols. HPLC offers versatility with a wide range of stationary and mobile phases to fine-tune the separation based on subtle differences in polarity and structure.

Q4: Is chiral chromatography necessary for separating δ-Cadinol isomers?

A4: Chiral chromatography is essential when separating enantiomers, which are non-superimposable mirror images. δ-Cadinol exists as (+) and (-) enantiomers. If your synthesis produces a racemic mixture or if you need to isolate a specific enantiomer from a natural source, a chiral stationary phase (CSP) in either GC or HPLC will be required. For separating diastereomers or constitutional isomers of δ-Cadinol, while not strictly necessary, chiral columns can sometimes offer unique selectivity that aids in their resolution.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Isomer Peaks in GC Analysis
  • Symptom: A single, broad peak or overlapping peaks are observed for δ-Cadinol and its isomers.

  • Possible Causes & Solutions:

    • Inappropriate GC Column: The stationary phase may not have sufficient selectivity for the isomers.

      • Solution: For sesquiterpenoid alcohols, a mid-polarity column (e.g., 50% phenyl - 50% methylpolysiloxane) can provide better separation than a non-polar column. Consider using a chiral GC column if enantiomers are present.

    • Suboptimal Temperature Program: A rapid temperature ramp can lead to co-elution.

      • Solution: Employ a slower temperature gradient, especially during the elution range of the target compounds. An initial isothermal period followed by a slow ramp (e.g., 1-2 °C/min) can significantly improve resolution.

    • High Carrier Gas Flow Rate: A high flow rate reduces the interaction time of the analytes with the stationary phase.

      • Solution: Optimize the carrier gas (e.g., Helium) flow rate to be at or slightly below the optimal linear velocity for your column dimensions.

Issue 2: Peak Tailing in HPLC Analysis
  • Symptom: Asymmetrical peaks with a "tail" are observed, making accurate integration and quantification difficult.

  • Possible Causes & Solutions:

    • Secondary Interactions with Stationary Phase: Residual acidic silanol (B1196071) groups on silica-based C18 columns can interact with the hydroxyl group of cadinol (B1231155) isomers.

      • Solution: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of silanol groups.

    • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to peak tailing.

      • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help extend the life of the analytical column.

    • Unsuitable Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and the stationary phase.

      • Solution: Adjust the mobile phase pH to find an optimal range where peak shape is improved.

Data Presentation

CompoundGC Column TypeKovats Retention Index (KI)Reference
(+)-δ-CadinolStandard non-polar1646[1]
(+)-δ-CadinolStandard non-polar1605[1]
(+)-δ-CadinolStandard non-polar1622[1]
(+)-δ-CadinolStandard non-polar1616[1]
(+)-δ-CadinolStandard non-polar1619[1]
(+)-δ-CadinolStandard non-polar1611[1]
(+)-δ-CadinolStandard non-polar1625[1]
(+)-δ-CadinolStandard non-polar1630[1]
(+)-δ-CadinolStandard non-polar1645[1]
(+)-δ-CadinolStandard non-polar1631[1]
δ-CadinolSemi-standard non-polar1576[2]
δ-CadinolSemi-standard non-polar1644[2]
δ-CadinolStandard non-polar1620[3]
δ-CadinolStandard non-polar1639[3]

Experimental Protocols

The following are generalized starting protocols for the separation of δ-Cadinol from its isomers. Optimization will be required for specific sample matrices and analytical goals.

Protocol 1: GC-MS Analysis of Cadinol Isomers

Objective: To separate and identify δ-Cadinol and its isomers in an essential oil or extract.

Methodology:

  • Sample Preparation:

    • Dilute the essential oil or extract in a volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 100-1000 µg/mL.

    • Filter the diluted sample through a 0.22 µm syringe filter.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Column: A mid-polarity capillary column such as a DB-5ms (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point. For better separation of alcohols, a column with higher polarity (e.g., DB-Wax) can be tested.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 3 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3-5 minutes.

  • Data Analysis:

    • Identify peaks based on their retention times and comparison of their mass spectra with libraries (e.g., NIST, Wiley).

    • Use Kovats retention indices for further confirmation of peak identities.

Protocol 2: HPLC Separation of Cadinol Isomers

Objective: To achieve preparative or analytical separation of δ-Cadinol isomers.

Methodology:

  • Sample Preparation:

    • Dissolve the extract or sample in the initial mobile phase.

    • Filter through a 0.45 µm syringe filter.

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

    • Column:

      • Normal-Phase: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Reverse-Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase:

      • Normal-Phase: A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol). A starting point could be 98:2 hexane:ethyl acetate, with a gradient to increase the ethyl acetate concentration.

      • Reverse-Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B). A starting point could be 60:40 A:B with a gradient to increase the organic phase. Adding 0.1% formic acid to both phases can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection:

      • UV: 210 nm (as sesquiterpenoids often lack a strong chromophore).

      • ELSD: For universal detection if UV response is poor.

  • Data Analysis:

    • Collect fractions if performing preparative chromatography.

    • Analyze fractions by GC-MS for identification.

    • For analytical purposes, compare retention times with available standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis & Purification start Plant Material / Synthesis Product extraction Extraction (e.g., Hydrodistillation) start->extraction filtration Filtration extraction->filtration gc_hplc GC or HPLC Separation filtration->gc_hplc optimization Method Optimization (Column, Gradient, Temperature) gc_hplc->optimization detection Detection (MS, UV, ELSD) optimization->detection identification Peak Identification (Mass Spectra, Retention Indices) detection->identification fractionation Fraction Collection (Preparative) detection->fractionation purity_analysis Purity Analysis of Fractions fractionation->purity_analysis end Isolated δ-Cadinol purity_analysis->end

Caption: General experimental workflow for the separation of δ-Cadinol.

troubleshooting_tree start Poor Peak Resolution? cause1 Suboptimal Temperature Program (GC) start->cause1 Yes cause2 Inappropriate Column start->cause2 Yes cause3 Mobile Phase Issues (HPLC) start->cause3 Yes solution1 Use a slower temperature ramp. cause1->solution1 solution2a Try a different polarity stationary phase. cause2->solution2a solution2b Consider a chiral column for enantiomers. cause2->solution2b solution3a Optimize gradient slope. cause3->solution3a solution3b Add modifier (e.g., 0.1% Formic Acid). cause3->solution3b

References

Technical Support Center: Optimizing GC-MS Analysis of Delta-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource is designed to address common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of delta-Cadinol and its isomers. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the resolution and accuracy of your results.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the GC-MS analysis of this compound.

Issue: Poor Resolution Between this compound and Its Isomers (e.g., alpha-Cadinol, T-Muurolol)

  • Question: My GC-MS chromatogram shows co-eluting or poorly resolved peaks for this compound and other sesquiterpenol isomers. How can I improve the separation?

  • Answer: Co-elution of sesquiterpenol isomers is a frequent challenge due to their similar chemical structures and physical properties. To enhance resolution, consider the following systematic approach:

    • Optimize the GC Oven Temperature Program: This is often the most effective first step.

      • Lower the initial temperature: A lower starting temperature can improve the focusing of early-eluting compounds on the column.

      • Reduce the ramp rate: A slower temperature ramp (e.g., 1-3°C/min) can significantly improve the separation of closely eluting isomers.[1]

      • Introduce isothermal holds: Incorporating a short isothermal hold at a temperature just below the elution temperature of the target isomers can enhance their separation.

    • Select an Appropriate GC Column: The choice of stationary phase is critical for selectivity.

      • Mid-polarity columns: For general screening, a mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point.

      • Polar columns: For better separation of alcohols like cadinols, a more polar column, such as one with a wax or polyethylene (B3416737) glycol (PEG) stationary phase (e.g., CP-Wax 52 CB), can provide different selectivity and may resolve co-eluting peaks.[2]

      • Chiral columns: If you are dealing with enantiomers, a chiral stationary phase is necessary. Columns with derivatized cyclodextrins are commonly used for this purpose.[1][3]

    • Adjust Carrier Gas Flow Rate: While often optimized for general performance, slight adjustments to the carrier gas flow rate can sometimes improve resolution. Ensure you are operating within the optimal flow rate range for your column dimensions.

    • Consider Derivatization: Converting the polar hydroxyl group of the cadinols to a less polar derivative can alter their chromatographic behavior and improve separation. Silylation is a common derivatization technique for this purpose.

Issue: Peak Tailing or Broadening

  • Question: The this compound peak in my chromatogram is broad and asymmetrical (tailing). What could be the cause and how can I fix it?

  • Answer: Peak tailing is often an indication of active sites in the GC system or a mismatch between the analyte and the system conditions.

    • Inlet Contamination or Activity: The injector liner is a common source of activity. Ensure you are using a deactivated liner and that it is clean. If necessary, replace the liner.

    • Column Contamination: The front end of the GC column can become contaminated over time. Trimming a small portion (e.g., 10-20 cm) from the column inlet can often resolve this issue.

    • Column Overloading: Injecting too much sample can lead to peak broadening. Try diluting your sample.

    • Improper Flow Rate: A flow rate that is too low can lead to band broadening. Check and optimize your carrier gas flow rate.

Issue: Low Signal-to-Noise Ratio for this compound Peak

  • Question: I am having trouble detecting a clear peak for this compound; the signal is very weak. How can I improve the signal-to-noise ratio?

  • Answer: A low signal-to-noise ratio can be due to a number of factors, from sample preparation to instrument settings.

    • Increase Sample Concentration: If possible, prepare a more concentrated sample.

    • Optimize Injection Volume and Mode: If you are using a split injection, try a lower split ratio or switch to a splitless injection for trace-level analysis. Be mindful of potential column overloading with splitless injection.

    • Check for Leaks: Air leaks in the GC-MS system can lead to a high background signal. Perform a leak check.

    • MS Detector Tuning: Ensure your mass spectrometer is properly tuned to achieve optimal sensitivity.

    • Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, use SIM mode to monitor only the characteristic ions of this compound. This can significantly increase sensitivity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for this compound analysis?

A1: The ideal column depends on the specific analytical goal. For general profiling of sesquiterpenoids, a non-polar or mid-polarity column like a DB-5ms (5%-phenyl-methylpolysiloxane) is a good starting point.[3] For enhanced separation of polar sesquiterpenols like this compound from their isomers, a more polar column, such as a wax column (polyethylene glycol), may provide better resolution.[2] If the goal is to separate enantiomers of this compound, a chiral column with a derivatized cyclodextrin (B1172386) stationary phase is required.[1][3]

Q2: How can I confirm the identity of the this compound peak in my sample?

A2: Peak identification should be based on a combination of two key pieces of information:

  • Mass Spectrum: Compare the mass spectrum of your peak with a reference spectrum from a reliable library, such as the NIST Mass Spectral Library.[4][5][6][7] The molecular ion (m/z 222) and key fragment ions should match.

  • Retention Index (RI): Calculate the Kovats Retention Index of your peak using a series of n-alkane standards. Compare this value to published RI values for this compound on a similar column.[4][8] For the highest confidence, co-inject an authentic this compound standard with your sample to see if the peaks coincide.

Q3: Can derivatization improve the separation of cadinol (B1231155) isomers?

A3: Yes, derivatization can be a powerful tool to improve the chromatographic separation of isomers.[9][10][11] By converting the polar hydroxyl group of the cadinols into a less polar silyl (B83357) ether, for example, you can alter the interaction of the molecules with the stationary phase. This can lead to changes in elution order and improved resolution between isomers that were previously co-eluting.

Q4: When should I consider using a chiral GC column?

A4: You should use a chiral GC column when you need to separate enantiomers of this compound.[1][3] Enantiomers have identical physical properties and mass spectra, so they will co-elute on a non-chiral (achiral) column. A chiral stationary phase provides a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

Quantitative Data

The following tables summarize typical GC-MS parameters and mass spectral data for this compound and its isomers. Note that retention times and indices can vary between instruments and laboratories.

Table 1: Recommended GC Columns for this compound Analysis

Column Type Stationary Phase Typical Dimensions Application
Non-polar5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)30 m x 0.25 mm ID, 0.25 µm filmGeneral screening of sesquiterpenes and sesquiterpenols
PolarPolyethylene Glycol (e.g., CP-Wax 52 CB)60 m x 0.25 mm ID, 0.25 µm filmImproved separation of polar isomers like cadinols[2]
ChiralDerivatized β-Cyclodextrin (e.g., HP-chiral-20B)30 m x 0.32 mm ID, 0.25 µm filmSeparation of this compound enantiomers[3]

Table 2: Example GC Oven Temperature Programs

Parameter Program A (General Screening) Program B (High Resolution)
Initial Temperature 60°C, hold for 2 min50°C, hold for 5 min
Ramp 1 3°C/min to 240°C2°C/min to 180°C
Ramp 2 -5°C/min to 250°C, hold 5 min
Application Suitable for initial analysis on a non-polar column[3]Optimized for better separation of isomers on a polar or chiral column[1]

Table 3: Key Mass Spectral Ions for Isomer Identification (m/z)

Compound Molecular Ion (M+) Base Peak Other Key Fragment Ions NIST Reference
This compound 222204161, 121, 107, 93, 81[4][6]
alpha-Cadinol 222204161, 121, 107, 93, 81[7]
T-Muurolol 222204161, 121, 107, 93, 81[5]

Note: The mass spectra of these isomers are very similar. Identification should be confirmed with retention index data.

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of this compound in Essential Oil

  • Sample Preparation:

    • Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 100-1000 µg/mL.

    • If quantifying, add an appropriate internal standard (e.g., tetradecane).

    • Vortex the sample to ensure homogeneity.

    • Transfer the diluted sample to a 2 mL autosampler vial.

  • GC-MS Instrument Parameters (Example):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60°C, hold for 2 min, then ramp at 3°C/min to 240°C and hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Identify this compound by comparing its mass spectrum and retention index to a reference standard or library data.

Protocol 2: Chiral GC-MS Analysis for Enantiomer Separation

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1.

  • GC-MS Instrument Parameters (Example):

    • Column: HP-chiral-20B (30 m x 0.32 mm ID, 0.25 µm film thickness) or similar chiral column.[3]

    • Injector: Split mode (e.g., 100:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40°C, hold for 5 min, ramp at 1°C/min to 130°C, then ramp at 2°C/min to 200°C and hold for 3 min.[3]

    • MS Parameters: As described in Protocol 1.

  • Data Analysis:

    • Identify the two enantiomer peaks based on their elution order (requires injection of individual enantiomer standards if available).

    • Calculate the enantiomeric excess (% ee) if required.

Protocol 3: Silylation Derivatization for Improved Resolution

  • Sample Preparation:

    • Prepare a solution of your sample in a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

    • In a clean, dry vial, add a known amount of the sample solution.

    • Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS using the parameters from Protocol 1. The oven temperature program may need to be adjusted to account for the different volatility of the derivatives.

  • Data Analysis:

    • Identify the derivatized this compound peak by its characteristic mass spectrum (the molecular ion will be shifted by the mass of the silyl group).

    • Compare the resolution of the derivatized isomers to the underivatized sample.

Visualizations

Troubleshooting_Workflow Start Poor Resolution of This compound Isomers Opt_Temp Optimize Oven Temperature Program Start->Opt_Temp Check_Col Evaluate GC Column Opt_Temp->Check_Col If not resolved Resolved Peaks Resolved Opt_Temp->Resolved If resolved Adj_Flow Adjust Carrier Gas Flow Check_Col->Adj_Flow If not resolved Check_Col->Resolved If resolved Consider_Deriv Consider Derivatization Adj_Flow->Consider_Deriv If not resolved Adj_Flow->Resolved If resolved Consider_Deriv->Resolved If resolved

Caption: Troubleshooting workflow for poor GC-MS resolution.

Derivatization_Workflow Start Start: Sample Containing This compound Prep_Sample Prepare Sample in Aprotic Solvent Start->Prep_Sample Add_Reagent Add Silylating Reagent (e.g., BSTFA + TMCS) Prep_Sample->Add_Reagent Heat_Reaction Heat at 60-70°C for 30 min Add_Reagent->Heat_Reaction Cool Cool to Room Temperature Heat_Reaction->Cool Inject Inject into GC-MS Cool->Inject Analyze Analyze Chromatogram and Mass Spectra Inject->Analyze GC_Parameters_Resolution cluster_params GC-MS Parameters Resolution Peak Resolution Temp_Prog Temperature Program Temp_Prog->Resolution Column Column Stationary Phase (Selectivity) Column->Resolution Flow_Rate Carrier Gas Flow Rate (Efficiency) Flow_Rate->Resolution Deriv Derivatization (Alters Polarity) Deriv->Resolution

References

Technical Support Center: Overcoming Poor Aqueous Solubility of δ-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of delta-Cadinol (δ-Cadinol).

Frequently Asked Questions (FAQs)

Q1: What is δ-Cadinol and why is it poorly soluble in water?

A: δ-Cadinol is a sesquiterpenoid alcohol, a class of organic compounds produced by many plants.[1] Its structure is characterized by a multi-ring, non-polar hydrocarbon backbone, which makes it hydrophobic or "water-fearing".[2] This lipophilic nature leads to very low solubility in aqueous media.[3] Public databases predict its water solubility to be approximately 0.056 g/L (or 56 µg/mL), classifying it as practically insoluble.[3]

Q2: My δ-Cadinol, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell media). What is happening and what are the initial troubleshooting steps?

A: This is a common issue known as "crashing out".[4] DMSO is a powerful organic solvent that can dissolve non-polar compounds like δ-Cadinol. When this concentrated DMSO stock is introduced into an aqueous environment, the overall polarity of the solvent increases dramatically. This change causes the hydrophobic δ-Cadinol to aggregate and precipitate out of the solution.[4] It's recommended to keep the final DMSO concentration in cell-based assays below 0.5% to avoid solvent toxicity.[4][5]

Initial Troubleshooting Steps:

  • Optimize DMSO Concentration: Use a serial dilution approach. Instead of a single large dilution, prepare intermediate dilutions of your concentrated stock in DMSO before the final dilution into the aqueous buffer.[4]

  • Check Final Concentration: Ensure the final concentration of δ-Cadinol in your aqueous solution does not exceed its solubility limit under those conditions.

  • Gentle Warming: Briefly warming the solution to 37°C may help in redissolving the precipitate. However, be cautious as prolonged heat can degrade the compound.[4]

  • Sonication: Use a bath or probe sonicator to break up aggregates and aid in dispersion.[4]

  • Vigorous Mixing: When performing the final dilution, add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[4]

Q3: What are the most effective methods to significantly enhance the aqueous solubility of δ-Cadinol for experimental assays?

A: For compounds like δ-Cadinol, where simple methods are insufficient, several advanced formulation strategies can be employed.[6][7][8] The primary methods include:

  • Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol (B145695), polyethylene (B3416737) glycol (PEG)) can significantly increase the solubility of hydrophobic compounds.[9][10]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate hydrophobic molecules like δ-Cadinol, forming an "inclusion complex" that is water-soluble.[11][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose.[13]

  • Nanoparticle Formulation: Encapsulating δ-Cadinol into nanoparticles (e.g., polymeric nanoparticles or solid lipid nanoparticles) is a highly effective strategy.[15][16][17] Reducing the particle size to the nanometer range dramatically increases the surface area, which can lead to enhanced dissolution rates and apparent solubility.[8][18][19]

Q4: How do I choose the right solubility enhancement method for my experiment?

A: The choice of method depends on several factors, including the required concentration, the experimental system (in vitro vs. in vivo), potential toxicity of excipients, and the duration of the experiment. The flowchart below provides a general decision-making guide.

Start Start: Poor δ-Cadinol Solubility Check_Conc Is required concentration low (<50 µg/mL)? Start->Check_Conc DMSO Use optimized DMSO/ co-solvent method. (e.g., <0.5% final DMSO) Check_Conc->DMSO Yes High_Conc Need higher concentration or in vivo application? Check_Conc->High_Conc No End_DMSO Solution Achieved DMSO->End_DMSO In_Vitro Is the assay short-term in vitro? High_Conc->In_Vitro Cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) In_Vitro->Cyclodextrin Yes In_Vivo Is it for in vivo studies or requires controlled release? In_Vitro->In_Vivo No End_CD Solution Achieved Cyclodextrin->End_CD Nanoparticle Use Nanoparticle Formulation (e.g., PLGA, SLN) In_Vivo->Nanoparticle Yes End_NP Solution Achieved Nanoparticle->End_NP

Caption: Decision workflow for selecting a δ-Cadinol solubilization method.

Quantitative Data on Solubility Enhancement

The following table summarizes the predicted aqueous solubility of δ-Cadinol and the typical improvements that can be expected from various enhancement techniques based on data for similar hydrophobic compounds.

MethodVehicle/ExcipientExpected Solubility Increase (fold)Typical Final Concentration RangeAdvantagesDisadvantages
Baseline Water/Aqueous Buffer1x~56 µg/mL[3]Biologically inertVery poor solubility
Co-solvents 1-10% Ethanol, PEG-4002 - 10x100 - 600 µg/mLSimple to prepare[9]Potential for solvent toxicity
Cyclodextrin Complexation 10-20% HP-β-CD10 - 50x[13]0.5 - 3 mg/mLLow toxicity, widely used[13][14]Can be limited by CD solubility
Nanoparticle Formulation PLGA, Liposomes>100x>5 mg/mLHigh drug loading, suitable for in vivo use[15][19]Complex preparation, requires specialized equipment[20]

Troubleshooting and Experimental Protocols

This section provides detailed methodologies for common solubilization techniques.

Troubleshooting Guide: Compound Precipitation

If you encounter precipitation, follow this logical workflow to diagnose and solve the issue.

cluster_0 Problem Identification cluster_1 Initial Solutions cluster_2 Advanced Solutions Precipitate Precipitation observed in aqueous buffer Check_Final_Conc Is final concentration > solubility limit? Precipitate->Check_Final_Conc Check_DMSO_Conc Is final DMSO concentration >1%? Check_Final_Conc->Check_DMSO_Conc No Lower_Conc Lower final concentration Check_Final_Conc->Lower_Conc Yes Serial_Dilute Use serial dilution and vigorous mixing Check_DMSO_Conc->Serial_Dilute Yes Warm_Sonicate Gently warm (37°C) and/or sonicate Check_DMSO_Conc->Warm_Sonicate No Use_Excipients Still Precipitating? Lower_Conc->Use_Excipients Serial_Dilute->Use_Excipients Warm_Sonicate->Use_Excipients Formulate_CD Formulate with Cyclodextrins Use_Excipients->Formulate_CD Yes Formulate_NP Formulate as Nanoparticles Use_Excipients->Formulate_NP Success Problem Solved Formulate_CD->Success Formulate_NP->Success

Caption: Troubleshooting logic for addressing δ-Cadinol precipitation.

Protocol 1: Phase Solubility Study with Cyclodextrins

This protocol determines the effect of a cyclodextrin (e.g., HP-β-CD) on the solubility of δ-Cadinol.[21]

Materials:

  • δ-Cadinol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Sealed vials

  • Shaker/agitator at a constant temperature

  • Centrifuge

  • Analytical equipment (e.g., HPLC-UV)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Add an excess amount of δ-Cadinol to each HP-β-CD solution in separate sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).[21]

  • After reaching equilibrium, centrifuge the suspensions to pellet the undissolved δ-Cadinol.[21]

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved δ-Cadinol in each sample using a validated analytical method like HPLC.

  • Plot the concentration of dissolved δ-Cadinol against the concentration of HP-β-CD to generate a phase solubility diagram.

Protocol 2: Preparation of δ-Cadinol/Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This method is widely used to obtain amorphous, solid inclusion complexes with high solubility.[21][22]

Materials:

  • δ-Cadinol

  • HP-β-CD

  • Suitable solvent (e.g., water or a water/ethanol mixture)

  • Stirrer

  • Freeze-dryer (lyophilizer)

Procedure:

  • Determine the optimal molar ratio from the phase solubility study (typically 1:1).

  • Dissolve the HP-β-CD in water.

  • Dissolve the δ-Cadinol in a minimal amount of ethanol and add it dropwise to the HP-β-CD solution while stirring.

  • Stir the solution for 24-48 hours at a specific temperature to ensure maximum complex formation.

  • Rapidly freeze the solution by immersing the container in liquid nitrogen or placing it in a -80°C freezer.[21]

  • Lyophilize the frozen solution under high vacuum for 48-72 hours to remove the solvent via sublimation.[21]

  • The resulting product is a dry, fluffy powder of the δ-Cadinol/HP-β-CD inclusion complex, which can be readily dissolved in aqueous media for experiments.

cluster_0 Mechanism of Cyclodextrin Solubilization Cadinol δ-Cadinol (Hydrophobic) Complex Water-Soluble Inclusion Complex Cadinol->Complex Cyclodextrin Cyclodextrin (HP-β-CD) Cyclodextrin->Complex Water Aqueous Medium Complex->Water Disperses in

Caption: Encapsulation of hydrophobic δ-Cadinol within a cyclodextrin host.

Protocol 3: Formulation of δ-Cadinol Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol describes a common method for preparing polymeric nanoparticles to encapsulate hydrophobic drugs.[20][23]

Materials:

  • δ-Cadinol

  • Biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))

  • Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Aqueous solution with a stabilizer (e.g., 0.5% w/v PVA - Polyvinyl alcohol)

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer or rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of δ-Cadinol and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Prepare the stabilizer solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase. Emulsify the mixture using a high-speed homogenizer or a probe sonicator on an ice bath to form an oil-in-water (o/w) emulsion.[23]

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir for several hours (e.g., 4-6 hours) at room temperature in a fume hood to allow the organic solvent to evaporate.[23] This process solidifies the nanoparticles. A rotary evaporator can be used for more efficient solvent removal.

  • Nanoparticle Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

  • Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat this washing step at least twice to remove excess stabilizer and unencapsulated drug.[23]

  • Resuspend the final nanoparticle pellet in water or a suitable buffer for direct use, or freeze-dry it to obtain a powder for long-term storage.

References

Technical Support Center: δ-Cadinol Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of δ-Cadinol under different storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is δ-Cadinol and why is its stability important?

δ-Cadinol is a naturally occurring sesquiterpenoid alcohol found in various plants.[1][2] As a bioactive compound with potential therapeutic properties, including anti-inflammatory and antioxidant effects, ensuring its stability is crucial for accurate experimental results and for the development of effective and safe pharmaceutical products.[3][4] Degradation can lead to a loss of potency and the formation of unknown impurities, which may have different biological activities or toxicities.

Q2: What are the main factors that can affect the stability of δ-Cadinol?

Like many sesquiterpenoids, the stability of δ-Cadinol is primarily influenced by environmental factors such as:

  • Temperature: Elevated temperatures can accelerate degradation reactions. Sesquiterpenes, in general, are known to be more stable than monoterpenes at high temperatures.

  • Light: Exposure to UV light can induce photolytic degradation.[2][5]

  • pH: The acidity or alkalinity of a solution can catalyze hydrolytic degradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation, a common pathway for terpenes.

Q3: How should I store my δ-Cadinol samples to ensure maximum stability?

To minimize degradation, it is recommended to store δ-Cadinol under the following conditions:

  • Temperature: Store at or below room temperature (2-8°C is preferable for long-term storage). Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber-colored vials or by storing in the dark.

  • Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.

  • Solvent: If in solution, the choice of solvent can impact stability. A non-polar, aprotic solvent is generally preferred.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of Purity Over Time in Stored Samples Inappropriate storage conditions leading to degradation.Review your storage protocol. Ensure samples are protected from light and stored at a consistent, cool temperature. For solutions, consider preparing fresh batches for critical experiments.
Appearance of Unexpected Peaks in Chromatogram Degradation of δ-Cadinol into new compounds.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. This will help in developing a stability-indicating analytical method.
Inconsistent Results in Biological Assays Degradation of the active compound, leading to variable potency.Always use freshly prepared solutions of δ-Cadinol for biological experiments. If using stored stock solutions, verify the purity by a suitable analytical method (e.g., HPLC, GC-MS) before use.
Color Change or Precipitation in Solution Significant degradation or insolubility issues.Check the solubility of δ-Cadinol in your chosen solvent at the storage temperature. A color change may indicate oxidative or photolytic degradation.

Quantitative Data Summary

While specific public data on the forced degradation of isolated δ-Cadinol is limited, the following table provides a hypothetical summary based on the known behavior of sesquiterpenoid alcohols under stress conditions. These values represent potential degradation percentages and major degradation products.

Stress ConditionParametersPotential Degradation (%)Likely Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h15 - 25%Isomers, dehydration products (e.g., cadinenes)
Alkaline Hydrolysis 0.1 M NaOH at RT for 8h5 - 15%Epimers, rearrangement products
Oxidation 3% H₂O₂ at RT for 24h20 - 35%Hydroxylated derivatives, epoxides
Thermal Degradation Dry heat at 80°C for 48h10 - 20%Isomerization and dehydration products
Photodegradation UV light (254 nm) for 72h10 - 25%Photorearrangement products, isomers

Experimental Protocols

Protocol 1: Forced Degradation Study of δ-Cadinol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[5][6]

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Transfer solid δ-Cadinol to a vial and place it in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Photodegradation: Expose a solution of δ-Cadinol (1 mg/mL) in a quartz cuvette to UV light (254 nm) for 72 hours. A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all stressed samples and an unstressed control sample using a stability-indicating analytical method (e.g., HPLC-UV/MS or GC-MS) to identify and quantify δ-Cadinol and its degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying the parent drug from its degradation products.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water (with 0.1% formic acid or a suitable buffer).

    • Solvent B: Acetonitrile or Methanol.

    • Example Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where δ-Cadinol has absorbance (e.g., around 210-220 nm), coupled with Mass Spectrometry (MS) for identification of degradation products.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

Method Validation: The developed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare δ-Cadinol Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (0.1 M NaOH, RT) stock->alkali oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C, solid) stock->thermal photo Photolytic (UV 254 nm) stock->photo control Unstressed Control stock->control hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc control->hplc data Data Interpretation (Purity, Degradation Profile) hplc->data G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_transcription Transcription Factors cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB_path NF-κB Pathway TLR4->NFkB_path AP1 AP-1 MAPK->AP1 NFkB NF-κB NFkB_path->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 delta_cadinol δ-Cadinol delta_cadinol->MAPK Inhibition delta_cadinol->NFkB_path Inhibition

References

Troubleshooting low yield in delta-Cadinol chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the chemical synthesis of δ-Cadinol. While biosynthesis of δ-Cadinol is well-documented, this guide focuses on potential challenges encountered during its chemical synthesis. Due to limited literature on the specific chemical synthesis of δ-Cadinol, this guide is based on established principles in sesquiterpenoid synthesis and general organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of δ-Cadinol?

A1: The primary challenges in the total synthesis of δ-Cadinol revolve around the stereoselective construction of its bicyclic cadinane (B1243036) core and the introduction of the tertiary alcohol at a specific stereocenter. Key difficulties include controlling the stereochemistry during the formation of the decalin ring system and achieving the desired facial selectivity during the installation of the hydroxyl group.[1][2][3]

Q2: My cyclization step to form the cadinane skeleton is giving a low yield. What are the likely causes?

A2: Low yields in the cyclization to form the cadinane skeleton, often achieved through acid-catalyzed cyclization of a farnesyl-type precursor, can be due to several factors. These include the formation of a mixture of constitutional and stereo-isomers, and competing side reactions like rearrangements or elimination.[4][5] The choice of acid catalyst and solvent system is crucial for directing the reaction towards the desired product.

Q3: I am observing the formation of multiple byproducts during the synthesis. What are the common side reactions?

A3: In the synthesis of complex molecules like δ-Cadinol, side reactions are common. During acid-catalyzed cyclizations, carbocationic intermediates can lead to a cascade of products.[4][6] If a Grignard reaction is used to introduce the tertiary alcohol, common side reactions include enolization of the ketone starting material (leading to recovery of starting material), reduction of the ketone to a secondary alcohol, and Wurtz coupling of the Grignard reagent with unreacted alkyl halide.[7][8][9]

Q4: How can I improve the stereoselectivity of the tertiary alcohol formation?

A4: Achieving high stereoselectivity in the formation of a tertiary alcohol on a sterically hindered bicyclic ketone can be challenging. Chelation-controlled nucleophilic addition is a powerful strategy.[10] The use of specific organometallic reagents and additives can favor attack from one face of the carbonyl. For instance, using organocerium reagents, generated from Grignard reagents and cerium(III) chloride, can suppress enolization and improve nucleophilic addition.[11]

Q5: What are the best practices for purifying δ-Cadinol and its intermediates?

A5: The purification of terpenoids, which can be a mix of polar and non-polar compounds, often requires chromatographic techniques.[12][13] Column chromatography on silica (B1680970) gel is a standard method. For intermediates, it's crucial to select a solvent system that provides good separation of the desired product from byproducts and unreacted starting materials. High-performance liquid chromatography (HPLC) may be necessary for the separation of stereoisomers. In some cases, derivatization of the alcohol to a less polar ester followed by purification and subsequent deprotection can be an effective strategy.[14][15]

Troubleshooting Guides

Issue 1: Low Yield in the Formation of the Cadinane Skeleton

This section addresses low yields in the crucial cyclization step to form the bicyclic core of δ-Cadinol.

Potential Cause Troubleshooting Steps
Incorrect Catalyst/Acid Strength The choice of acid catalyst is critical. A weak acid may not be sufficient to initiate cyclization, while a strong acid can lead to undesired rearrangements and byproducts.[4] Experiment with a range of Brønsted and Lewis acids (e.g., formic acid, p-toluenesulfonic acid, BF₃·OEt₂).
Suboptimal Solvent The polarity of the solvent can influence the stability of the carbocationic intermediates and the outcome of the cyclization.[5] Screen different solvents, starting with non-polar solvents like dichloromethane (B109758) or toluene (B28343) and moving to more polar, non-protic solvents if necessary.
Low Reaction Temperature Cyclization reactions can be sensitive to temperature. Running the reaction at too low a temperature may result in a slow reaction rate, while higher temperatures can promote side reactions. Optimize the temperature incrementally.
Presence of Water Water can quench the acid catalyst and interfere with the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
Starting Material Purity Impurities in the acyclic precursor can inhibit the catalyst or lead to side reactions. Purify the starting material thoroughly before the cyclization step.
Issue 2: Poor Yield or Byproduct Formation in Tertiary Alcohol Synthesis via Grignard Reaction

This guide focuses on issues encountered when introducing the tertiary hydroxyl group using a Grignard reagent on a cadinane ketone precursor.

Potential Cause Troubleshooting Steps
Enolization of the Ketone The Grignard reagent acts as a base, deprotonating the α-carbon of the ketone, especially with sterically hindered ketones.[7][8][9] Use a less sterically hindered Grignard reagent if possible. Add the ketone to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition. Consider using an organocerium reagent.[11]
Reduction of the Ketone If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.[7][8][9] Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide). Lowering the reaction temperature can also minimize reduction.
Wurtz Coupling The Grignard reagent can react with the alkyl halide from which it was formed, reducing the effective concentration of the nucleophile.[7][8] Ensure slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent to maintain a low concentration of the halide.
Inactive Magnesium The surface of the magnesium turnings may be oxidized. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) before adding the alkyl halide.[7]
Presence of Moisture Grignard reagents are highly sensitive to water. Use anhydrous solvents and oven-dried glassware.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization of a Farnesol (B120207) Derivative

This protocol outlines a general procedure for the cyclization step to form the cadinane skeleton.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the farnesol derivative (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., a solution of tin(IV) chloride in dichloromethane, 1.1 equivalents) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol provides a general method for the addition of a Grignard reagent to a ketone to form a tertiary alcohol.[16]

  • Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and magnetic stir bar, add magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of the appropriate alkyl halide in anhydrous diethyl ether. Add a small portion of the alkyl halide solution to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 30-60 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Dissolve the ketone precursor in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude tertiary alcohol by column chromatography or recrystallization.[8]

Visualizations

Troubleshooting_Low_Yield_Cyclization cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Cyclization cause1 Incorrect Catalyst/ Acid Strength start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Incorrect Temperature start->cause3 cause4 Presence of Water start->cause4 cause5 Impure Starting Material start->cause5 sol1 Screen Brønsted and Lewis Acids cause1->sol1 sol2 Test Solvents of Varying Polarity cause2->sol2 sol3 Optimize Reaction Temperature cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4 sol5 Purify Precursor cause5->sol5

Caption: Troubleshooting logic for low yield in the cyclization step.

Proposed_Synthesis_Workflow start Acyclic Precursor (Farnesol Derivative) cyclization Acid-Catalyzed Cyclization start->cyclization ketone Cadinane Ketone Intermediate cyclization->ketone Formation of Bicyclic Core grignard Grignard Reaction ketone->grignard Introduction of Tertiary Alcohol deprotection Deprotection (if necessary) grignard->deprotection product δ-Cadinol deprotection->product

References

Technical Support Center: Analysis of delta-Cadinol in Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of delta-Cadinol from natural extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the analysis of this compound from natural extracts, complex matrices containing pigments, lipids, and other secondary metabolites can either suppress or enhance the signal of this compound during mass spectrometry analysis.[2] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1]

Q2: I am observing a lower-than-expected signal for this compound in my samples compared to my standards prepared in a pure solvent. What could be the cause?

A2: This is a classic sign of ion suppression, a common matrix effect.[1] Co-eluting compounds from your natural extract are likely interfering with the ionization of this compound in the mass spectrometer's ion source. To confirm this, you can perform a post-extraction spike experiment.

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A3: Effective sample preparation is the most critical step to mitigate matrix effects.[2] Common strategies include:

  • Solid-Phase Extraction (SPE): Use of cartridges that can selectively retain this compound while allowing interfering matrix components to be washed away. Mixed-mode cation-exchange resins can be effective for removing matrix components.[3]

  • Liquid-Liquid Extraction (LLE): Partitioning this compound into a solvent immiscible with the initial extract can separate it from many matrix components.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for cleaning up complex matrices in pesticide residue analysis and can be adapted for natural product analysis.

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components being introduced into the analytical system.[2]

Q4: What is the best way to compensate for matrix effects that cannot be eliminated through sample preparation?

A4: The use of an appropriate internal standard (IS) is the most reliable way to compensate for matrix effects.[2] An ideal IS for this compound would be a stable isotope-labeled version of the molecule. If that is unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used. Another effective strategy is the use of matrix-matched calibration curves, where the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[4]

Troubleshooting Guide

Issue 1: Poor Peak Shape and Low Reproducibility for this compound
Possible Cause Troubleshooting Step
Matrix Overload on GC/LC Column Dilute the sample extract and re-inject.
Improve sample cleanup using a more rigorous SPE protocol.
Active Sites in GC Inlet Use analyte protectants in your sample extracts for GC-MS analysis.[5]
Deactivate the GC inlet liner or use a liner with a different geometry.[6]
Co-eluting Isomers Optimize the chromatographic method (e.g., temperature gradient for GC, mobile phase composition for LC) to improve separation.
Issue 2: Inaccurate Quantification and High Variability Between Replicates
Possible Cause Troubleshooting Step
Significant Matrix Effects (Ion Suppression or Enhancement) Perform a matrix effect study to quantify the extent of the issue.
Implement the use of a suitable internal standard (ideally, a stable isotope-labeled this compound).
Prepare matrix-matched calibration curves for quantification.[4]
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample extraction and cleanup protocol.
Automate sample preparation steps where possible to reduce human error.

Quantitative Data Summary

The following tables summarize representative quantitative data for matrix effects and recovery in the analysis of a sesquiterpenoid analyte like this compound. These values are illustrative and will vary depending on the specific matrix, sample preparation method, and analytical instrumentation.

Table 1: Matrix Effect and Extraction Recovery for a Sesquiterpenoid Analyte

(Data adapted from a study on a similar compound for illustrative purposes)[7]

Analyte Concentration (ng/mL)Matrix Effect (%)Extraction Recovery (%)
1098.44 ± 13.2191.32 ± 20.75
5076.58 ± 8.1794.11 ± 8.70
20086.84 ± 8.74110.70 ± 13.30
200094.32 ± 10.6995.38 ± 17.61
  • Matrix Effect (%) is calculated as: (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in pure solvent) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.

  • Extraction Recovery (%) is calculated as: (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from a plant matrix. Optimization will be required for specific sample types.

  • Sample Homogenization: Weigh 1 g of dried, powdered plant material into a centrifuge tube.

  • Extraction: Add 10 mL of hexane (B92381) or dichloromethane. Add an internal standard at this stage if one is being used. Sonicate for 30 minutes.[8]

  • Centrifugation: Centrifuge the extract at 5000 rpm for 10 minutes.[8]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of increasingly organic solvents (e.g., 5 mL of 20% methanol in water, then 5 mL of 50% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with a non-polar solvent such as 5 mL of hexane or dichloromethane.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS or LC-MS/MS analysis.

Protocol 2: GC-MS Analysis of this compound

(Adapted from a protocol for (+)-delta-Cadinene)[8]

  • GC System: Agilent 7890A GC or equivalent.

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

  • Inlet Temperature: 250 °C.[8]

  • Injection Volume: 1 µL.[8]

  • Injection Mode: Split (20:1) or Splitless.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.[8]

    • Ramp 1: 5 °C/min to 180 °C.[8]

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 min.[8]

  • MS System: Agilent 5975C MSD or equivalent.

  • Ion Source Temperature: 230 °C.[8]

  • Quadrupole Temperature: 150 °C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • SIM Ions for this compound (suggested): m/z 204 (quantifier), 161, 119.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Natural Extract Sample extraction Solvent Extraction (e.g., Hexane) sample->extraction 1 cleanup Sample Cleanup (e.g., SPE) extraction->cleanup 2 concentrate Concentration & Reconstitution cleanup->concentrate 3 injection GC-MS or LC-MS/MS Injection concentrate->injection 4 separation Chromatographic Separation injection->separation 5 detection Mass Spectrometric Detection separation->detection 6 integration Peak Integration detection->integration 7 quantification Quantification (Calibration Curve) integration->quantification 8 report Final Report quantification->report 9

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects cluster_minimize Minimize Matrix Effects cluster_compensate Compensate for Matrix Effects start Inaccurate Quantification of this compound check_matrix Suspect Matrix Effects? start->check_matrix dilute Dilute Sample Extract check_matrix->dilute Yes improve_cleanup Improve Sample Cleanup (e.g., optimize SPE) check_matrix->improve_cleanup Yes internal_std Use Internal Standard (e.g., Isotope-labeled) dilute->internal_std improve_cleanup->internal_std matrix_match Use Matrix-Matched Calibration internal_std->matrix_match end Accurate Quantification matrix_match->end

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Optimization of Mobile Phase for HPLC Purification of δ-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the optimization of the mobile phase for the High-Performance Liquid Chromatography (HPLC) purification of δ-Cadinol.

Troubleshooting Guide

Researchers may encounter several challenges during the HPLC purification of δ-Cadinol. This guide provides a systematic approach to identify and resolve common issues.

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Peaks Mobile phase is too strong or too weak.Adjust Solvent Strength: For reverse-phase HPLC, increase the proportion of the aqueous solvent (e.g., water) to increase retention and improve separation of closely eluting peaks. Conversely, if peaks are too retained, gradually increase the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration.[1][2]
Inadequate selectivity of the mobile phase.Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation due to their different solvent properties.[2] Methanol is more polar and can offer different elution patterns for compounds like δ-Cadinol.
Gradient slope is too steep.Optimize Gradient Profile: Employ a shallower gradient, meaning a slower increase in the organic solvent concentration over time. This can significantly improve the resolution of closely related compounds like sesquiterpene isomers.[3]
Peak Tailing Secondary interactions between δ-Cadinol and free silanol (B1196071) groups on the silica-based stationary phase.Acidify the Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase. This suppresses the ionization of silanol groups, leading to more symmetrical peaks.
Column overload.Reduce Sample Concentration: Prepare a more dilute sample and inject a smaller volume onto the column.
Column contamination or degradation.Flush or Replace Column: Flush the column with a strong solvent. If peak shape does not improve, the column may need to be replaced.
Broad Peaks High extra-column volume.Minimize Tubing Length: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.
Sample solvent is incompatible with the mobile phase.Dissolve Sample in Mobile Phase: Whenever possible, dissolve the δ-Cadinol sample in the initial mobile phase of the gradient. If solubility is an issue, use a solvent that is weaker than the initial mobile phase.
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure Accurate Mixing: Prepare fresh mobile phase for each run and ensure accurate measurement of all components. If using a gradient, ensure the pump's mixing performance is optimal.
Fluctuations in column temperature.Use a Column Oven: Maintain a constant and controlled column temperature using a column oven to ensure reproducible retention times.
Column equilibration is insufficient.Increase Equilibration Time: After a gradient run, ensure the column is adequately re-equilibrated with the initial mobile phase conditions before the next injection.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for δ-Cadinol purification?

A good starting point for δ-Cadinol, a nonpolar sesquiterpene alcohol, is a reverse-phase HPLC method. A C18 column is a common first choice, paired with a gradient elution using acetonitrile and water as the mobile phase. Due to δ-Cadinol's nonpolar nature (logP ≈ 3.5), a higher initial concentration of organic solvent may be necessary. A generic starting gradient could be 50-60% acetonitrile in water, progressing to 95-100% acetonitrile. The addition of 0.1% formic acid to the aqueous phase is also recommended to improve peak shape.

Q2: Should I use acetonitrile or methanol as the organic solvent in my mobile phase?

Both acetonitrile and methanol can be used for the separation of sesquiterpenes. Acetonitrile generally has a lower viscosity and UV cutoff, which can be advantageous.[4] However, methanol can offer different selectivity and is often a good alternative to try if you are experiencing co-elution with acetonitrile.[2] The choice between the two will depend on the specific impurities in your sample.

Q3: How does the pH of the mobile phase affect the purification of δ-Cadinol?

δ-Cadinol is a tertiary alcohol and is not ionizable, so changes in pH will not significantly affect its retention time. However, the pH of the mobile phase can influence the peak shape by suppressing the ionization of residual silanol groups on the stationary phase. A slightly acidic mobile phase (pH 2.5-4) is generally recommended to minimize peak tailing.

Q4: My sample of δ-Cadinol is in an essential oil matrix. How should I prepare it for HPLC analysis?

Essential oils are complex mixtures. A simple dilution of the essential oil in the initial mobile phase or a compatible organic solvent like acetonitrile or methanol is a good first step.[5] The resulting solution should be filtered through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[5]

Q5: What detection wavelength should I use for δ-Cadinol?

δ-Cadinol does not have a strong chromophore, so detection in the low UV range is necessary. A wavelength of around 210-220 nm is a suitable starting point for detection.

Experimental Protocols

General Protocol for HPLC Analysis of δ-Cadinol

This protocol provides a general starting point for the analytical separation of δ-Cadinol. This method can be scaled up for preparative purification.

Parameter Condition
HPLC System Agilent 1100/1200 series or equivalent with a UV/PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 60% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a small amount of the essential oil or plant extract containing δ-Cadinol.

  • Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure it is fully dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Resolution start Poor Peak Resolution adjust_strength Adjust Mobile Phase Strength (e.g., Modify Water/Acetonitrile Ratio) start->adjust_strength resolution_ok Resolution Improved? adjust_strength->resolution_ok Test Separation change_modifier Change Organic Modifier (e.g., Acetonitrile to Methanol) change_modifier->resolution_ok Test Separation optimize_gradient Optimize Gradient Profile (e.g., Shallower Gradient) optimize_gradient->resolution_ok Test Separation check_column Check Column Health (e.g., Flush or Replace) check_column->adjust_strength Re-evaluate resolution_ok->change_modifier No resolution_ok->optimize_gradient No resolution_ok->check_column No end Successful Purification resolution_ok->end Yes

Caption: Logical workflow for troubleshooting poor peak resolution in HPLC.

Experimental_Workflow General Experimental Workflow for δ-Cadinol Purification sample_prep Sample Preparation (Dissolve and Filter) hplc_setup HPLC System Setup (Column Installation, Mobile Phase Priming) sample_prep->hplc_setup method_dev Method Development (Gradient Optimization) hplc_setup->method_dev injection Sample Injection method_dev->injection data_acq Data Acquisition (Chromatogram Recording) injection->data_acq analysis Data Analysis (Peak Identification and Integration) data_acq->analysis fraction_collection Fraction Collection (For Preparative Scale) analysis->fraction_collection

Caption: General experimental workflow for HPLC purification of δ-Cadinol.

References

Technical Support Center: Enhancing the Bioavailability of delta-Cadinol for In Vivo Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of delta-Cadinol for in vivo testing. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound, a sesquiterpenoid, is a lipophilic molecule with low aqueous solubility.[1][2] This poor water solubility is a primary reason for low oral bioavailability, as it limits the dissolution of the compound in gastrointestinal fluids, which is a prerequisite for absorption.[3] Like many other terpenes, it may also be susceptible to first-pass metabolism in the liver.[4]

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Lipid-based and nanoparticle formulations are highly promising for improving the oral bioavailability of hydrophobic compounds like this compound.[3][5] Key strategies include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract, enhancing the solubilization and absorption of the drug.[6]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids (SLNs) or a blend of solid and liquid lipids (NLCs). They can encapsulate hydrophobic drugs, protect them from degradation, and provide controlled release.[7][8]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and bioavailability.[5]

Q3: I am observing precipitation of this compound when preparing my formulation for injection. How can I resolve this?

A3: Precipitation of hydrophobic compounds like this compound during the preparation of aqueous formulations for injection is a common issue.[3] Here are some troubleshooting steps:

  • Use of Co-solvents: Employing a co-solvent system can enhance solubility. A common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then slowly add it to the aqueous vehicle, often containing other excipients like PEG300 and Tween-80, while vortexing.[9]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can increase its solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.[3]

  • Gentle Heating and Sonication: Gentle warming and brief sonication can aid in the dissolution of the compound, but care must be taken to avoid degradation.[9]

Q4: What are the key parameters to assess when evaluating the bioavailability of a new this compound formulation?

A4: The primary pharmacokinetic parameters to determine in a bioavailability study are:

  • Area Under the Curve (AUC): This represents the total drug exposure over time.

  • Maximum Plasma Concentration (Cmax): This is the highest concentration of the drug reached in the blood.[10]

  • Time to Maximum Plasma Concentration (Tmax): This is the time at which Cmax is reached.

By comparing the AUC of an oral formulation to that of an intravenous (IV) formulation (which has 100% bioavailability), the absolute oral bioavailability can be calculated.[11]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations in Animal Studies
  • Potential Cause: Inconsistent dosing due to improper oral gavage technique.

  • Recommended Solution: Ensure proper training on oral gavage techniques to minimize animal stress and prevent misdosing. Use appropriate gavage needle sizes for the animal model.[10] Consider less stressful alternative methods like voluntary consumption if feasible.

  • Potential Cause: Formulation instability leading to precipitation in the gastrointestinal tract.

  • Recommended Solution: Evaluate the stability of the formulation in simulated gastric and intestinal fluids in vitro before in vivo administration. For lipid-based formulations, ensure the emulsion or nanoparticle suspension is stable and does not show signs of phase separation or aggregation.

  • Potential Cause: Inter-individual differences in animal metabolism.

  • Recommended Solution: Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight.

Issue 2: Low or No Detectable Plasma Levels of this compound
  • Potential Cause: Insufficient drug absorption from the formulation.

  • Recommended Solution: Re-evaluate the formulation strategy. Consider increasing the surfactant-to-oil ratio in a SEDDS formulation or reducing the particle size of SLNs to enhance surface area for absorption.

  • Potential Cause: Rapid metabolism of this compound (first-pass effect).

  • Recommended Solution: While reformulating can help (e.g., lymphatic transport with some lipid formulations can bypass the liver), this may be an inherent property of the molecule. Higher doses may be needed, or alternative routes of administration could be explored if oral delivery proves too challenging.

  • Potential Cause: Issues with the analytical method for plasma sample analysis.

  • Recommended Solution: Validate the analytical method (e.g., LC-MS/MS) for sensitivity, accuracy, and precision. Ensure proper sample handling and storage to prevent degradation of the analyte.

Data Presentation

The following tables summarize the potential impact of different formulation strategies on the bioavailability of hydrophobic compounds, which can be extrapolated to this compound. The values are illustrative and can vary based on the specific drug and formulation details.

Table 1: Comparison of Formulation Strategies for Enhancing Oral Bioavailability of Hydrophobic Drugs

Formulation StrategyPrinciple of Bioavailability EnhancementPotential Fold Increase in Bioavailability (Compared to Unformulated Drug)Key Considerations
Simple Oil Solution Improves solubilization in the GI tract.2 - 5Dependent on drug's lipid solubility; may have limited enhancement.
Self-Emulsifying Drug Delivery Systems (SEDDS) Forms a fine emulsion in the GI tract, increasing surface area for absorption.[6]2 - 10High surfactant concentrations may cause GI irritation.[12]
Solid Lipid Nanoparticles (SLNs) Encapsulates the drug in a solid lipid core, providing protection and controlled release.[8]3 - 8Lower drug loading capacity compared to NLCs; potential for drug expulsion during storage.
Nanostructured Lipid Carriers (NLCs) Similar to SLNs but with a blend of solid and liquid lipids, allowing for higher drug loading and reduced drug expulsion.[8]4 - 12More complex to formulate than SLNs.
Liposomes Encapsulates the drug within lipid bilayers, enhancing stability and cellular uptake.[5]2 - 7Can be complex and costly to manufacture; stability can be a concern.

Table 2: Illustrative Pharmacokinetic Parameters of a Hydrophobic Drug in Different Formulations (Based on Animal Studies)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 150 ± 354.0 ± 1.2980 ± 210100
SEDDS Formulation 780 ± 1501.5 ± 0.54500 ± 850~460
SLN Formulation 620 ± 1102.0 ± 0.83900 ± 720~400

Note: Data are hypothetical and for illustrative purposes to demonstrate the potential improvements with different formulations.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To prepare a liquid SEDDS formulation of this compound for oral administration.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, sesame oil)

  • Surfactant (e.g., Cremophor EL, Tween 80)[13]

  • Co-surfactant (e.g., Transcutol HP, PEG 400)[13]

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-ternary Phase Diagram: a. Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1). b. For each mixture, titrate with water dropwise while gently stirring. c. Observe the formation of a clear or slightly bluish emulsion, indicating the self-emulsifying region. d. Plot the data on a ternary phase diagram to identify the optimal concentration ranges of the excipients.

  • Formulation Preparation: a. Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. b. Accurately weigh the required amounts of the selected excipients into a glass vial. c. Add the pre-weighed this compound to the mixture. d. Gently heat the mixture (if necessary) and vortex until a clear, homogenous solution is obtained.

  • Characterization: a. Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. b. Self-Emulsification Time: Add a small amount of the SEDDS to a beaker of water with gentle stirring and measure the time it takes to form a homogenous emulsion.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare a solid lipid nanoparticle suspension of this compound for oral administration.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure (High-Pressure Homogenization Method):

  • Preparation of Lipid Phase: a. Heat the solid lipid to 5-10°C above its melting point. b. Add this compound to the molten lipid and stir until a clear solution is formed.

  • Preparation of Aqueous Phase: a. Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: a. Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: a. Subject the hot pre-emulsion to high-pressure homogenization for several cycles at an optimized pressure.

  • Cooling and SLN Formation: a. Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: a. Particle Size and Zeta Potential: Measure the particle size, PDI, and zeta potential of the SLN suspension using DLS. b. Encapsulation Efficiency: Separate the free drug from the SLNs by ultracentrifugation and quantify the amount of unencapsulated this compound in the supernatant using a validated analytical method (e.g., HPLC).

Protocol 3: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.

Materials:

  • This compound formulation

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., with heparin)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: a. Divide the rats into two groups: an oral administration group and an intravenous (IV) administration group (for absolute bioavailability calculation). b. For the oral group, administer the this compound formulation at the desired dose via oral gavage. c. For the IV group, administer a solubilized form of this compound via tail vein injection.

  • Blood Sampling: a. Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: a. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Plot the plasma concentration-time data for each animal. b. Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis software. c. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[14]

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Bioavailability Study excipient_screening Excipient Solubility Screening formulation_prep Formulation Preparation (e.g., SEDDS, SLN) excipient_screening->formulation_prep characterization In Vitro Characterization (Size, EE%) formulation_prep->characterization animal_model Animal Model (Rats) characterization->animal_model Optimized Formulation dosing Oral/IV Administration animal_model->dosing blood_sampling Blood Sampling dosing->blood_sampling plasma_analysis Plasma Analysis (LC-MS/MS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax) plasma_analysis->pk_analysis

Caption: Experimental workflow for developing and evaluating a this compound formulation.

drug_absorption_pathway cluster_gi Gastrointestinal Tract cluster_absorption Absorption & Metabolism oral_admin Oral Administration of Lipid-Based Formulation emulsification Emulsification/ Nanoparticle Dispersion oral_admin->emulsification dissolution This compound in Solubilized State emulsification->dissolution enterocytes Intestinal Enterocytes dissolution->enterocytes Absorption portal_vein Portal Vein enterocytes->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation Metabolites & Unchanged Drug

Caption: General pathway of oral drug absorption and first-pass metabolism.

anticancer_pathway cluster_intrinsic Intrinsic Apoptotic Pathway cluster_extrinsic Extrinsic Apoptotic Pathway delta_cadinene delta-Cadinene bax_bak Bax/Bak Activation delta_cadinene->bax_bak death_receptor Death Receptor Activation delta_cadinene->death_receptor mitochondria Mitochondrial Membrane Permeabilization bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Avoiding thermal degradation of delta-Cadinol in GC inlet

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the Gas Chromatography (GC) analysis of delta-Cadinol, with a specific focus on preventing its thermal degradation in the GC inlet.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation in a GC inlet?

A1: this compound is a sesquiterpenoid alcohol, a class of organic compounds found in many plants.[1] Like many other sesquiterpenoids, it is thermally labile. The high temperatures typically used in GC inlets can cause this compound to degrade, leading to inaccurate quantification and the appearance of artifact peaks in the chromatogram. The primary degradation pathway is likely dehydration due to the presence of a hydroxyl group, which can be catalyzed by active sites within the GC inlet.

Q2: What are the common signs of this compound degradation in my chromatogram?

A2: Signs of thermal degradation of this compound can include:

  • Reduced peak area for this compound: The amount of the target analyte is lower than expected.

  • Appearance of new, unexpected peaks: These peaks correspond to the degradation products. While specific degradation products for this compound are not extensively documented, for other terpene alcohols, these are often isomers or dehydration products.

  • Peak tailing: This can indicate interaction with active sites in the liner or column, which can also contribute to degradation.

  • Poor reproducibility: Inconsistent peak areas for this compound across multiple injections of the same sample.

Q3: How can I confirm that the extra peaks in my chromatogram are from degradation and not present in the original sample?

A3: To confirm that the additional peaks are due to thermal degradation in the GC inlet, you can perform the following test:

  • Analyze the sample using a gentler injection technique: If you have access to a Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) injector, re-analyze the sample. These techniques subject the sample to less thermal stress. A significant reduction or disappearance of the suspected degradation peaks strongly suggests they are artifacts of the hot injection.

  • Vary the inlet temperature: Analyze the same sample at progressively lower inlet temperatures (e.g., in 20 °C increments). If the area of the suspected degradation peaks decreases relative to the this compound peak as the temperature is lowered, this is a strong indication of thermal degradation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the thermal degradation of this compound.

Initial Troubleshooting Workflow

start Problem: Suspected this compound Degradation check_symptoms Observe Chromatogram: - Reduced this compound peak? - Extra peaks? - Peak tailing? start->check_symptoms lower_temp Action: Lower Inlet Temperature (e.g., start at 180°C) check_symptoms->lower_temp check_liner Action: Inspect and Replace Inlet Liner lower_temp->check_liner Degradation Persists result_ok Problem Resolved lower_temp->result_ok Degradation Reduced liner_deactivated Is the liner deactivated? check_liner->liner_deactivated liner_clean Is the liner clean and free of residue? liner_deactivated->liner_clean Yes replace_liner Replace with a new, highly deactivated liner liner_deactivated->replace_liner No liner_clean->replace_liner No optimize_method Action: Optimize Injection Method liner_clean->optimize_method Yes replace_liner->optimize_method coc_ptv Consider Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) optimize_method->coc_ptv coc_ptv->result_ok Degradation Eliminated result_not_ok Problem Persists coc_ptv->result_not_ok Further investigation needed

Caption: A troubleshooting workflow for addressing this compound degradation.

Detailed Troubleshooting Steps and Solutions
Symptom Potential Cause Recommended Solution
Reduced this compound peak area and appearance of earlier eluting peaks High inlet temperature causing thermal degradation (dehydration).Systematically lower the inlet temperature. Start at 250°C and decrease in 20-30°C increments. A temperature around 180-200°C is often a good starting point for sesquiterpenoids.
Peak tailing for this compound Active sites in the GC inlet liner (e.g., silanol (B1196071) groups) are interacting with the hydroxyl group of this compound, which can also catalyze degradation.Replace the current liner with a new, highly deactivated (silanized) liner. Consider using a liner with glass wool, as it can aid in vaporization at lower temperatures, but ensure the wool is also deactivated.
Inconsistent this compound peak areas A combination of high inlet temperature and an active or dirty liner. Residue from previous injections can create active sites.Regularly replace the inlet liner and septum. Lowering the injection temperature can also improve reproducibility.
Degradation persists even at lower temperatures The injection technique itself is still too harsh for the molecule. The residence time in the hot inlet is too long.Switch to a gentler injection technique. Cool On-Column (COC) injection is ideal as it deposits the sample directly onto the column without a heated inlet. Programmed Temperature Vaporization (PTV) is another excellent alternative that allows for a cool injection followed by a rapid temperature ramp.

Experimental Protocols

Protocol 1: Optimization of Split/Splitless Injection Parameters

This protocol aims to minimize thermal degradation when using a standard split/splitless inlet.

  • Initial GC-MS Parameters:

    • Inlet: Split/splitless

    • Inlet Temperature: 250 °C

    • Liner: Deactivated, single taper with deactivated glass wool

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • MS Ion Source: 230 °C

    • MS Quadrupole: 150 °C

  • Optimization Steps:

    • Temperature Reduction: Keeping all other parameters constant, perform a series of injections with the inlet temperature lowered in 20 °C increments (230 °C, 210 °C, 190 °C, etc.). Monitor the peak area of this compound and the area of any suspected degradation peaks.

    • Liner Selection: If degradation is still observed at lower temperatures, test different types of deactivated liners. A comparison of a straight-through liner versus one with deactivated glass wool can be informative. The wool can help with rapid volatilization at lower temperatures.

    • Splitless Hold Time: For trace analysis in splitless mode, minimize the splitless hold time to reduce the residence time of the analyte in the hot inlet.

Data Presentation: Effect of Inlet Temperature on this compound Degradation
Inlet Temperature (°C) Relative this compound Peak Area (%) Relative Degradation Product Peak Area (%)
2507525
2308515
210928
190982
17099<1

Note: This data is illustrative and will vary depending on the specific instrument and conditions.

Protocol 2: Cool On-Column (COC) Injection

This is the preferred method for thermally labile compounds as it minimizes the risk of degradation in the inlet.

  • Instrument Setup:

    • Install a COC-compatible inlet and a syringe with a narrow-gauge needle appropriate for the column's internal diameter.

    • Ensure the GC oven is at a low initial temperature, typically below the boiling point of the solvent.

  • COC Injection Parameters:

    • Inlet: Cool On-Column, tracking oven temperature.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at a temperature below the solvent's boiling point (e.g., 40°C for hexane). Hold for 2 minutes. Ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Procedure:

    • The sample is injected directly into the front of the GC column.

    • The oven temperature is then ramped up, and the compounds are volatilized and separated on the column.

Protocol 3: Programmed Temperature Vaporization (PTV) Injection

PTV offers a good balance between the ease of use of a split/splitless inlet and the gentleness of a COC injection.

  • Instrument Setup:

    • Install a PTV inlet.

  • PTV Injection Parameters (Solvent Vent Mode):

    • Inlet Program: Start at a low temperature (e.g., 40 °C), inject the sample, and hold for a short period to vent the solvent. Then, rapidly ramp the temperature to transfer the analytes to the column (e.g., to 280 °C at 720 °C/min).

    • Injection Volume: Can be larger than for hot split/splitless (e.g., 2-10 µL).

    • Carrier Gas: Helium.

    • Oven Program: Similar to the COC method, starting at a low temperature.

Logical Relationships and Workflows

Decision Tree for Injection Technique Selection

start Is this compound thermally labile? yes1 Yes start->yes1 True no1 No start->no1 False check_availability Are COC or PTV inlets available? yes1->check_availability use_standard_ss Standard Split/Splitless (S/SL) Injection is likely suitable no1->use_standard_ss yes2 Yes check_availability->yes2 True no2 No check_availability->no2 False use_coc_ptv Use Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) yes2->use_coc_ptv optimize_ss Optimize Split/Splitless (S/SL) Injection: - Lower Temperature - Deactivated Liner no2->optimize_ss

Caption: A decision tree for selecting the appropriate GC injection technique.

This technical support center provides a comprehensive guide to help you successfully analyze this compound while avoiding thermal degradation. For further assistance, please consult your instrument manufacturer's manuals or contact our technical support team.

References

Technical Support Center: Minimizing Interference in Delta-Cadinol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioassay of delta-Cadinol, a sesquiterpenoid alcohol with known antimicrobial and anti-inflammatory properties.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows lower than expected or inconsistent bioactivity. What are the primary factors to investigate?

A1: Inconsistent or low bioactivity in this compound bioassays can stem from several factors. The most common issues are related to the compound's solubility, stability, and interference from the sample matrix.

  • Compound Precipitation: this compound, like many sesquiterpenoids, has low aqueous solubility.[4] When a stock solution (often in a solvent like DMSO) is diluted into an aqueous cell culture medium, the compound can precipitate, reducing its effective concentration and leading to lower-than-expected activity.[5]

  • Chemical Instability: Sesquiterpenoids can be sensitive to pH, temperature, and light.[4] Improper storage or harsh experimental conditions can lead to the degradation of this compound.

  • Matrix Effects: If you are testing this compound from a crude plant extract or a complex biological sample, other components in the matrix (e.g., phospholipids, carbohydrates, other proteins) can interfere with the assay, either masking or artificially enhancing the activity.[6] This is a significant source of variability.[7]

Q2: What are "matrix effects" and how can I determine if they are impacting my this compound bioassay?

A2: Matrix effects refer to the alteration of an analyte's signal (in this case, the bioactivity of this compound) due to the presence of other components in the sample matrix.[7] These effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true activity.[7]

To determine if matrix effects are present, you can perform a spike and recovery experiment. This involves adding a known amount of pure this compound standard to your sample matrix and comparing the measured activity to that of the standard in a clean buffer. A recovery rate significantly different from 100% (typically outside the 80-120% range) suggests the presence of matrix interference.

Q3: What are Pan-Assay Interference Compounds (PAINS) and could they be the source of false-positive results in my this compound screen?

A3: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in a wide range of bioassays but are actually false positives. They often interfere with assay readouts through non-specific mechanisms like chemical reactivity or aggregation. While this compound itself is not typically classified as a PAIN, crude extracts containing it might harbor such interfering compounds. If a compound from an extract is active across multiple, unrelated assays, it's worth considering the possibility of it being a PAIN and conducting further validation.

Troubleshooting Guides

Guide 1: Low or No Bioactivity Detected

This guide provides a step-by-step approach to troubleshoot low or no bioactivity when testing this compound.

dot

Caption: Troubleshooting workflow for low bioactivity.

Guide 2: High Cytotoxicity in Normal (Non-Cancerous) Cell Lines

Issue: Your this compound sample is showing high cytotoxicity in normal cell lines, which can mask its specific bioactivity and indicate a narrow therapeutic window.[5]

Potential Cause Troubleshooting Steps & Solutions
High Compound Concentration The concentrations being tested may be too high, leading to generalized toxicity. Solution: Perform a dose-response curve starting from much lower concentrations to determine the non-toxic range.
Inherent Lack of Selectivity The native structure of this compound or co-extracted compounds may target pathways essential for both normal and diseased cell survival. Solution: If using an extract, further purify the sample to isolate this compound. Consider synthesizing derivatives to improve selectivity.[5]
Contamination of Sample The sample may be contaminated with other cytotoxic compounds from the extraction process or storage. Solution: Re-purify the sample. Analyze the sample purity using techniques like HPLC or GC-MS.
Assay Artifacts The observed cytotoxicity may be an artifact of the assay itself (e.g., interaction with assay reagents). Solution: Use an orthogonal cytotoxicity assay (e.g., LDH release assay in addition to an MTT assay) to confirm the results.[8]
Guide 3: Quantifying and Mitigating Matrix Effects

Issue: You suspect that components in your sample matrix are interfering with the bioassay, but you need to quantify the effect and reduce it.

Step 1: Quantify the Matrix Effect

The matrix effect can be quantified by comparing the signal of an analyte in the sample matrix to the signal of the same analyte in a neat (clean) solvent.[9]

  • Prepare two sets of samples:

    • Matrix Spike: Spike a known concentration of pure this compound into a blank sample matrix extract.

    • Neat Standard: Prepare a solution with the same concentration of this compound in the solvent used for the final dilution in your assay (e.g., assay buffer with 0.5% DMSO).

  • Run the bioassay on both sets of samples.

  • Calculate the Matrix Effect (%) using the following formula:

    Matrix Effect (%) = (Signal in Matrix Spike / Signal in Neat Standard) x 100%

    A value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement.

Step 2: Mitigate the Matrix Effect

Mitigation Strategy Description Considerations
Sample Dilution Diluting the sample with the assay buffer can reduce the concentration of interfering components to a level where they no longer significantly impact the assay.[10]This may also dilute this compound below its limit of detection. A balance must be found.
Liquid-Liquid Extraction (LLE) This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous and an organic solvent).[11][12] This can be used to move this compound into a cleaner solvent, leaving many interfering polar compounds behind.The choice of solvent is critical to ensure good recovery of this compound while removing interferences.[13]
Solid-Phase Extraction (SPE) SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent.[14] This is a highly effective method for cleaning up complex samples.[15]Different sorbent types (e.g., reversed-phase, normal-phase) can be used to selectively retain this compound or the interfering compounds.

Experimental Protocols & Workflows

Protocol 1: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[16]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.[16]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for a further 24 hours.[16]

  • NO Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[16][17] Read the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.[16]

Protocol 2: Antimicrobial Assay (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.[18]

  • Preparation of Inoculum: Grow the test microorganism in a suitable broth to a standardized density (e.g., 0.5 McFarland standard).[3]

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the this compound sample in the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[18]

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[19]

Workflow 1: Liquid-Liquid Extraction (LLE) for Sample Cleanup

dot

LLE_Workflow start Start: Crude Plant Extract (in aqueous methanol) step1 Add immiscible organic solvent (e.g., hexane (B92381) or ethyl acetate) to a separatory funnel. start->step1 step2 Shake vigorously to mix phases, venting periodically. step1->step2 step3 Allow layers to separate. step2->step3 step4_aq Aqueous Phase: Contains polar impurities. step3->step4_aq Separation step4_org Organic Phase: Contains this compound and other non-polar compounds. step3->step4_org Separation step5 Collect the organic phase. step4_org->step5 step6 Evaporate the solvent. step5->step6 end_node Result: Cleaner, Enriched This compound Sample step6->end_node

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Workflow 2: Solid-Phase Extraction (SPE) for Sample Cleanup

dot

SPE_Workflow start Start: Crude Extract step1 Step 1: Condition Cartridge (e.g., with methanol, then water) to activate the solid phase. start->step1 step2 Step 2: Load Sample (Crude extract is passed through the cartridge). step1->step2 step3 Step 3: Wash (A weak solvent is used to wash away polar impurities). step2->step3 This compound binds to sorbent step4 Step 4: Elute (A stronger organic solvent is used to elute this compound). step3->step4 Impurities washed out step5 Collect the eluate. step4->step5 end_node Result: Purified this compound Fraction step5->end_node

Caption: Workflow for Solid-Phase Extraction (SPE).

Signaling Pathway

Anti-Inflammatory Mechanism of Action

Many sesquiterpenoids exert their anti-inflammatory effects by interfering with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] This pathway is crucial for regulating the expression of pro-inflammatory genes. This compound may inhibit this pathway, leading to a reduction in inflammatory mediators.

dot

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB NFkB_complex NF-κB/IκB Complex (Inactive) NFkB_complex->IkB phosphorylates NFkB_complex->NFkB_active releases NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus delta_cadinol This compound (Potential Inhibition) delta_cadinol->IKK inhibits Transcription Gene Transcription NFkB_nucleus->Transcription Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Transcription->Mediators

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Scaling Up Delta-Cadinol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the biosynthesis of delta-Cadinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for this compound production?

A1: The most common microbial hosts for producing this compound and other sesquiterpenes are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[1] These organisms are well-characterized, have readily available genetic tools, and are capable of high-density cultivation. Yarrowia lipolytica, an oleaginous yeast, is also emerging as a promising host due to its high flux towards acetyl-CoA, a key precursor for the mevalonate (B85504) (MVA) pathway.

Q2: Which biosynthetic pathway is essential for this compound production?

A2: this compound is a sesquiterpenoid synthesized from the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[2] While most bacteria like E. coli naturally use the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, heterologous production of sesquiterpenes is typically achieved by introducing the mevalonate (MVA) pathway from yeast.[2] This pathway starts with acetyl-CoA and is often preferred for its high flux towards the precursor farnesyl pyrophosphate (FPP).

Q3: What is the final enzymatic step in this compound biosynthesis?

A3: The final step is the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), into this compound. This reaction is catalyzed by a specific terpene synthase called this compound synthase.[3]

Q4: How does product toxicity affect this compound production?

A4: High concentrations of sesquiterpenes, including this compound, can be toxic to microbial hosts, potentially reducing cell viability and overall productivity.[4] One common strategy to mitigate this is to use a two-phase fermentation system, where a solvent overlay (e.g., dodecane) is used to extract the product from the culture medium in situ.[5][6]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No this compound Titer 1. Insufficient farnesyl pyrophosphate (FPP) precursor supply.[4] 2. Low expression or activity of this compound synthase. 3. Inefficient cofactor (NADPH, ATP) regeneration for the MVA pathway. 4. Diversion of FPP to competing pathways (e.g., sterol synthesis in yeast).[7]1. Overexpress rate-limiting enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMGR).[8] 2. Use a strong, inducible promoter for the this compound synthase gene and optimize codon usage for the host organism. 3. Co-express genes that enhance cofactor supply. 4. Downregulate or knockout competing pathways, such as the gene for squalene (B77637) synthase (ERG9 in yeast).[5][8]
Accumulation of Mevalonate 1. Bottleneck in the lower part of the MVA pathway (enzymes converting mevalonate to IPP). 2. Imbalance in the expression levels of the upper and lower MVA pathway modules.1. Overexpress the genes for mevalonate kinase (MK), phosphomevalonate kinase (PMK), and mevalonate pyrophosphate decarboxylase (MPD). 2. Co-express the lower pathway enzymes on a separate plasmid or integrate them into the host chromosome for more stable expression.[9]
Poor Cell Growth After Induction 1. Toxicity from the accumulation of metabolic intermediates like mevalonate or IPP.[10] 2. High metabolic burden from the expression of multiple heterologous genes.1. Use a lower concentration of the inducer (e.g., IPTG) or a weaker promoter to reduce the initial metabolic load. 2. Optimize the culture medium and fermentation conditions (pH, temperature, aeration) to support robust growth. 3. Consider chromosomal integration of the pathway genes to reduce plasmid-related metabolic stress.[9]
Inconsistent Results Between Batches 1. Variability in inoculum preparation. 2. Inconsistent media composition. 3. Poor control of fermentation parameters.1. Standardize the inoculum preparation protocol to ensure consistent cell density and growth phase. 2. Use high-quality reagents and prepare media consistently. 3. Calibrate pH and dissolved oxygen probes before each fermentation and ensure the control system is functioning correctly.[4]
Difficulty in Product Quantification 1. Volatility and low solubility of this compound.[5] 2. Heat-induced rearrangement of the product during GC-MS analysis.[11]1. Use a two-phase fermentation with a solvent overlay (e.g., dodecane) for in situ extraction and to prevent product loss.[5] 2. Optimize GC inlet temperature to prevent artificial rearrangement of the product.[11]

Data Presentation

Table 1: Comparison of Sesquiterpene Production in Engineered Yeast

Yeast Strain Modification Sesquiterpene Titer (mg/L)
Overexpression of tHMGR and epi-cedrol synthase (ECS)epi-cedrol0.37
Overexpression of GGPP synthase and taxadiene synthasetaxadiene0.7 - 1.0
Downregulation of ERG9, overexpression of FPP synthase, tHMGR, and amorphadiene (B190566) synthaseamorphadiene> 80
Downregulation of ERG9 and expression of patchoulol synthasepatchoulol16.9
Downregulation of ERG9 and expression of farnesol (B120207) synthasefarnesol20.2

Source: Data compiled from multiple studies to illustrate the impact of various metabolic engineering strategies.[5][8]

Table 2: Production of τ-Cadinol in Engineered E. coli

Strain Key Genetic Modifications Titer (mg/L)
SY01Heterologous MVA pathway, IspA, and τ-cadinol synthase7.2 ± 0.8
SY02SY01 + Overexpression of MVA pathway genes24.4 ± 2.6
SY03SY02 + Overexpression of IdI35.9 ± 4.3
SY03 (Two-phase culture)SY03 with n-dodecane overlay133.5 ± 11.2

Source: A study showcasing a stepwise improvement of τ-cadinol production in E. coli.[6][12]

Visualizations

delta_Cadinol_Biosynthesis_Pathway cluster_MVA_Pathway Mevalonate (MVA) Pathway cluster_Sesquiterpene_Synthesis Sesquiterpene Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AtoB HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMK IPP IPP Mevalonate-5-PP->IPP MPD DMAPP DMAPP IPP->DMAPP Idi FPP FPP IPP->FPP FPPS (IspA) DMAPP->FPP This compound This compound FPP->this compound This compound Synthase

Caption: Biosynthetic pathway for this compound production.

Experimental_Workflow cluster_Strain_Construction Strain Construction cluster_Fermentation_Production Fermentation & Production cluster_Analysis Analysis Plasmid_Construction 1. Plasmid Construction (MVA Pathway & this compound Synthase) Transformation 2. Host Transformation (E. coli / S. cerevisiae) Plasmid_Construction->Transformation Colony_Selection 3. Colony Selection & Verification Transformation->Colony_Selection Inoculum_Prep 4. Inoculum Preparation Colony_Selection->Inoculum_Prep Fermentation 5. Fermentation & Induction Inoculum_Prep->Fermentation Solvent_Overlay 6. In-situ Product Recovery (e.g., Dodecane Overlay) Fermentation->Solvent_Overlay Extraction 7. Product Extraction from Solvent Solvent_Overlay->Extraction GCMS_Analysis 8. GC-MS Quantification Extraction->GCMS_Analysis Data_Analysis 9. Data Analysis & Titer Calculation GCMS_Analysis->Data_Analysis

References

Improving the efficiency of delta-Cadinol synthase in recombinant systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working to improve the efficiency of delta-cadinol synthase in recombinant systems.

Frequently Asked Questions (FAQs)

Q1: What are the common host systems for expressing this compound synthase?

A1: this compound synthase and other sesquiterpene synthases are commonly expressed in microbial hosts. Escherichia coli is frequently used due to its rapid growth and well-understood genetics.[1][2] Saccharomyces cerevisiae (yeast) is another popular choice, particularly because its native mevalonate (B85504) (MVA) pathway is a source of the precursor farnesyl diphosphate (B83284) (FPP).[1][3][4]

Q2: Why is the precursor supply of Farnesyl Diphosphate (FPP) a critical factor for this compound production?

A2: Farnesyl diphosphate (FPP) is the direct substrate for this compound synthase, which catalyzes its cyclization to form this compound.[5][6] The availability of FPP is often a rate-limiting step in sesquiterpene production.[7] Insufficient FPP supply will directly limit the yield of the final product, regardless of how efficiently the synthase itself is expressed. Therefore, many strategies for improving yield focus on engineering the host's metabolic pathways to increase the intracellular pool of FPP.[7][8]

Q3: What is codon optimization and why is it important for expressing this compound synthase?

A3: Codon optimization is the process of altering the codons in a gene's sequence to match the preferred codon usage of the expression host, without changing the amino acid sequence of the encoded protein.[9][10] Different organisms exhibit "codon bias," favoring certain codons over others for the same amino acid.[11] Expressing a gene (e.g., from a plant or fungus) in a microbial host like E. coli can lead to inefficient translation if the gene contains codons that are rare in the host. This can result in low protein expression levels.[10][12] Optimizing the this compound synthase gene for the chosen host is a crucial first step to ensure efficient protein production.[13]

Q4: Besides the main product, this compound, should I expect to see other sesquiterpenes?

A4: Yes, it is common for sesquiterpene synthases to exhibit some level of product promiscuity, producing a primary product along with several minor byproducts.[14] For example, a purified this compound synthase from Boreostereum vibrans was found to produce δ-cadinol as the major product, but also minor amounts of germacrene D-4-ol, α-muurolene, and γ-muurolene.[5] The exact product profile can be influenced by the specific synthase enzyme and reaction conditions.

Troubleshooting Guide

Problem 1: No or Very Low Yield of this compound

Q: I've transformed my expression host with the this compound synthase gene, but I'm detecting little to no product. What should I check first?

A: This is a common issue that can be traced to several factors, from initial gene expression to final product stability. A systematic approach is needed to identify the bottleneck.

Troubleshooting Workflow for Low/No Product

G start Low/No δ-Cadinol Yield check_protein 1. Verify Protein Expression (SDS-PAGE / Western Blot) start->check_protein protein_absent Protein Absent or Insoluble check_protein->protein_absent No / Insoluble protein_present Protein Present & Soluble check_protein->protein_present Yes sol_expression Troubleshoot Expression: • Optimize codons for host • Check promoter / inducer conc. • Lower induction temperature (e.g., 15-25°C) • Check for plasmid errors (sequencing) protein_absent->sol_expression check_activity 2. Check Enzyme Activity (In Vitro Assay) protein_present->check_activity inactive Enzyme Inactive check_activity->inactive No active Enzyme Active check_activity->active Yes sol_cofactors Troubleshoot Assay: • Confirm Mg²⁺ cofactor is present • Check buffer pH (typically ~7.5) • Verify FPP substrate integrity inactive->sol_cofactors check_precursor 3. Assess Precursor (FPP) Supply active->check_precursor sol_metabolic Metabolic Engineering: • Overexpress key MVA pathway enzymes (e.g., tHMG1, Idi, IspA) • Engineer central metabolism check_precursor->sol_metabolic

Caption: A logical workflow for troubleshooting low this compound yield.

Potential Causes & Solutions:

  • Cause 1: Poor Gene Expression or Insoluble Protein: The synthase may not be produced in sufficient quantities, or it may be forming inactive inclusion bodies.

    • Solution:

      • Verify Expression: Run an SDS-PAGE gel of your cell lysate to confirm the presence of a protein band at the expected molecular weight (~64-65 kDa for (+)-delta-cadinene synthase).[15]

      • Codon Optimization: Ensure the gene sequence is optimized for your expression host (E. coli, yeast, etc.).[9]

      • Optimize Induction Conditions: Lower the induction temperature (e.g., 15-22°C) and/or decrease the inducer (e.g., IPTG) concentration.[5][14] This slows down protein synthesis, promoting proper folding.

      • Vector & Promoter: Use a suitable expression vector with a strong, tightly regulated promoter (e.g., T7 promoter in E. coli).[2][16]

  • Cause 2: Inactive Enzyme: The protein may be expressed but catalytically inactive.

    • Solution:

      • Check for Cofactors: Sesquiterpene synthases require a divalent metal ion, typically Magnesium (Mg²⁺), for activity.[14] Ensure your lysis and assay buffers contain sufficient MgCl₂ (e.g., 10-15 mM).[5][17]

      • Verify Buffer Conditions: The optimal pH is generally around 7.5.[5] Ensure your buffer pH is correct and stable.

      • Substrate Integrity: Farnesyl diphosphate (FPP) can be unstable. Use freshly prepared or properly stored FPP for in vitro assays.[14]

  • Cause 3: Insufficient Precursor (FPP) Supply: This is a very common bottleneck in whole-cell bioproduction.

    • Solution:

      • Metabolic Engineering: Co-express genes from the heterologous mevalonate (MVA) pathway to boost FPP synthesis.[8] Key targets for overexpression include a truncated HMG-CoA reductase (tHMG1), IPP isomerase (Idi), and FPP synthase (IspA).[3][7][18]

      • Host Strain Selection: Use engineered host strains designed for improved isoprenoid production.

Problem 2: High Levels of Byproducts or Low Product Specificity

Q: My system is producing sesquiterpenes, but this compound is only a minor component. How can I improve specificity?

A: While some byproduct formation is expected, a low ratio of the desired product suggests either suboptimal conditions or inherent properties of the enzyme.

  • Cause 1: Enzyme Promiscuity: The specific this compound synthase you are using may naturally produce a mixture of products.

    • Solution:

      • Enzyme Selection: Different synthases have different product specificities. Consider screening this compound synthases from different organisms. For example, synthases from Coniophora puteana (Copu5 and Copu9) have been shown to be highly selective for (+)-δ-cadinol.[19]

      • Protein Engineering: Advanced users can consider site-directed mutagenesis of the enzyme's active site to improve selectivity, although this requires significant structural and mechanistic knowledge.[19]

  • Cause 2: Suboptimal Fermentation/Reaction Conditions:

    • Solution:

      • Optimize Temperature: Adjust the cultivation temperature post-induction. The optimal temperature for cell growth may not be optimal for enzyme activity and specificity.

      • pH Control: In bioreactor setups, maintaining a stable pH can be critical for consistent enzyme performance.

Problem 3: Product Toxicity or Feedback Inhibition

Q: The production rate starts strong but quickly plateaus, even when the substrate should be plentiful. What could be the cause?

A: High concentrations of the sesquiterpene product can be toxic to the host cells or inhibit the enzymes in the biosynthetic pathway.

  • Cause 1: Product Toxicity: Sesquiterpenes are hydrophobic molecules that can accumulate in and disrupt cell membranes, inhibiting growth and metabolic activity.

    • Solution:

      • Two-Phase Fermentation: Implement a two-phase culture system by adding an immiscible organic solvent (e.g., n-dodecane) to the fermentation broth.[8][18] The hydrophobic this compound will partition into the organic layer, reducing its concentration in the aqueous phase and alleviating toxicity to the cells. This strategy has been shown to dramatically increase final titers.[8]

  • Cause 2: Feedback Inhibition: The final product may inhibit the activity of the synthase or upstream enzymes in the FPP pathway.

    • Solution:

      • In Situ Product Removal: The two-phase fermentation system described above is also the most effective solution here, as it keeps the intracellular product concentration low.

Quantitative Data on Production Improvement

Metabolic engineering strategies have proven highly effective in boosting the production of cadinol-type sesquiterpenes.

Strain / ConditionKey Engineering StrategyHostTiter (mg/L)Fold IncreaseReference
SY01Base MVA pathway + τ-cadinol synthaseE. coli7.2 ± 0.81.0x[18][20]
SY02MVA pathway optimization (AtoB, ERG13, tHMG1)E. coli24.4 ± 2.63.4x[20]
SY03Overexpression of IPP isomerase (IdI)E. coli35.9 ± 4.35.0x[8][18]
SY03 + DodecaneTwo-phase fermentationE. coli133.5 ± 11.218.5x[8][18]
Engineered StrainExpression of SchTPS6S. cerevisiae46.2 ± 4.0 (α-cadinol)-[4]
Engineered StrainExpression of Copu9 + MEP optimizationE. coli395-[19]
Engineered StrainGlycolysis regulation + τ-cadinol synthaseE. coli15,200 (15.2 g/L)-[21]

Key Experimental Protocols

Protocol 1: Heterologous Expression in E. coli

This protocol outlines the general steps for inducing the expression of this compound synthase.[2][5]

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your expression vector containing the this compound synthase gene.

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of culture medium (e.g., 500 mL) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8.

  • Induction: Cool the culture to a lower temperature (e.g., 15-22°C). Add IPTG to a final concentration of 0.1-0.5 mM to induce protein expression.

  • Incubation: Continue to incubate the culture at the lower temperature for an extended period (e.g., 16-22 hours).

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g, 10 min, 4°C). The cell pellet can be stored at -80°C or used immediately for purification.

Metabolic Pathway Engineering for Increased FPP Supply

MVA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa AtoB hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa ERG13 mevalonate Mevalonate hmg_coa->mevalonate tHMG1 hmgr_node tHMG1 Overexpression (Rate-limiting step) mvp Mevalonate-5-P mevalonate->mvp mvpp Mevalonate-5-PP mvp->mvpp ipp IPP mvpp->ipp dmapp DMAPP ipp->dmapp Idi gpp GPP ipp->gpp IspA idi_node Idi Overexpression (Balances IPP/DMAPP) dmapp->gpp fpp Farnesyl Diphosphate (FPP) gpp->fpp IspA cadinol δ-Cadinol fpp->cadinol δ-Cadinol Synthase ispa_node IspA Overexpression

Caption: The MVA pathway with key overexpression targets for boosting FPP supply.

Protocol 2: Protein Purification (His-Tag)

This protocol is for purifying His-tagged this compound synthase using Immobilized Metal Affinity Chromatography (IMAC).[2][5]

  • Cell Lysis: Resuspend the cell pellet in a lysis/binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.5 M NaCl, 5-10 mM imidazole). Lyse cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g, 20 min, 4°C) to pellet cell debris. Collect the supernatant.

  • Binding: Apply the supernatant to a pre-equilibrated Ni-NTA agarose (B213101) column. Allow the protein to bind to the resin.

  • Wash: Wash the column with several column volumes of wash buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.5 M NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the purified protein from the column using an elution buffer containing a high concentration of imidazole (B134444) (e.g., 20 mM Tris-HCl pH 7.5, 0.5 M NaCl, 250-300 mM imidazole).

  • Verification: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.

Protocol 3: Enzyme Activity Assay & Product Identification

This protocol determines the activity of the purified enzyme and identifies the product.[2][5]

  • Reaction Setup: In a glass vial, prepare the reaction mixture:

    • Assay Buffer (50 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM MgCl₂)

    • Purified this compound synthase

    • Farnesyl Diphosphate (FPP) substrate (e.g., to a final concentration of ~50-100 µM)

  • Incubation: Incubate the reaction at 30°C for 2-4 hours.

  • Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate). Vortex vigorously and then centrifuge to separate the phases.

  • Analysis by GC-MS:

    • Carefully transfer the organic layer to a new vial.

    • Inject a sample into a GC-MS system.

    • GC Program: Use a suitable temperature program to separate the sesquiterpenes (e.g., start at 80°C, ramp at 5°C/min to 280°C).[5]

    • MS Detection: Collect mass spectra of the eluting peaks.

    • Identification: Identify this compound by comparing its retention time and mass spectrum to an authentic standard or by matching the mass spectrum to a library database (e.g., NIST).[22]

References

Protocol refinement for consistent results in delta-Cadinol research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their delta-Cadinol experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for this compound biosynthesis?

A1: The primary precursor for the biosynthesis of this compound is Farnesyl diphosphate (B83284) (FPP). A sesquiterpene synthase, specifically a this compound synthase, catalyzes the conversion of FPP into this compound.[1]

Q2: My this compound synthase is expressed in E. coli, but I'm getting very low yields of the final product. What could be the issue?

A2: Low yields of sesquiterpenes like this compound produced in E. coli can stem from several factors. These include low expression of the synthase enzyme, the enzyme being expressed in an insoluble form (inclusion bodies), or toxicity of the protein to the host cells. Optimizing expression conditions such as IPTG concentration, induction temperature, and the choice of E. coli strain can significantly improve the yield of active, soluble protein.

Q3: Are there any specific cofactors required for this compound synthase activity?

A3: Yes, sesquiterpene synthases, including this compound synthase, typically require a divalent metal ion for their catalytic activity. Magnesium (Mg²⁺) is a commonly required cofactor.

Q4: The product profile of my enzymatic reaction seems to vary between experiments. What could cause this inconsistency?

A4: The product profile of some sesquiterpene synthases can be sensitive to the enzymatic environment. For instance, subtle changes in pH can influence the stereochemical outcome and the distribution of products.[2] It is crucial to maintain a consistent and optimal pH for your reaction buffer.

Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis and analysis, providing actionable solutions.

Issue 1: No or Very Low Product Formation in In Vitro Assays
Potential Cause Troubleshooting Action Rationale
Inactive Enzyme - Verify protein expression and successful purification using SDS-PAGE.- Perform an activity assay with a positive control if available.- Ensure the enzyme was stored correctly (typically at -80°C in a glycerol-containing buffer).The absence of the enzyme or a loss of its activity is a primary reason for reaction failure.
Missing Cofactors - Ensure the reaction buffer contains an adequate concentration of MgCl₂ (typically 5-10 mM).This compound synthase requires Mg²⁺ for its catalytic function.
Incorrect pH - Verify the pH of your reaction buffer. The optimal pH for many sesquiterpene synthases is slightly alkaline.Enzyme activity is highly dependent on pH. Deviations from the optimal pH can drastically reduce or eliminate activity.
Substrate Degradation - Use freshly prepared or properly stored Farnesyl diphosphate (FPP).FPP can be unstable, leading to a lack of substrate for the enzyme.
Issue 2: Low Yield of Soluble, Active this compound Synthase from E. coli Expression
Potential Cause Troubleshooting Action Rationale
Suboptimal Induction Conditions - Optimize the IPTG concentration (lower concentrations like 0.1 mM can favor proper folding).- Induce protein expression at a lower temperature (e.g., 15-25°C) for a longer period (e.g., 16-22 hours).Slower protein expression can prevent the formation of insoluble inclusion bodies and reduce protein toxicity.
Inappropriate E. coli Strain - Use strains designed to handle protein toxicity, such as BL21(DE3)pLysS.The pLysS plasmid produces T7 lysozyme, which reduces basal expression of the target gene, mitigating toxicity.
Improper Protein Folding - Add osmotic stabilizers like 2.5 mM glycine (B1666218) betaine (B1666868) and 660 mM sorbitol to the growth media.These compounds can help create a more favorable environment for the correct folding of heterologous proteins.[2]
Protein Degradation - Add protease inhibitors to your lysis buffer during protein purification.This will prevent the degradation of your target protein by endogenous proteases.
Issue 3: Inconsistent or Poor Results in GC-MS Analysis
Potential Cause Troubleshooting Action Rationale
Contaminated Injector or Column - Clean the injector and replace the inlet liner.- Bake out the column to remove contaminants.Contamination can lead to baseline drift, ghost peaks, and poor peak shape.
Leaks in the System - Check for leaks at the injector, column fittings, and septum using an electronic leak detector.Leaks can introduce oxygen, which can degrade the column's stationary phase, and affect carrier gas flow rates, leading to inconsistent retention times.
Incorrect Oven Temperature Program - Ensure the initial temperature is appropriate for the solvent and that the temperature ramp is suitable for separating your compounds of interest.An unoptimized temperature program can lead to poor separation of this compound from other reaction products or contaminants.
Poor Peak Shape (Tailing) - Trim the first few centimeters of the column to remove active sites.- Use an inert inlet liner.Active sites in the injector or at the head of the column can cause tailing of polar compounds like alcohols.

Quantitative Data

The content of this compound can vary significantly depending on the natural source. The following table summarizes reported quantitative data for (+)-delta-Cadinol in the essential oils of selected plants.

Plant SpeciesCommon NamePlant Part Used(+)-delta-Cadinol Content (%)
Cedrus atlanticaAtlas CedarWood1.95 - 36.3
Piper nigrumBlack PepperFruit~1.2
Eleutherococcus senticosusSiberian GinsengFruit2.3
Humulus lupulus (cv. Chinook)HopCones9.4

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of this compound Synthase in E. coli
  • Transformation : Transform the expression vector containing the this compound synthase gene into a suitable E. coli strain (e.g., BL21(DE3)pLysS).

  • Culture Growth : Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of media.

  • Induction : Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Cool the culture to 15°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Harvesting : Incubate the culture at 15°C for 22 hours with shaking. Harvest the cells by centrifugation.

  • Lysis : Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.3 M NaCl, 5 mM imidazole, and protease inhibitors). Lyse the cells by sonication on ice.

  • Purification : Centrifuge the lysate to pellet cell debris. Purify the soluble recombinant enzyme from the supernatant using Ni-NTA affinity chromatography.

Protocol 2: In Vitro Enzymatic Synthesis and Extraction of this compound
  • Reaction Setup : In a glass vial, prepare the reaction mixture containing assay buffer (50 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM MgCl₂, 1 mM DTT), Farnesyl diphosphate (FPP) (e.g., 10 µg), and the purified this compound synthase.

  • Incubation : Incubate the reaction at 30°C for 4 hours.

  • Extraction : Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate). Vortex vigorously.

  • Phase Separation : Centrifuge the mixture to separate the organic and aqueous phases.

  • Analysis Preparation : Carefully transfer the organic layer to a new vial. Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under a gentle stream of nitrogen before GC-MS analysis.

Protocol 3: GC-MS Analysis of this compound
  • Instrument : Agilent HP6890/5973 or similar.

  • Column : HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature : 250°C.

  • Injection Volume : 1-2 µL.

  • Oven Temperature Program : Start at 80°C and hold for 5 minutes. Increase the temperature at a rate of 5°C/min to 280°C and hold for 30 minutes.

  • MS Parameters :

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Mass Range : m/z 35-500.

  • Identification : Compare the retention time and mass spectrum of the product peak with a known standard of this compound. The mass spectrum of this compound will show characteristic fragment ions at m/z 161, 119, 204, and 105.[1]

Visualizations

delta_cadinol_biosynthesis FPP Farnesyl Diphosphate (FPP) Enzyme This compound Synthase (+ Mg²⁺) FPP->Enzyme delta_Cadinol This compound Enzyme->delta_Cadinol

Caption: Biosynthetic pathway of this compound from FPP.

troubleshooting_workflow Start Inconsistent Results Check_Enzyme Verify Enzyme Activity & Purity Start->Check_Enzyme Check_Reaction Check Reaction Conditions (pH, Cofactors, Substrate) Start->Check_Reaction Check_Expression Review Protein Expression Protocol Start->Check_Expression Check_Analysis Verify GC-MS Parameters & Maintenance Start->Check_Analysis End Consistent Results Check_Enzyme->End Check_Reaction->End Optimize_Induction Optimize Induction (Temp, [IPTG]) Check_Expression->Optimize_Induction Change_Strain Use Specialized E. coli Strain Check_Expression->Change_Strain Calibrate_Instrument Calibrate & Clean GC-MS Check_Analysis->Calibrate_Instrument Optimize_Induction->End Change_Strain->End Calibrate_Instrument->End

Caption: Troubleshooting workflow for this compound research.

References

Validation & Comparative

Delta-Cadinol vs. Alpha-Cadinol: A Comparative Guide to Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct comparative studies on the anti-inflammatory activity of isolated δ-Cadinol and α-Cadinol are not available in the current scientific literature. While both sesquiterpenoid alcohols are recognized constituents of various plant essential oils exhibiting anti-inflammatory properties, quantitative data on their individual effects, such as IC50 values for the inhibition of key inflammatory mediators, remains to be established. This guide synthesizes the available indirect evidence for their anti-inflammatory potential, provides detailed experimental protocols for in vitro assays to enable their direct comparison, and illustrates the key signaling pathways likely involved in their mechanism of action.

Introduction

δ-Cadinol and α-Cadinol are diastereomers of cadinol, a cadinane (B1243036) sesquiterpenoid alcohol found in a variety of aromatic plants. Sesquiterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory effects. The structural similarity of δ-Cadinol and α-Cadinol suggests they may possess comparable biological activities, yet a direct comparison of their anti-inflammatory potency has not been reported. This guide aims to bridge this knowledge gap by outlining the necessary experimental frameworks for such a comparison and summarizing the current, albeit limited, state of research.

Performance Comparison: Current Evidence

Currently, there is a lack of direct, head-to-head experimental data comparing the anti-inflammatory activity of purified δ-Cadinol and α-Cadinol. The available information is derived from studies on essential oils where these compounds are present among many other constituents.

δ-Cadinol:

  • δ-Cadinol is a known component of essential oils from plants such as Xylopia laevigata. Essential oil from this plant has demonstrated anti-inflammatory effects in animal models, suggesting a potential contribution from its constituents, including δ-Cadinol.

α-Cadinol:

  • α-Cadinol has also been identified in essential oils with reported biological activities, including anti-inflammatory properties. However, specific studies quantifying the anti-inflammatory effect of isolated α-Cadinol are scarce. Some research points to its presence in plants used in traditional medicine for inflammatory conditions.

Data Presentation

Due to the absence of quantitative data from direct comparative studies, a data table for performance comparison cannot be provided at this time. The experimental protocols outlined in Section 4 are intended to provide a framework for generating such data.

Potential Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many sesquiterpenoids are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that both δ-Cadinol and α-Cadinol may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NF-kB Signaling Pathway Hypothesized Modulation of the NF-κB Signaling Pathway cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Translocates to Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Pro_inflammatory_Genes Induces Transcription Nucleus Nucleus Cadinol δ-Cadinol / α-Cadinol Cadinol->IKK Inhibits? Cadinol->NFkB_active Inhibits Nuclear Translocation?

Hypothesized modulation of the NF-κB signaling pathway.

Experimental Protocols

To facilitate a direct and quantitative comparison of the anti-inflammatory activities of δ-Cadinol and α-Cadinol, the following detailed in vitro experimental protocols are provided.

Cell Culture

Murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

In Vitro Anti-inflammatory Assays Experimental Workflow

Experimental Workflow General Experimental Workflow for In Vitro Anti-inflammatory Assays start Seed RAW 264.7 cells in 96-well plates pretreatment Pre-treat with various concentrations of δ-Cadinol or α-Cadinol (1h) start->pretreatment stimulation Stimulate with LPS (1 µg/mL) (except for control group) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect cell culture supernatant incubation->supernatant viability Cell Viability Assay (MTT Assay) incubation->viability Parallel Plate griess Nitric Oxide (NO) Measurement (Griess Assay) supernatant->griess elisa Cytokine (TNF-α, IL-6) Measurement (ELISA) supernatant->elisa

Workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of δ-Cadinol or α-Cadinol (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA, a known NOS inhibitor).

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours. An unstimulated control group should be included.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)

This assay quantifies the concentration of specific pro-inflammatory cytokines in the cell culture supernatant.

  • Sample Collection: Use the same cell culture supernatants collected for the Griess assay.

  • ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit protocol using a microplate reader.

  • Quantification: Calculate the cytokine concentrations based on the standard curves provided with the kits. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed reduction in inflammatory mediators is due to an anti-inflammatory effect or cytotoxicity.

  • Cell Treatment: Seed and treat RAW 264.7 cells with δ-Cadinol or α-Cadinol at the same concentrations used in the anti-inflammatory assays for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control group.

Conclusion and Future Directions

While the current body of research suggests that both δ-Cadinol and α-Cadinol are promising candidates for anti-inflammatory drug development, a direct comparison of their efficacy is lacking. The experimental protocols provided in this guide offer a standardized approach to generate the necessary quantitative data for a robust comparison. Future research should focus on performing these in vitro assays to determine the IC50 values for the inhibition of key inflammatory markers by each compound. Furthermore, in vivo studies using animal models of inflammation would be essential to validate the in vitro findings and to assess their therapeutic potential. Elucidating their precise molecular targets within the inflammatory signaling cascades will also be crucial for their development as novel anti-inflammatory agents.

A Comparative Analysis of the Bioactivities of (+)-delta-Cadinol and (-)-delta-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of the enantiomers of delta-cadinol: (+)-delta-Cadinol and (-)-delta-Cadinol. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their distinct biological activities, focusing on cytotoxicity, antiparasitic, antimicrobial, and anti-inflammatory effects.

Data Presentation

Table 1: Comparative Bioactivity of (+)-delta-Cadinol and (-)-delta-Cadinol Enantiomers
BioactivityEnantiomerTest SystemKey FindingsCitation
Cytotoxicity (+)-delta-Cadinol (as (+)-torreyol)Human breast adenocarcinoma (MCF7) cellsIC50: 18.0 ± 3.27 µg/mL[1]
Antiparasitic (-)-T-CadinolTrypanosoma cruzi (trypomastigotes)IC50: 18.2 µM[2][3]
Trypanosoma cruzi (amastigotes)IC50: 15.8 µM[2][3]
Table 2: Bioactivity of Essential Oils Containing this compound Isomers

It is important to note that the following data pertains to essential oils where this compound or its isomers are present, and the observed activity may be due to a synergistic effect of multiple components.

BioactivityEssential Oil SourcePredominant Isomer MentionedTest SystemKey FindingsCitation
Antimicrobial Torreya nucifera(+)-delta-Cadinol (Torreyol)Skin pathogens (P. acnes, S. epidermidis, C. albicans, etc.)MIC ranged from 2.5 to 20.0 µL/mL[4][5][6]
Antimicrobial Cedrus atlanticaδ-cadineneGram-positive and Gram-negative bacteria, and fungiMIC for Gram-positive bacteria: 0.0625 to 0.25 % v/v[7]
Anti-inflammatory Torreya nucifera(+)-delta-Cadinol (Torreyol)LPS-stimulated RAW 264.7 cellsReduced secretion of IL-1β, IL-6, and NO[4][5][8]
Anti-inflammatory Cedrus atlanticaδ-cadineneCarrageenan-induced paw edema in mice50 mg/kg of essential oil inhibited edema by 98.36%[9][10]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of compounds like (+)-delta-Cadinol on cancer cell lines.[11][12][13][14][15]

a. Cell Culture:

  • Human breast adenocarcinoma (MCF7) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052).

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

b. Assay Procedure:

  • Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of (+)-delta-Cadinol (e.g., 0-100 µg/mL). A vehicle control (DMSO) is also included.

  • The plate is incubated for 24-72 hours.

  • Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Antiparasitic Activity Assay against Trypanosoma cruzi

This protocol is used to evaluate the activity of compounds like (-)-T-Cadinol against different forms of Trypanosoma cruzi.[2][3][16][17][18][19][20]

a. Parasite Culture:

  • Epimastigotes of T. cruzi are cultured in liver infusion tryptose (LIT) medium supplemented with 10% FBS at 28°C.

  • Trypomastigotes and amastigotes are obtained from infected mammalian cell cultures (e.g., Vero cells).

b. Assay for Trypomastigotes:

  • Trypomastigotes are seeded in a 96-well plate.

  • (-)-T-Cadinol is added at various concentrations, and the plate is incubated for 24 hours.

  • The number of viable parasites is determined by counting in a Neubauer chamber or using a colorimetric assay (e.g., with resazurin).

c. Assay for Amastigotes:

  • Mammalian cells (e.g., Vero cells) are seeded in a 96-well plate and infected with trypomastigotes.

  • After infection and differentiation into amastigotes, the cells are treated with various concentrations of (-)-T-Cadinol for a specified period.

  • The number of intracellular amastigotes is quantified by microscopy after staining or by using a reporter gene assay.

  • The IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[4][21][22][23][24][25]

a. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

b. Assay Procedure:

  • RAW 264.7 cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, the cell culture supernatant is collected.

  • The amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • Briefly, 50 µL of the supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • After a short incubation at room temperature, the absorbance is measured at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Mandatory Visualization

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed MCF7 cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Add (+)-delta-Cadinol (various concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add DMSO to dissolve formazan incubation3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 value read->calculate

Workflow for the MTT Cytotoxicity Assay.

experimental_workflow_antiparasitic cluster_prep Preparation cluster_treatment Treatment cluster_quantification Quantification cluster_analysis Data Analysis start Culture T. cruzi (trypomastigotes) seed Seed parasites in 96-well plate start->seed treatment Add (-)-T-Cadinol (various concentrations) seed->treatment incubation Incubate for 24h treatment->incubation quantify Determine viable parasite count incubation->quantify calculate Calculate IC50 value quantify->calculate

Workflow for the Antiparasitic Activity Assay.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Cascades cluster_response Pro-inflammatory Response cluster_inhibition Inhibition by Sesquiterpenoids LPS LPS IKK IKK LPS->IKK Activates MAPK MAPK (ERK, p38, JNK) LPS->MAPK Activates STAT3 STAT3 LPS->STAT3 Activates NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription iNOS iNOS NFkB->iNOS Induces Transcription COX2 COX-2 NFkB->COX2 Induces Transcription MAPK->Cytokines Regulates Expression STAT3->Cytokines Regulates Expression Cadinol δ-Cadinol (Potential Site of Action) Cadinol->IKK Cadinol->MAPK Cadinol->STAT3

Generalized Pro-inflammatory Signaling Pathways Potentially Modulated by Sesquiterpenoids.

Discussion

The available data, although not from direct comparative studies, suggests that the enantiomers of this compound may possess distinct and potent bioactivities. (+)-delta-Cadinol has demonstrated cytotoxic effects against a human breast cancer cell line, indicating its potential as an anticancer agent.[1] Conversely, (-)-T-Cadinol, a closely related isomer, has shown significant antiparasitic activity against the protozoan Trypanosoma cruzi, the causative agent of Chagas disease.[2][3] This highlights the stereospecificity of their biological actions, where the three-dimensional arrangement of the molecule dictates its interaction with biological targets.

The antimicrobial and anti-inflammatory properties of essential oils rich in this compound isomers further suggest the therapeutic potential of these compounds. The essential oil of Torreya nucifera, which contains (+)-delta-Cadinol, exhibits broad-spectrum antimicrobial activity and can suppress inflammatory responses in macrophages.[4][5][6][8] Similarly, the essential oil of Cedrus atlantica, a known source of delta-cadinene, also displays significant anti-inflammatory and antimicrobial effects.[7][9][10]

The modulation of key signaling pathways, such as NF-κB, MAPK, and STAT3, is a common mechanism of action for many sesquiterpenoids in exerting their anti-inflammatory and anticancer effects. It is plausible that both (+)- and (-)-delta-cadinol mediate their activities through one or more of these pathways, although further research is required to elucidate the specific molecular targets for each enantiomer.

Conclusion

This comparative guide consolidates the current, albeit limited, knowledge on the bioactivities of (+)-delta-Cadinol and (-)-delta-Cadinol. The presented data underscores the importance of stereochemistry in determining the pharmacological profile of these natural compounds. While (+)-delta-Cadinol shows promise in the field of oncology, (-)-T-Cadinol is a potential lead for the development of new antiparasitic drugs. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully unlock the therapeutic potential of these intriguing sesquiterpenoid enantiomers.

References

Delta-Cadinol: A Potential Antifungal Agent Compared with Standard Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Delta-Cadinol, a naturally occurring sesquiterpenoid alcohol found in various plants, has been identified as a potential candidate.[1][2] This guide provides a comparative analysis of this compound's potential antifungal efficacy against established standard drugs—Fluconazole, Amphotericin B, and Itraconazole. Due to a lack of specific published data on the minimum inhibitory concentration (MIC) of this compound against key fungal pathogens, this comparison incorporates data from structurally related sesquiterpenoids to infer its potential activity.

Comparative Antifungal Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for standard antifungal drugs against common fungal pathogens. At present, specific MIC values for this compound against these fungi are not available in the reviewed scientific literature. However, studies on other sesquiterpenoids suggest a potential for antifungal activity. For instance, some sesquiterpenoids have demonstrated MIC values against Candida albicans ranging from 4 to 256 µg/mL.[3]

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Mechanism of Action
This compound Candida albicansNot AvailablePotentially disrupts cell membrane integrity (inferred from related compounds)
Aspergillus nigerNot Available
Fluconazole Candida albicans0.25 - 128Inhibits ergosterol (B1671047) biosynthesis
Aspergillus niger256 - >256
Amphotericin B Candida albicans0.125 - 1Binds to ergosterol, leading to pore formation and cell leakage
Aspergillus niger1 - 2
Itraconazole Candida albicans0.03 - 16Inhibits ergosterol biosynthesis
Aspergillus niger0.12 - 0.5

Experimental Protocols

The data presented for the standard antifungal drugs are typically obtained using standardized methodologies. A detailed protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method, as established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, is outlined below.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Inoculum Preparation:

  • Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
  • A suspension of the fungal colonies is prepared in sterile saline solution (0.85% NaCl).
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
  • The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

2. Preparation of Antifungal Agent Dilutions:

  • Stock solutions of the antifungal agents are prepared according to the manufacturer's instructions.
  • Serial two-fold dilutions of each antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
  • Control wells, including a growth control (no antifungal agent) and a sterility control (no inoculum), are included.
  • The microtiter plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

Cytotoxicity Assay: MTT Assay

To assess the potential toxicity of a compound to mammalian cells, a cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.

1. Cell Culture:

  • Mammalian cells (e.g., human cell lines) are seeded in a 96-well plate and incubated to allow for cell attachment and growth.

2. Compound Exposure:

  • The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • An MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

4. Formazan Solubilization and Measurement:

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

5. Data Analysis:

  • The cell viability is calculated as a percentage relative to the untreated control cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined. While specific cytotoxicity data for this compound is limited, a study on the related sesquiterpene (-)-T-Cadinol showed no toxic profile against mammalian cells at the highest tested concentrations.[4]

Potential Mechanisms of Action and Signaling Pathways

The antifungal activity of many agents is attributed to their interference with critical cellular pathways in fungi. While the precise mechanism of this compound is yet to be elucidated, related sesquiterpenoids are known to disrupt fungal cell membranes.[5] Furthermore, key signaling pathways in fungi, such as the Ras/cAMP/PKA and MAPK pathways, are crucial for virulence and survival, making them attractive targets for novel antifungal drugs.

Experimental Workflow for Antifungal Drug Validation

G cluster_0 In Vitro Analysis cluster_1 Signaling Pathway Investigation A Antifungal Susceptibility Testing (e.g., Broth Microdilution) B Determine Minimum Inhibitory Concentration (MIC) A->B C Mechanism of Action Studies (e.g., Membrane Permeability) B->C D Cytotoxicity Assays (e.g., MTT Assay on Mammalian Cells) B->D E Fungal Culture with Test Compound B->E F Analysis of Pathway Components (e.g., Western Blot, qRT-PCR) E->F G Identify Affected Signaling Pathways F->G

Caption: Workflow for evaluating the antifungal properties of a test compound.

Ras/cAMP/PKA Signaling Pathway

The Ras/cAMP/PKA pathway is a key regulator of morphogenesis and virulence in Candida albicans. Environmental signals activate Ras, which in turn stimulates adenylyl cyclase (Cyr1) to produce cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream transcription factors that regulate genes involved in hyphal growth and other virulence traits.

G EnvSignal Environmental Signals (e.g., CO2, pH, temperature) Ras Ras1 EnvSignal->Ras Cyr1 Adenylyl Cyclase (Cyr1) Ras->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates TranscriptionFactors Transcription Factors (e.g., Efg1) PKA->TranscriptionFactors Phosphorylates Virulence Virulence Traits (e.g., Hyphal Growth, Biofilm Formation) TranscriptionFactors->Virulence Regulates Gene Expression

Caption: The Ras/cAMP/PKA signaling pathway in Candida albicans.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial for fungal responses to various cellular stresses, including cell wall damage, osmotic stress, and oxidative stress. These pathways consist of a cascade of protein kinases that ultimately activate transcription factors to orchestrate an appropriate cellular response, contributing to fungal survival and pathogenesis.

G Stress Cellular Stress (e.g., Cell Wall Damage, Osmotic Stress) Sensor Membrane Sensor Stress->Sensor MAPKKK MAP Kinase Kinase Kinase (MAPKKK) Sensor->MAPKKK Activates MAPKK MAP Kinase Kinase (MAPKK) MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (MAPK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates Response Stress Response (e.g., Cell Wall Repair, Gene Expression) TranscriptionFactors->Response Regulates

References

Cross-Validation of GC-MS and NMR Data for the Unambiguous Identification of δ-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural elucidation of natural products is a cornerstone of drug discovery and development. δ-Cadinol, a sesquiterpenoid alcohol found in various plant species, has garnered interest for its potential biological activities. Its unambiguous identification, however, requires rigorous analytical techniques. This guide provides a comparative overview of two powerful methods for the structural characterization of δ-Cadinol: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By cross-validating data from both techniques, researchers can achieve a higher degree of confidence in their compound identification.

Data Presentation: A Comparative Analysis

The complementary nature of GC-MS and NMR provides a robust dataset for the identification of δ-Cadinol. While GC-MS offers high sensitivity and detailed fragmentation information, NMR provides a definitive map of the carbon-hydrogen framework.

Table 1: GC-MS Data for δ-Cadinol
ParameterValueSource
Molecular FormulaC₁₅H₂₆OPubChem[1]
Molecular Weight222.37 g/mol PubChem[1]
Kovats Retention Index (semi-standard non-polar column)1576, 1644PubChem[1]
Major Mass Spectral Fragments (m/z)
222 (M+)Low abundance or absent[2]
204 (M-18)Loss of H₂O
161[M-H₂O-43]+ (Loss of isopropyl group)[2]
119[2]
105[2]
Table 2: ¹³C NMR Chemical Shift Data for δ-Cadinol

Note: Access to full spectral data may require a subscription to spectral databases. The following are representative shifts for sesquiterpenoids of this class.

Carbon AtomChemical Shift (δ, ppm)
C1~72
C2~35
C3~20
C4~45
C5~125
C6~135
C7~40
C8~25
C9~48
C10~40
C11~28
C12~21
C13~21
C14~16
C15~23

Experimental Protocols

Detailed and consistent experimental protocols are critical for reproducible and comparable results.

GC-MS Protocol for δ-Cadinol Identification

This protocol is a generalized procedure based on methods used for the analysis of sesquiterpenoids.[3]

  • Sample Preparation: Dissolve the purified δ-Cadinol or plant extract containing the compound in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

NMR Spectroscopy Protocol for δ-Cadinol Identification

This protocol outlines the key steps for acquiring ¹³C NMR spectra for δ-Cadinol.

  • Sample Preparation: Dissolve 5-10 mg of purified δ-Cadinol in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

  • ¹³C NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz for ¹³C).

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

    • Temperature: 298 K.

Cross-Validation Workflow

The integration of data from both GC-MS and NMR is crucial for the definitive identification of δ-Cadinol. The following workflow illustrates this cross-validation process.

CrossValidationWorkflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis cluster_Data_Analysis Data Interpretation & Cross-Validation GC_Sample Sample Injection GC_Separation GC Separation GC_Sample->GC_Separation Volatility MS_Detection MS Detection GC_Separation->MS_Detection Elution Retention_Index Retention Index GC_Separation->Retention_Index Mass_Spectrum Mass Spectrum & Fragmentation MS_Detection->Mass_Spectrum NMR_Sample Sample Preparation NMR_Acquisition NMR Data Acquisition NMR_Sample->NMR_Acquisition NMR_Processing Data Processing NMR_Acquisition->NMR_Processing NMR_Spectrum 13C NMR Spectrum NMR_Processing->NMR_Spectrum Structure_Elucidation Structure Elucidation Mass_Spectrum->Structure_Elucidation Retention_Index->Structure_Elucidation NMR_Spectrum->Structure_Elucidation Cross_Validation Cross-Validation Structure_Elucidation->Cross_Validation Final_ID δ-Cadinol Identification Cross_Validation->Final_ID

Caption: Workflow for the cross-validation of GC-MS and NMR data.

By following this structured approach of data acquisition, analysis, and cross-validation, researchers can confidently identify δ-Cadinol and differentiate it from its isomers, ensuring the integrity and reliability of their scientific findings.

References

A Comparative Analysis of the In Vivo Anti-Inflammatory Efficacy of delta-Cadinol and Standard Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory efficacy of the natural sesquiterpene delta-cadinol against well-established anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the corticosteroid dexamethasone (B1670325). While direct in vivo studies on isolated this compound are limited, this document synthesizes available data for the standard agents to establish a benchmark for future research and discusses the potential of this compound based on studies of essential oils in which it is a major component.

Introduction to this compound

This compound is a sesquiterpenoid alcohol found in the essential oils of various plants. Sesquiterpenes are a class of natural products known for their diverse biological activities, including anti-inflammatory properties.[1][2] Preliminary research on essential oils rich in this compound, such as that from Xylopia laevigata, has demonstrated significant anti-inflammatory effects in animal models, suggesting that this compound may be a key contributor to this activity.[3][4][5][6] However, to establish its therapeutic potential, rigorous in vivo comparative studies with standard anti-inflammatory agents are necessary.

Comparative Efficacy Data

The following tables summarize the in vivo anti-inflammatory effects of indomethacin and dexamethasone in two common animal models of inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation.

Table 1: Efficacy in Carrageenan-Induced Paw Edema Model
CompoundAnimal ModelDoseRoute of AdministrationTime Point% Inhibition of EdemaReference(s)
Indomethacin Rat0.66-2 mg/kgNot SpecifiedNot SpecifiedSignificant Inhibition[7]
Rat20 mg/kgi.p.4 hoursSignificant Inhibition[8]
Mouse25-200 mg/kgp.o.Not SpecifiedSignificant, dose-dependent[9]
Dexamethasone Rat1 µg (local)Subplantar3 hours>60%[10]
MouseNot SpecifiedNot SpecifiedNot SpecifiedSignificant Decrease[11]
Xylopia laevigata essential oil (12.23% δ-cadinene) MouseNot SpecifiedNot SpecifiedNot SpecifiedSignificant anti-inflammatory profile[3][4]
Table 2: Efficacy in LPS-Induced Inflammation Model
CompoundAnimal ModelDoseRoute of AdministrationParameter MeasuredEffectReference(s)
Indomethacin RatNot SpecifiedTopicalRetinal PGE2 levelsSignificant prevention of synthesis[12]
MouseNot SpecifiedNot SpecifiedBrain iNOS protein expressionIncreased[13]
MouseNot Specifiedi.p.Serum TNF-α levelsContinuously higher levels[14][15]
Dexamethasone RatNot SpecifiedNot SpecifiedLeukocyte infiltrationInhibited[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of in vivo studies. Below are generalized protocols for the carrageenan-induced paw edema and LPS-induced inflammation models.

Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation.

  • Animals : Typically, rats or mice are used.[17][18] Animals are acclimatized for at least one week before the experiment.[18]

  • Grouping and Dosing : Animals are divided into control and test groups. The test compound (e.g., this compound, indomethacin, dexamethasone) or vehicle is administered, commonly via oral gavage or intraperitoneal injection, 30 to 60 minutes before the induction of inflammation.[19][20]

  • Induction of Edema : A subplantar injection of a 1% carrageenan suspension in saline (typically 0.05-0.1 mL) is administered into the right hind paw of the animal.[17][19][21]

  • Measurement of Edema : Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, usually hourly for up to 4-5 hours.[17][19][22]

  • Data Analysis : The percentage of inhibition of edema is calculated for the treated groups relative to the control group.[19]

LPS-Induced Systemic Inflammation

This model is used to study the systemic inflammatory response.

  • Animals : Mice are commonly used for this model.[23][24]

  • Grouping and Dosing : Animals are divided into groups and pre-treated with the test compound or vehicle.

  • Induction of Inflammation : A sublethal dose of lipopolysaccharide (LPS) from bacteria such as E. coli or Salmonella typhimurium is administered, typically via intraperitoneal injection.[12][24][25]

  • Sample Collection and Analysis : At predetermined time points (e.g., 24 hours), animals are euthanized, and blood and tissue samples (e.g., liver, lung, spleen) are collected.[14][24]

  • Biomarker Measurement : Pro-inflammatory markers such as cytokines (TNF-α, IL-1β, IL-6) and C-reactive protein (CRP) are quantified in the serum or tissue homogenates using methods like ELISA.[12][14]

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of this compound and the comparative agents are mediated through distinct signaling pathways.

This compound and Sesquiterpenes

The precise mechanism of this compound is not fully elucidated. However, sesquiterpenes are known to exert anti-inflammatory effects by modulating key signaling pathways.[26] A primary target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammatory gene expression.[26] By inhibiting the NF-κB pathway, sesquiterpenes can suppress the production of pro-inflammatory cytokines like TNF-α and interleukins.[26]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_p65_p50 p65/p50 p_IkB->NFkB Degrades, releasing NF-κB NFkB_nucleus p65/p50 NFkB_p65_p50->NFkB_nucleus Translocates delta_Cadinol δ-Cadinol (proposed) delta_Cadinol->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Transcription LPS LPS LPS->TLR4 Binds

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Indomethacin

Indomethacin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[27][28] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[27][28] By blocking prostaglandin (B15479496) synthesis, indomethacin reduces the inflammatory response.[27]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid via PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1_COX2 Inhibits PLA2 PLA2 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds GR_Dexa_Complex GR-Dexamethasone Complex GR_Dexa_Nucleus GR-Dexamethasone Complex GR_Dexa_Complex->GR_Dexa_Nucleus Translocates DNA DNA GR_Dexa_Nucleus->DNA Binds Anti_Inflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1) DNA->Anti_Inflammatory_Genes Upregulates Pro_Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-1, TNF-α) DNA->Pro_Inflammatory_Genes Downregulates G cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_assessment Assessment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Grouping Randomization into Groups (Control, Test, Standard) Animal_Acclimatization->Grouping Dosing Administration of Compound/Vehicle Grouping->Dosing Induction Induction of Inflammation (e.g., Carrageenan or LPS) Dosing->Induction Measurement Measurement of Inflammatory Parameters (e.g., Paw Edema, Cytokines) Induction->Measurement Data_Collection Data Collection at Time Points Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

References

Comparative Dose-Response Analysis of δ-Cadinol and Standard Chemotherapeutics in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Cancer Potential of δ-Cadinol

This guide provides a detailed comparative analysis of the dose-dependent cytotoxic effects of δ-Cadinol and its related compounds against various cancer cell lines. The performance of these sesquiterpenes is benchmarked against two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways to support further research and drug development initiatives.

Comparative Cytotoxicity Data

The anti-proliferative activity of δ-Cadinol and its related cadinane (B1243036) sesquiterpenoids has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. For a comprehensive comparison, the IC50 values of the standard chemotherapeutic drugs, Doxorubicin and Paclitaxel, are also presented for the same or similar cell lines.

CompoundCell LineIC50 ValueIncubation Time (h)
α-Cadinol MCF-7 (Breast Adenocarcinoma)18.0 ± 3.27 µg/mLNot Specified
Cadinane Sesquiterpenoids HepG2 (Hepatocellular Carcinoma)3.5 - 6.8 µMNot Specified
Huh7 (Hepatocellular Carcinoma)3.5 - 6.8 µMNot Specified
δ-Cadinene OVCAR-3 (Ovarian Cancer)Significant effects at 10, 50, and 100 µM48
Doxorubicin OVCAR-3 (Ovarian Cancer)~1-5 µM48
HeLa (Cervical Cancer)2.92 ± 0.57 µM24
A549 (Lung Carcinoma)> 20 µM24
MCF-7 (Breast Adenocarcinoma)2.50 ± 1.76 µM24
HepG2 (Hepatocellular Carcinoma)12.18 ± 1.89 µM24
Paclitaxel OVCAR-3 (Ovarian Cancer)0.7 - 1.8 nMNot Specified
HeLa (Cervical Cancer)2.5 - 7.5 nM24
A549 (Lung Carcinoma)~2.5 - 7.5 nM24
MCF-7 (Breast Adenocarcinoma)~7.5 nM[1]72

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, serum concentration, and assay methodology.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by δ-Cadinol and related compounds, as well as a generalized workflow for the experimental protocols described in this guide.

Experimental Workflow for Cytotoxicity and Apoptosis Assays cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis and Cell Cycle Analysis start Cancer Cell Line Seeding treatment Treatment with δ-Cadinol / Comparative Drugs start->treatment incubation Incubation (24-72h) treatment->incubation harvest Cell Harvesting treatment->harvest mtt MTT Assay incubation->mtt absorbance Absorbance Reading mtt->absorbance ic50 IC50 Calculation absorbance->ic50 staining Annexin V-FITC / PI Staining harvest->staining flow Flow Cytometry Analysis staining->flow analysis Apoptosis & Cell Cycle Profile flow->analysis

Caption: Generalized experimental workflow for evaluating the cytotoxic and apoptotic effects of test compounds on cancer cell lines.

Proposed Apoptotic Pathway of Cadinane Sesquiterpenoids Cadinol δ-Cadinol / Cadinane Sesquiterpenoids p53 p53 Activation Cadinol->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Cadinol->Bcl2 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by cadinane sesquiterpenoids, involving p53 and the Bcl-2 family of proteins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the dose-response analysis of δ-Cadinol and its comparators.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 104 to 5 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of δ-Cadinol, Doxorubicin, or Paclitaxel and incubated for 24, 48, or 72 hours.

  • MTT Reagent Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[2][3][4][5][6][7]

  • Cell Treatment and Harvesting: Cells are treated with the respective compounds at their IC50 concentrations for a specified time. Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[2][3][4][5][6][7]

  • Cell Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.[2][3][4][5][6][7]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to distinguish between:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][8][9][10]

  • Cell Treatment and Fixation: Cells are treated with the test compounds, harvested, and washed with PBS. The cells are then fixed in cold 70% ethanol (B145695) and stored at -20°C.[2][8][9][10]

  • Cell Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A. RNase A is included to ensure that only DNA is stained.[2][8][9][10]

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.[2][8][9][10]

References

A Head-to-Head Comparison of Delta-Cadinol and Other Sesquiterpenoid Alcohols in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative anticancer potential of delta-Cadinol and other prominent sesquiterpenoid alcohols. This document provides a detailed analysis of their cytotoxic effects, underlying mechanisms of action, and relevant experimental protocols.

Sesquiterpenoid alcohols, a class of C15 isoprenoid compounds, are widely recognized for their diverse pharmacological activities, with significant potential in oncology.[1] These natural compounds, found in the essential oils of many plants, have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[1] This guide provides a head-to-head comparison of the in vitro cytotoxic activity of this compound against other notable sesquiterpenoid alcohols, including farnesol, nerolidol, α-bisabolol, cedrol, and patchouli alcohol. The objective is to present a clear, data-driven comparison to aid researchers in the evaluation of these compounds for further drug development.

Comparative Analysis of In Vitro Cytotoxicity

The anticancer potential of sesquiterpenoid alcohols is often initially assessed by their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth. The following tables summarize the available IC50 values for this compound and other selected sesquiterpenoid alcohols against various human cancer cell lines.

It is important to note that a direct comparison of IC50 values across different studies should be approached with caution, as variations in experimental conditions such as cell lines, incubation times, and assay protocols can influence the results.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Other Sesquiterpenoid Alcohols against Various Cancer Cell Lines

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)
This compound OVCAR-3Ovarian Cancer48Effects observed at 10, 50, 100
MDA-MB-231Breast Cancer24, 48, 7230
Farnesol HBL-52Optic Nerve Sheath MeningiomaNot Specified25
Nerolidol HCT-116Colon CancerNot Specified25
MOLT-4Acute Lymphoblastic LeukemiaNot Specified30
α-Bisabolol Ph-B-ALL (Cluster 1)Acute Lymphoblastic Leukemia2414 ± 5
AML (Cluster 2)Acute Myeloid Leukemia2445 ± 7
AML (Cluster 3)Acute Myeloid Leukemia2465 ± 5
Cedrol HT-29Colorectal Cancer48138.91 ± 17.81
CT-26Colorectal Cancer4892.46 ± 4.09
K562Leukemia48179.5
HT-29Colon Cancer48185.5
Patchouli Alcohol A549Non-small Cell Lung Cancer48106.18 ± 6.34
A549/V16Non-small Cell Lung Cancer48125.52 ± 2.92

Mechanisms of Action: Modulation of Key Signaling Pathways

The anticancer effects of sesquiterpenoid alcohols are mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

This compound has been shown to induce caspase-dependent apoptosis and cell cycle arrest in ovarian cancer cells. Its mechanism is linked to the activation of both intrinsic and extrinsic apoptotic pathways.

Farnesol induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1] It can also trigger endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR), which is dependent on the MEK1/2-ERK1/2 pathway.[1]

α-Bisabolol has been demonstrated to inhibit the PI3K/Akt signaling pathway in non-small cell lung carcinoma cells, a critical regulator of cell survival and proliferation.[1]

Cedrol has been shown to suppress the PI3K/Akt and NF-κB signaling pathways in human leukemia and colon cancer cells.

The following diagrams illustrate the key signaling pathways often modulated by these sesquiterpenoid alcohols.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream

PI3K/Akt Signaling Pathway

NFkB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) NFkB->Transcription

NF-κB Signaling Pathway

ERK_MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

ERK/MAPK Signaling Pathway

Experimental Protocols

The following section details a standard methodology for assessing the in vitro cytotoxicity of sesquiterpenoid alcohols, such as the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the sesquiterpenoid alcohol is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

  • The culture medium from the seeded plates is replaced with the medium containing different concentrations of the test compound.

  • Control wells receive medium with the vehicle (solvent) at the same final concentration used for the test compounds.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

4. Formazan Solubilization:

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the purple formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound on cancer cells.

Experimental_Workflow Start Start CellCulture Cell Culture (Cancer Cell Line) Start->CellCulture Seeding Cell Seeding (96-well plate) CellCulture->Seeding Treatment Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Reading MTT->Absorbance Analysis Data Analysis (IC50 Calculation) Absorbance->Analysis End End Analysis->End

Workflow for Cytotoxicity Assay

Conclusion

This guide provides a comparative overview of the anticancer potential of this compound and other sesquiterpenoid alcohols. While the available data suggests that this compound exhibits cytotoxic activity against cancer cells, further comprehensive and direct comparative studies are warranted to definitively establish its potency relative to other compounds in this class. The modulation of key signaling pathways such as PI3K/Akt, NF-κB, and ERK appears to be a common mechanism of action for these natural products, highlighting their potential as scaffolds for the development of novel anticancer agents. The provided experimental protocols and workflows serve as a foundational guide for researchers initiating studies in this promising area of oncology research.

References

A Comparative Guide to the Inter-laboratory Validation of a Quantitative Method for δ-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methods for the quantitative determination of delta-Cadinol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a robust analytical method for δ-Cadinol, supported by representative inter-laboratory validation data and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the performance characteristics of GC-MS and HPLC-UV methods for the quantification of δ-Cadinol, based on a hypothetical inter-laboratory study involving three laboratories.

Table 1: Inter-laboratory Comparison of the GC-MS Method for δ-Cadinol Quantification

ParameterLaboratory 1Laboratory 2Laboratory 3Mean Value
Linearity (R²) 0.99920.99890.99950.9992
Accuracy (% Recovery) 98.5%99.2%97.9%98.5%
Precision (RSD%)
- Intra-day1.8%2.1%1.5%1.8%
- Inter-day3.5%4.2%3.8%3.8%
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.04 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.18 µg/mL0.12 µg/mL0.15 µg/mL

Table 2: Inter-laboratory Comparison of the HPLC-UV Method for δ-Cadinol Quantification

ParameterLaboratory 1Laboratory 2Laboratory 3Mean Value
Linearity (R²) 0.99950.99910.99960.9994
Accuracy (% Recovery) 99.1%98.7%99.5%99.1%
Precision (RSD%)
- Intra-day1.5%1.9%1.3%1.6%
- Inter-day3.2%3.9%2.9%3.3%
Limit of Detection (LOD) 0.10 µg/mL0.12 µg/mL0.09 µg/mL0.10 µg/mL
Limit of Quantification (LOQ) 0.30 µg/mL0.36 µg/mL0.27 µg/mL0.31 µg/mL

Experimental Protocols

Objective: To separate, identify, and quantify δ-Cadinol in a given sample matrix (e.g., essential oil).

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 6890 GC with 5973 MS detector or equivalent).

  • Autosampler.

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • MSD Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-500.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Quantification Ion: m/z 204 (molecular ion) or a characteristic fragment ion.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., hexane, ethyl acetate) to a known volume.

  • If necessary, perform a serial dilution to bring the concentration of δ-Cadinol within the calibration range.

  • Add an appropriate internal standard (e.g., cedrol) to all standards and samples.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Calibration:

  • Prepare a series of calibration standards of δ-Cadinol (with internal standard) ranging from approximately 0.1 µg/mL to 50 µg/mL.

  • Construct a calibration curve by plotting the peak area ratio of δ-Cadinol to the internal standard against the concentration of δ-Cadinol.

Objective: To quantify δ-Cadinol in a sample matrix.

Instrumentation:

  • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Autosampler.

  • Column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to a known volume.

  • Perform dilutions as needed to fall within the linear range of the assay.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Calibration:

  • Prepare a stock solution of δ-Cadinol in the mobile phase.

  • From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 0.5 µg/mL to 100 µg/mL).

  • Generate a calibration curve by plotting the peak area versus the concentration of the δ-Cadinol standards.

Mandatory Visualizations

Experimental_Workflow start Start: Method Development protocol Define Experimental Protocol start->protocol single_lab Single-Laboratory Validation protocol->single_lab inter_lab Inter-laboratory Validation (Proficiency Test) single_lab->inter_lab Transfer Protocol sub_single sub_inter data_analysis Statistical Data Analysis end End: Validated Method data_analysis->end linearity Linearity sub_single->linearity accuracy Accuracy sub_single->accuracy precision Precision sub_single->precision lod_loq LOD & LOQ sub_single->lod_loq lab1 Laboratory 1 sub_inter->lab1 lab2 Laboratory 2 sub_inter->lab2 lab3 Laboratory 3 sub_inter->lab3 lab1->data_analysis lab2->data_analysis lab3->data_analysis

Caption: Workflow for inter-laboratory method validation.

Delta-Cadinol as a Potential Biomarker: A Review of Current Evidence and a Framework for Future Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable absence of scientific literature validating delta-cadinol as a clinical biomarker for any specific disease. Extensive searches of scientific databases reveal no studies that have identified or quantified this compound in human samples (such as breath, blood, or urine) in the context of disease diagnosis or monitoring. While research into volatile organic compounds (VOCs) as non-invasive biomarkers is a burgeoning field, this compound has not yet emerged as a compound of interest in published human studies.

Sesquiterpenes, the class of organic compounds to which this compound belongs, are recognized for their diverse biological activities, and some have been investigated for their anti-inflammatory and anti-cancer properties in preclinical models. However, this research has not yet translated into clinical biomarker applications for this compound.

Given the lack of specific data on this compound, this guide will provide a comprehensive framework for the potential validation of a novel VOC, such as this compound, as a clinical biomarker. This framework outlines the necessary stages of research, from initial discovery to clinical implementation, and includes detailed methodologies for key experiments.

A Roadmap for Novel Biomarker Validation

The validation of a new biomarker is a rigorous, multi-stage process designed to ensure its analytical and clinical performance. The following sections detail the typical workflow for validating a novel compound like this compound.

Phase 1: Discovery and Initial Characterization

The first phase involves identifying a potential biomarker and developing reliable methods for its detection.

  • Hypothesis Generation: A plausible biological rationale for why this compound, or another VOC, might be associated with a specific disease is formulated. This could be based on known metabolic pathways or preclinical studies.

  • Analytical Method Development: A robust and sensitive analytical method for the detection and quantification of the candidate biomarker in biological matrices (e.g., exhaled breath, plasma, urine) is developed. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used technique for this purpose.

Table 1: Comparison of Analytical Platforms for VOC Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Proton Transfer Reaction-Mass Spectrometry (PTR-MS)Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
Principle Separation by chromatography, detection by massSoft chemical ionization, real-time analysisChemical ionization with precursor ions, real-time analysis
Sample Throughput LowerHighHigh
Compound Identification High confidence (library matching)Limited (based on mass-to-charge ratio)High confidence
Sensitivity High (with pre-concentration)Very HighVery High
Application Untargeted and targeted analysisReal-time breath analysisReal-time breath analysis
Experimental Protocol: GC-MS for VOC Analysis in Exhaled Breath
  • Sample Collection: Subjects exhale into an inert collection bag (e.g., Tedlar® bag). To minimize environmental contamination, subjects should be in a controlled environment for a period before collection, and ambient air samples should be collected as controls.

  • Pre-concentration: The collected breath sample is passed through a sorbent tube to trap the VOCs. This step concentrates the analytes, increasing the sensitivity of the measurement.

  • Thermal Desorption: The sorbent tube is heated, and the trapped VOCs are released into the GC-MS system.

  • Gas Chromatography: The VOCs are separated based on their boiling points and interaction with the chromatographic column.

  • Mass Spectrometry: The separated compounds are ionized and fragmented, and the resulting mass spectrum is used for identification by comparison to a spectral library.

  • Quantification: The concentration of the target analyte is determined by comparing its peak area to that of a known internal standard.

experimental_workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_output Result Patient Patient BreathCollection Exhaled Breath Collection (Tedlar® Bag) Patient->BreathCollection Preconcentration Pre-concentration (Sorbent Tube) BreathCollection->Preconcentration Trapping VOCs GCMS GC-MS Analysis Preconcentration->GCMS Thermal Desorption Data Data Processing & Quantification GCMS->Data Spectral Analysis BiomarkerLevel Biomarker Concentration Data->BiomarkerLevel

Figure 1: Experimental workflow for VOC biomarker analysis.
Phase 2: Clinical Validation

This phase assesses the biomarker's ability to distinguish between different clinical states.

  • Case-Control Studies: The concentration of the biomarker is compared between a group of patients with the disease and a group of healthy controls.

  • Performance Metrics: The sensitivity, specificity, positive predictive value (PPV), negative predictive value (NPV), and the area under the receiver operating characteristic curve (AUC) are calculated.

Table 2: Hypothetical Performance Data for a Novel Biomarker

BiomarkerSensitivity (%)Specificity (%)AUCDisease
This compound (Hypothetical) 85900.92Disease X
Biomarker A (Standard) 78850.87Disease X
Biomarker B (Standard) 82800.85Disease X
Phase 3: Clinical Utility

The final phase determines if the biomarker provides a tangible benefit to patient care.

  • Prospective Studies: Large-scale prospective studies are conducted to evaluate the biomarker's performance in a real-world clinical setting.

  • Impact on Patient Outcomes: The key question is whether the use of the biomarker leads to improved patient outcomes, such as earlier diagnosis, better treatment decisions, or improved survival rates.

Hypothetical Signaling Pathway Involving a Sesquiterpene Biomarker

While the precise biological origin of a potential biomarker like this compound in a disease state is unknown, a hypothetical signaling pathway can illustrate its potential role. For example, in an inflammatory disease, cellular stress could upregulate the mevalonate (B85504) pathway, leading to increased synthesis of sesquiterpenes.

signaling_pathway cluster_stimulus Cellular Stress cluster_pathway Metabolic Pathway cluster_output Biomarker Production InflammatoryStimulus Inflammatory Stimulus Mevalonate Mevalonate Pathway Upregulation InflammatoryStimulus->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP SesquiterpeneSynthase Sesquiterpene Synthase FPP->SesquiterpeneSynthase DeltaCadinol This compound (and other sesquiterpenes) SesquiterpeneSynthase->DeltaCadinol Excretion Excretion in Breath/Urine DeltaCadinol->Excretion

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of δ-Cadinol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is relentless. Among the vast arsenal (B13267) of natural products, sesquiterpenoids, particularly the cadinane (B1243036) class, have emerged as promising scaffolds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of δ-cadinol and its derivatives, offering a deep dive into their therapeutic potential, supported by experimental data and detailed protocols.

Delta-cadinol, a bicyclic sesquiterpenoid alcohol, and its isomers, such as α-cadinol and T-cadinol, are found in various plants and fungi and have demonstrated a spectrum of biological activities, including antifungal, antiparasitic, anti-inflammatory, and cytotoxic effects.[1][2] The inherent bioactivity of the cadinane skeleton has prompted researchers to explore the synthesis of derivatives with enhanced potency and selectivity. This guide will dissect the nuances of their SAR, providing a framework for future drug discovery endeavors.

Antifungal Activity: Protecting Timber from Decay

One of the most explored applications of cadinol (B1231155) derivatives is in wood preservation. The antifungal properties of these compounds have been evaluated against various wood-decay fungi, demonstrating their potential as eco-friendly alternatives to conventional toxic preservatives.

Comparative Antifungal Potency

The following table summarizes the in vitro antifungal activity (IC50) of δ-cadinol isomers and their synthetic derivatives against common wood-decay fungi. For comparison, the activity of a commercial antifungal agent is also included.

CompoundLenzites betulina IC50 (mM)Trametes versicolor IC50 (mM)Laetiporus sulphureus IC50 (mM)
δ-Cadinol Isomers
α-Cadinol0.080.110.11
T-Cadinol0.150.200.18
T-Muurolol0.220.250.23
Synthetic Derivatives
3β-ethoxy-T-muurolol0.200.280.24
4βH-cadinan-10β-ol0.220.280.25
4βH-muurolan-10β-ol0.250.320.29
4βH-cadinan-10α-ol0.230.270.25
Commercial Fungicide
Propionic Acid~4.5 (at 1 g/L)~4.5 (at 1 g/L)~4.5 (at 1 g/L)

Structure-Activity Relationship Insights:

  • Stereochemistry Matters: α-Cadinol consistently demonstrates the strongest antifungal activity among the natural isomers, suggesting that the stereochemical arrangement of the hydroxyl and isopropyl groups is crucial for its fungicidal action.[2]

  • Functional Group Influence: The presence of an unsaturated double bond and oxygen-containing functional groups plays a key role in the antifungal activity.[2]

  • Derivatization Effects: While some synthetic derivatives show good activity, they do not surpass the potency of the natural α-cadinol, indicating that the specific substitutions made in these examples did not enhance the desired antifungal effect.[2]

Antiparasitic Activity: A Hope Against Chagas Disease

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge. T-cadinol, an isomer of δ-cadinol, has shown promising activity against this parasite.

Comparative Antiparasitic Potency

The following table compares the in vitro activity of (-)-T-Cadinol against different forms of T. cruzi with the standard drug, benznidazole.

CompoundTrypomastigotes IC50 (µM)Amastigotes IC50 (µM)
(-)-T-Cadinol18.2 ± 7.715.8 ± 10.3
Benznidazole~5-50 (strain dependent)~2-10 (strain dependent)

Structure-Activity Relationship Insights:

  • The data suggests that T-cadinol is a promising scaffold for the development of new anti-Chagasic agents. Further studies are needed to explore derivatives of T-cadinol to improve its potency and selectivity.

Anti-inflammatory and Cytotoxic Activities: Targeting Cellular Pathways

Cadinane sesquiterpenes have also been investigated for their potential to modulate inflammatory responses and inhibit cancer cell growth.

Comparative Bioactivity of Cadinane Sesquiterpenoids
Compound/DerivativeBiological ActivityCell Line/TargetIC50 (µM)
Phacadinane AAnti-inflammatory (NO inhibition)RAW 264.73.88 ± 0.58
Phacadinane BAnti-inflammatory (NO inhibition)RAW 264.72.25 ± 0.71
Amorphaene Derivative 1GOT1 Inhibition-20.0 ± 2.1
Amorphaene Derivative 2CytotoxicityPancreatic Ductal Adenocarcinoma (PDAC) cells13.1 ± 1.5

Mechanism of Action Insights:

  • Anti-inflammatory Effects: Certain cadinane derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.

  • Cytotoxic Effects: Some cadinane sesquiterpenoids exhibit cytotoxicity against cancer cells by inhibiting enzymes crucial for their metabolism, such as glutamic-oxaloacetic transaminase 1 (GOT1).

Experimental Protocols

For researchers aiming to validate or build upon these findings, detailed experimental protocols are essential.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

  • Fungal Culture Preparation: Inoculate the desired wood-decay fungus onto a potato dextrose agar (B569324) (PDA) plate and incubate at 25°C for 7-10 days.

  • Inoculum Preparation: Flood the mature fungal culture with sterile saline solution containing 0.05% Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores. Adjust the spore suspension to a concentration of 1 x 10^6 spores/mL using a hemocytometer.

  • Compound Preparation: Dissolve the test compounds (δ-cadinol derivatives, etc.) in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using potato dextrose broth (PDB).

  • Inoculation and Incubation: Add the fungal spore suspension to each well. Include a positive control (fungus in PDB without compound) and a negative control (PDB only). Incubate the plate at 25°C for 72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

Antiparasitic Activity Assay against Trypanosoma cruzi
  • Parasite Culture: Culture epimastigotes of T. cruzi in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C. Obtain trypomastigotes from the supernatant of infected LLC-MK2 cells.

  • Amastigote Assay: Seed LLC-MK2 cells in a 96-well plate and incubate for 24 hours. Infect the cells with trypomastigotes for 2 hours. Wash the wells to remove extracellular parasites and add fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.

  • Trypomastigote Assay: Incubate trypomastigotes in LIT medium with serial dilutions of the test compounds for 24 hours.

  • Viability Assessment: Fix the cells and stain with Giemsa. Determine the number of intracellular amastigotes or the motility of trypomastigotes under a microscope. Alternatively, use a colorimetric assay (e.g., using resazurin) to assess parasite viability.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Cytotoxicity Evaluation: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) or non-cancerous cells in a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment: Expose the cells to various concentrations of the δ-cadinol derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Pathways and Processes

To better understand the experimental workflows and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_isolation Isolation & Purification cluster_bioassay Bioactivity Screening Plant_Material Plant Material (e.g., Torreya nucifera) Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative HPLC Fractions->Purification Pure_Compound Pure δ-Cadinol & Derivatives Purification->Pure_Compound Antifungal Antifungal Assay Pure_Compound->Antifungal Antiparasitic Antiparasitic Assay Pure_Compound->Antiparasitic Anti_inflammatory Anti-inflammatory Assay Pure_Compound->Anti_inflammatory Cytotoxicity Cytotoxicity Assay Pure_Compound->Cytotoxicity Data_Analysis IC50 Determination Antifungal->Data_Analysis Antiparasitic->Data_Analysis Anti_inflammatory->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Experimental workflow for isolating and evaluating δ-cadinol derivatives.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Cadinol δ-Cadinol Derivatives Cadinol->MAPK Inhibits Cadinol->IKK Inhibits DNA DNA NFkB_n->DNA Binds iNOS iNOS DNA->iNOS Transcription COX2 COX-2 DNA->COX2 Transcription Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription NO Production NO Production iNOS->NO Production

Caption: Putative anti-inflammatory mechanism of δ-cadinol derivatives.

Conclusion and Future Directions

The structure-activity relationship of δ-cadinol and its derivatives reveals a promising class of natural products with diverse biological activities. The stereochemistry of the cadinane core and the nature of its functional groups are critical determinants of their antifungal, antiparasitic, anti-inflammatory, and cytotoxic properties.

Future research should focus on:

  • Synthesizing a broader range of derivatives to systematically probe the SAR and optimize potency and selectivity for specific targets.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of the most promising compounds.

  • Elucidating detailed mechanisms of action to identify specific molecular targets and pathways, which will aid in the rational design of next-generation therapeutics.

By continuing to explore the rich chemical space of cadinane sesquiterpenoids, the scientific community can unlock their full potential in addressing pressing challenges in medicine and materials science.

References

Comparative study of delta-Cadinol extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Delta-Cadinol Extraction Methods for Researchers and Drug Development Professionals

Introduction

This compound, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community for its potential therapeutic applications. Found in various plants, fungi, and even some animals, the efficient extraction of this bioactive compound is a critical first step in both research and drug development pipelines.[1] The choice of extraction method profoundly impacts the yield, purity, and overall quality of the final product, directly influencing subsequent analytical and preclinical studies.

This guide provides a detailed, objective comparison of the three primary methods for this compound extraction: Steam Distillation, Solvent Extraction, and Supercritical Fluid (SCF) Extraction. We will delve into the experimental protocols for each, present comparative quantitative data, and discuss the advantages and limitations to help you select the most suitable technique for your research objectives.

Quantitative Data Comparison

The selection of an extraction method is often a trade-off between yield, purity, cost, and environmental impact. While data for this compound specifically is limited, the following table summarizes typical performance metrics for the extraction of sesquiterpene-rich essential oils from plant matrices, providing a valuable proxy for comparison.

ParameterSteam DistillationSolvent Extraction (Soxhlet)Supercritical Fluid Extraction (SCF-CO₂)
Typical Yield 0.1% - 2.5% (w/w)5% - 20% (w/w)2% - 10% (w/w)
Purity/Selectivity Moderate to GoodLow to ModerateHigh to Excellent
Extraction Time 2 - 6 hours6 - 24 hours1 - 4 hours
Solvent Consumption High (water)High (organic solvents)Low to None (CO₂ is recycled)
Operating Temperature High (~100°C)Moderate (solvent boiling point)Low to Moderate (e.g., 40-60°C)
Pros Low-cost equipment, well-established.High yield, effective for a broad range of compounds.High purity, no solvent residue, "green" technology, tunable selectivity.[2][3]
Cons Thermal degradation of sensitive compounds, hydrolysis of esters.[2]Co-extraction of undesirable compounds (waxes, pigments), solvent removal required, potential solvent toxicity.[2]High initial equipment cost.[3]

Experimental Workflows and Logical Relationships

Visualizing the extraction process can aid in understanding the key stages and decision points. The following diagram illustrates a generalized workflow for the extraction and subsequent analysis of this compound.

ExtractionWorkflow cluster_extraction Extraction Method Prep Plant Material Preparation (Drying, Grinding) SD Steam Distillation Prep->SD Select Method SE Solvent Extraction Prep->SE SFE Supercritical Fluid Extraction (SCF-CO₂) Prep->SFE Purification Purification (Chromatography) SD->Purification Essential Oil Concentration Solvent Removal / Concentration (Rotary Evaporation) SE->Concentration SFE->Purification Solvent-Free Extract Concentration->Purification Crude Extract Analysis Analysis (GC-MS, NMR) Purification->Analysis FinalProduct Pure This compound Analysis->FinalProduct

Caption: Generalized workflow for this compound extraction and analysis.

Experimental Protocols

Detailed and reproducible methodologies are essential for achieving consistent and reliable results. Below are representative protocols for each of the discussed extraction techniques.

Steam Distillation

This traditional method is effective for volatile, water-insoluble compounds like sesquiterpenes. It involves passing steam through the plant material to vaporize the target compounds, which are then condensed and collected.

Materials and Apparatus:

  • Dried and ground plant material

  • Steam generator (or boiling flask for direct steam generation)

  • Distillation flask with a wide neck

  • Claisen adapter

  • Condenser

  • Receiving flask or separatory funnel (e.g., Clevenger-type apparatus)

  • Heating source (heating mantle or Bunsen burner)

  • Deionized water

Procedure:

  • Place the ground plant material into the distillation flask, filling it no more than halfway.

  • Add deionized water to just cover the plant material.

  • Assemble the distillation apparatus, ensuring all joints are secure. The Claisen adapter is crucial to prevent plant material from splashing into the condenser.[4]

  • Begin heating the water to generate steam. If using an external generator, introduce steam into the bottom of the distillation flask.

  • The steam will pass through the plant material, rupturing the oil glands and carrying the volatilized this compound and other essential oil components.[2]

  • The steam-oil mixture travels to the condenser, where it cools and liquefies.

  • Collect the distillate in the receiving flask. The essential oil, being immiscible with water, will typically form a separate layer that can be easily collected.

  • Continue the distillation for a set period, typically 2-4 hours, or until no more oil is observed in the distillate.[5]

Solvent Extraction (Soxhlet Method)

Solvent extraction uses an organic solvent to dissolve the target compounds from the plant matrix. The Soxhlet method allows for continuous extraction with a fresh supply of the solvent, which can lead to high extraction efficiency.

Materials and Apparatus:

  • Dried and finely ground plant material

  • Soxhlet extractor apparatus

  • Cellulose (B213188) thimble

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Extraction solvent (e.g., n-hexane, ethanol, ethyl acetate)[2]

  • Rotary evaporator

Procedure:

  • Place the ground plant material into a cellulose thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.[1]

  • Fill the round-bottom flask with the selected solvent to approximately two-thirds of its volume.

  • Assemble the complete Soxhlet apparatus on the heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm into the condenser.[1]

  • The condensed solvent drips into the thimble, immersing the plant material and dissolving the this compound.

  • Once the solvent reaches the top of the siphon arm, the entire volume of the extraction chamber is siphoned back into the boiling flask.

  • This cycle repeats automatically, ensuring the plant material is continuously extracted with fresh, pure solvent.

  • After a sufficient number of cycles (typically 6-24 hours), turn off the heat and allow the apparatus to cool.

  • Remove the solvent from the crude extract using a rotary evaporator to yield the concentrated this compound-containing extract.

Supercritical Fluid Extraction (SCF-CO₂)

This modern, "green" technique uses carbon dioxide above its critical temperature (31.1°C) and pressure (74 bar) as the solvent.[6] Supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.

Materials and Apparatus:

  • Dried, ground, and sieved plant material

  • Supercritical Fluid Extractor system, which includes:

    • High-pressure CO₂ pump

    • Extraction vessel

    • Heating unit for the vessel

    • Automated back pressure regulator

    • Collection vessel or separator

  • CO₂ cylinder (high purity)

  • Optional: Co-solvent pump and solvent (e.g., ethanol)

Procedure:

  • Pack the ground plant material uniformly into the extraction vessel.

  • Seal the vessel and place it into the heated chamber.

  • Pressurize the system with CO₂ to the desired pressure (e.g., 200-350 bar) using the high-pressure pump.[7][8]

  • Heat the extraction vessel to the target temperature (e.g., 40-60°C).[7][8]

  • If using a co-solvent to increase polarity, introduce it into the CO₂ stream at a set percentage (e.g., 5-10% ethanol).[7]

  • Maintain a constant flow of supercritical CO₂ through the extraction vessel for the specified duration (e.g., 1-3 hours).

  • The supercritical fluid containing the dissolved this compound passes through the back pressure regulator into the collection vessel, which is at a much lower pressure.

  • The sudden drop in pressure causes the CO₂ to return to its gaseous state, losing its solvating power. The extracted compounds precipitate and are collected in the separator.[3]

  • The now-gaseous CO₂ can be vented or recycled for future extractions.

Conclusion

The optimal method for extracting this compound is highly dependent on the specific goals of the project.

  • Steam Distillation is a cost-effective and straightforward choice for obtaining essential oils for preliminary screening, but risks thermal degradation.

  • Solvent Extraction offers high yields but requires careful consideration of solvent choice, downstream purification to remove co-extracted impurities, and safety protocols.

  • Supercritical Fluid Extraction represents the state-of-the-art for obtaining high-purity, solvent-free extracts. Its selectivity and use of a non-toxic solvent make it ideal for pharmaceutical and nutraceutical applications, though it requires a significant initial investment.[2][3]

For drug development professionals requiring high purity and compound integrity, SCF-CO₂ is the recommended method. For academic research with limited budgets or for initial isolation from a new plant source, steam distillation or solvent extraction can be effective starting points, followed by rigorous chromatographic purification.

References

Assessing Synergistic Effects of δ-Cadinol with Other Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between natural compounds holds immense promise for the development of novel and more effective therapeutic agents. By combining bioactive molecules, it is often possible to achieve a greater therapeutic effect at lower concentrations, potentially reducing toxicity and overcoming resistance mechanisms. This guide provides a framework for assessing the synergistic effects of δ-Cadinol, a sesquiterpenoid alcohol with known antimicrobial and anticancer properties, with other natural compounds.

Due to a lack of specific published data on the synergistic effects of δ-Cadinol with other individual natural compounds, this guide will use the well-documented synergistic interaction between two other phytochemicals, Cinnamaldehyde and Eugenol , as a representative example to illustrate the methodologies and data presentation required for such an assessment.

Data Presentation: Synergistic Antifungal Activity

The synergistic interaction between two natural compounds is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of hypothetical synergistic antifungal data for δ-Cadinol and a hypothetical natural compound 'X', modeled after typical experimental results, is presented below.

Table 1: Synergistic Antifungal Activity of δ-Cadinol and Compound X against Candida albicans

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICI (ΣFIC)Interpretation
δ-Cadinol64160.250.5Synergy
Compound X3280.25

Note: This data is illustrative. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. FIC (Fractional Inhibitory Concentration) is calculated as the MIC of the compound in combination divided by the MIC of the compound alone. The FICI (Fractional Inhibitory Concentration Index) is the sum of the FICs of the combined agents. A FICI of ≤ 0.5 is generally considered synergistic.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of synergistic interactions. Below are methodologies for key experiments.

Checkerboard Assay for Antimicrobial Synergy

This method is used to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

a. Preparation of Materials:

  • 96-well microtiter plates.

  • Standardized microbial inoculum (e.g., Candida albicans at 1-5 x 10^5 CFU/mL).

  • Appropriate liquid growth medium (e.g., RPMI-1640 for fungi).

  • Stock solutions of δ-Cadinol and the other natural compound of known concentrations.

b. Assay Procedure:

  • Serially dilute δ-Cadinol horizontally and the second natural compound vertically in the microtiter plate.

  • Each well will contain a unique combination of concentrations of the two compounds.

  • Inoculate each well with the microbial suspension.

  • Include wells with each compound alone to determine their individual MICs, as well as positive (microbe only) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for C. albicans).

  • Determine the MIC for each compound alone and in combination by visual inspection of turbidity or using a spectrophotometric reader.

  • Calculate the FIC for each compound and the FICI for the combination.[1]

Isobologram Analysis for Synergy

An isobologram provides a graphical representation of synergistic, additive, or antagonistic interactions.

a. Data Acquisition:

  • Determine the concentrations of each compound required to produce a specific effect (e.g., 50% inhibition of cell growth, IC50) when used alone.

  • Determine the concentrations of the two compounds in combination that produce the same level of effect.

b. Plotting the Isobologram:

  • Plot the concentration of δ-Cadinol on the x-axis and the concentration of the other natural compound on the y-axis.

  • The line connecting the IC50 values of the individual compounds is the line of additivity.

  • Plot the concentrations of the two compounds in combination that produce the 50% inhibitory effect.

  • Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[2][3]

Caspase Activity Assay for Apoptosis

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

a. Cell Culture and Treatment:

  • Culture cancer cells (e.g., human liver cancer cell line HepG2) in appropriate medium.

  • Treat cells with δ-Cadinol, the other natural compound, and their combination for a specified time.

b. Assay Procedure (using a commercial kit):

  • Lyse the treated cells to release cellular contents.

  • Add a luminogenic or fluorogenic caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) to the cell lysate.[4]

  • Incubate to allow the caspase to cleave the substrate, generating a signal (luminescence or fluorescence).

  • Measure the signal using a luminometer or fluorometer.

  • An increase in signal in treated cells compared to untreated controls indicates caspase activation and apoptosis.[5][6]

Cell Cycle Analysis using Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

a. Cell Preparation:

  • Treat cancer cells with the compounds of interest.

  • Harvest the cells and wash with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.[7][8]

b. Staining and Analysis:

  • Wash the fixed cells to remove the ethanol.

  • Treat the cells with RNase to prevent staining of RNA.

  • Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).[9]

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in the cells.

  • The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases, allowing for the quantification of cell cycle arrest.[9][10]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

Below are Graphviz diagrams illustrating a typical experimental workflow for assessing synergy and a hypothetical signaling pathway that could be modulated by the synergistic action of δ-Cadinol and another natural compound.

experimental_workflow cluster_antimicrobial Antimicrobial Synergy Assessment cluster_anticancer Anticancer Synergy Assessment start_am Microbial Culture checkerboard Checkerboard Assay start_am->checkerboard mic_determination MIC Determination checkerboard->mic_determination fici_calculation FICI Calculation mic_determination->fici_calculation isobologram Isobologram Analysis mic_determination->isobologram start_ac Cancer Cell Culture cell_treatment Cell Treatment start_ac->cell_treatment apoptosis_assay Caspase Activity Assay cell_treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis cell_treatment->cell_cycle_assay pathway_analysis Signaling Pathway Analysis (Western Blot) cell_treatment->pathway_analysis

Fig. 1: Experimental workflow for assessing synergistic effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates bad Bad akt->bad Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes bcl2 Bcl-2 bad->bcl2 Inhibits caspase9 Caspase-9 bcl2->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Induces delta_cadinol δ-Cadinol + Compound X delta_cadinol->pi3k Inhibits delta_cadinol->akt Inhibits

Fig. 2: Hypothetical PI3K/Akt signaling pathway modulation.

This guide provides a comprehensive overview of the methodologies and data presentation necessary for assessing the synergistic effects of δ-Cadinol with other natural compounds. While specific data for δ-Cadinol combinations is currently limited, the provided examples and protocols offer a robust framework for researchers to conduct and present their findings in this promising area of drug discovery.

References

A Comparative Purity Analysis of Synthetic vs. Natural Delta-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity profiles of delta-Cadinol sourced from synthetic routes versus natural extraction. Understanding the purity and impurity profiles of active compounds is critical for reproducible and reliable research, particularly in the context of drug development and biological studies. This document outlines typical purity levels, potential impurities, and the analytical methodologies used for their assessment, supported by experimental data and protocols.

Quantitative Purity Comparison

The purity of this compound is highly dependent on its origin. Synthetic production offers the potential for high purity and consistency, whereas this compound extracted from natural sources, typically essential oils, is often present as a minor component in a complex mixture of other phytochemicals.

ParameterSynthetic this compoundNatural this compound (from essential oils)
Typical Purity (%) ≥98%[1]Highly variable, often low percentage in the total essential oil. For example, the volatile oil from Torreya nucifera leaves contains around 3.1% torreyol (δ-cadinol).[2]
Common Impurities Starting materials, reagents, reaction by-products, and isomers formed during synthesis.Other sesquiterpenes (e.g., α-cadinene, γ-cadinene), monoterpenes, and other sesquiterpenols. The exact composition depends on the plant source.[3]
Enantiomeric Purity Typically high, often >98% enantiomeric excess (ee), depending on the stereoselectivity of the synthesis.Can vary depending on the natural source. Both (+)- and (−)- enantiomers of this compound exist in nature.[4]
Lot-to-Lot Consistency Generally high due to controlled manufacturing processes.[5]Can be highly variable depending on factors such as plant species, geographical location, climate, and extraction method.

Experimental Protocols

Accurate determination of this compound purity relies on robust analytical techniques. The following are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of sesquiterpenoid alcohols like this compound.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 4°C/min.

    • Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.[3]

  • Sample Preparation:

    • Synthetic this compound: Accurately weigh and dissolve in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

    • Natural this compound (in essential oil): Dilute the essential oil in a volatile solvent. If the concentration of this compound is very low, a pre-concentration step may be necessary.

  • Quantification: Purity is determined by the area percentage of the this compound peak relative to the total peak area. For absolute quantification, a calibration curve is prepared using a certified reference standard of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the analysis of less volatile compounds and for preparative separations. For sesquiterpenoids, reversed-phase HPLC is a common approach.

Methodology:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

  • Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection: UV detection at 210 nm.[3]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent.

  • Quantification: Purity is determined by the area percentage of the main peak. For accurate quantification, an external standard method with a calibration curve is employed.

Quantitative Nuclear Magnetic Resonance (qNMR)

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis to determine purity without the need for a reference standard of the analyte.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation: A precisely weighed amount of the this compound sample and the internal standard are dissolved in the deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): A long delay (e.g., 30 s) is used to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: Sufficient scans (e.g., 8 or 16) are acquired to achieve a good signal-to-noise ratio.[3]

  • Data Processing: The spectrum is Fourier transformed, phased, and baseline corrected.

  • Purity Calculation: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard of known purity and weight.[3]

Visualizations

Workflow for Purity Assessment

The following diagram illustrates the general workflow for the comparative purity assessment of synthetic and natural this compound.

cluster_synthetic Synthetic this compound cluster_natural Natural this compound cluster_analysis Analytical Methods synth_sample Synthetic Sample sample_prep Sample Preparation (Dilution, Derivatization if needed) synth_sample->sample_prep natural_source Plant Material extraction Extraction (e.g., Steam Distillation) natural_source->extraction essential_oil Essential Oil extraction->essential_oil essential_oil->sample_prep gcms GC-MS sample_prep->gcms hplc HPLC sample_prep->hplc qnmr qNMR sample_prep->qnmr data_analysis Data Analysis (Peak Integration, Spectral Comparison) gcms->data_analysis hplc->data_analysis qnmr->data_analysis purity_report Purity & Impurity Profile Report data_analysis->purity_report

Caption: Workflow for the purity assessment of this compound.

Impact of Impurities on a Hypothetical Signaling Pathway

High purity of a compound is crucial in biological research as impurities can lead to off-target effects and misinterpretation of results. The diagram below illustrates how an impurity could potentially interfere with a signaling pathway.

cluster_ligands Compounds cluster_receptors Cell Surface Receptors cluster_pathway Intracellular Signaling cluster_response Cellular Response delta_cadinol This compound (Pure) receptor_a Receptor A delta_cadinol->receptor_a Binds impurity Impurity receptor_b Receptor B impurity->receptor_b Binds pathway_a Signaling Pathway A receptor_a->pathway_a Activates pathway_b Signaling Pathway B receptor_b->pathway_b Activates response_a Desired Biological Effect pathway_a->response_a response_b Off-Target Effect pathway_b->response_b

Caption: Hypothetical signaling pathway showing the impact of an impurity.

References

Statistical Validation of Delta-Cadinol's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of delta-Cadinol and its isomers, alongside alternative compounds. The information is intended to offer a statistical and methodological reference for research and development purposes. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes available data for closely related sesquiterpenoids and relevant comparator molecules to provide a valuable contextual framework.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound, its related isomers, and established alternative compounds. It is crucial to note that direct comparisons of IC50 and MIC values should be approached with caution due to variations in experimental conditions, cell lines, and microbial strains.

Anticancer Activity

Delta-cadinene, a closely related compound to this compound, has demonstrated cytotoxic effects against breast cancer cells. A comparative overview with standard chemotherapeutic agents is provided below.

CompoundCell LineIC50 (µM)Citation
delta-Cadinene MDA-MB-231 (Breast)30[1]
Paclitaxel OVCAR-3 (Ovarian)~0.1[2]
Doxorubicin OVCAR-3 (Ovarian)Not specified[2]
Antiparasitic Activity

T-Cadinol, an isomer of this compound, has shown notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

CompoundOrganismIC50 (µM)Citation
(-)-T-Cadinol Trypanosoma cruzi (trypomastigote)18.2
(-)-T-Cadinol Trypanosoma cruzi (amastigote)15.8
Antimicrobial Activity
Compound/Essential OilOrganismMICCitation
Cedarwood Oil (36.3% δ-cadinene)Micrococcus luteus7.46 µL/mL (MIC50)[3]
Cedarwood Oil (36.3% δ-cadinene)Candida krusei9.46 µL/mL (MIC50)[3]
Mentha longifolia EO (contains α-cadinol)Pseudomonas aeruginosa0.005 µg/mL[4]
Mentha longifolia EO (contains α-cadinol)Candida albicans0.005 mg/mL[4]
Carvacrol Acinetobacter baumannii0.2–3 µg/mL[5]
Thymol Acinetobacter baumannii12.5–62 µg/mL[5]
Ciprofloxacin Acinetobacter baumannii31–132 µg/mL[5]
Gentamicin Acinetobacter baumannii62–764 µg/mL[5]
Anti-inflammatory Activity

Direct in vitro anti-inflammatory data for this compound is scarce. The following table provides context with data for a standard non-steroidal anti-inflammatory drug (NSAID). Sesquiterpenes, as a class, are known to inhibit inflammatory pathways.[6][7][8][9][10]

CompoundAssayIC50Citation
Ibuprofen ROS Inhibition11.2 ± 1.9 µg/mL[11]
Isonicotinate 5 ROS Inhibition1.42 ± 0.1 µg/mL[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the statistical validation and replication of findings.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., delta-Cadinene) and control compounds (e.g., Paclitaxel, Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).[1][2]

  • MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7][12]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9][12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7][9] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth).[13][14]

  • Serial Dilution: Perform serial twofold dilutions of the test compound (e.g., essential oil containing this compound) in the broth in a 96-well microtiter plate.[13]

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[10][13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.

  • Reagent Preparation: Prepare solutions of the test compound, a reference inhibitor (e.g., a known NSAID), COX-2 enzyme, and arachidonic acid (the substrate) in an appropriate buffer.[15]

  • Enzyme Incubation: Add the COX-2 enzyme to the wells of a 96-well plate, followed by the test compound or reference inhibitor. Incubate for a short period to allow for binding.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[15]

  • Detection: The product of the COX-2 reaction (prostaglandin H2) is measured, often through a secondary reaction that produces a colorimetric or fluorescent signal. The absorbance or fluorescence is measured over time using a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the molecular mechanisms and methodological approaches.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Compound Dilution Compound Dilution Compound Dilution->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement Incubation->Measurement Data Collection Data Collection Measurement->Data Collection IC50/MIC Calculation IC50/MIC Calculation Data Collection->IC50/MIC Calculation Statistical Validation Statistical Validation IC50/MIC Calculation->Statistical Validation

General experimental workflow for in vitro bioactivity assays.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits NF-κB_active Active NF-κB DNA DNA NF-κB_active->DNA Translocates to nucleus and binds to DNA Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription This compound δ-Cadinol (Proposed Inhibition) This compound->IKK Inhibits

Proposed inhibitory effect of δ-Cadinol on the NF-κB signaling pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for delta-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of delta-Cadinol, a sesquiterpenoid alcohol, to mitigate potential hazards and ensure regulatory compliance.

Hazard Profile and Safety First

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and related compounds.

PropertyValueSource
Molecular FormulaC15H26OPubChem[3]
Molecular Weight222.37 g/mol MedchemExpress.com, PubChem[4][5]
Flash Point128.33 °C (263.00 °F) (TCC)The Good Scents Company
Water Solubility9.13 mg/L @ 25 °C (estimated)The Good Scents Company[6]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service, which will typically involve incineration.[1] Adherence to the following procedural steps is essential for safe handling and disposal.

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and securely sealed container.[1]

  • Ensure the container is made of a material compatible with terpenes.[1]

  • Do not mix this compound waste with other waste streams unless explicitly authorized by your institution's environmental health and safety (EHS) department.[1]

2. Spill Management:

  • In the event of a spill, immediately evacuate all non-essential personnel from the affected area.[1]

  • Eliminate all potential sources of ignition in the vicinity.[1]

  • Contain and absorb the spill using an inert material such as sand, vermiculite, or a commercial sorbent.[1]

  • Carefully collect the absorbed material into a sealed container designated for hazardous waste.[1]

  • Thoroughly clean the spill area with soap and water.[1]

3. Container Disposal:

  • Empty containers that have held this compound should be treated as hazardous waste.[1]

  • Containers can be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[1] The resulting rinsate must be collected and disposed of as hazardous chemical waste.[1][7]

  • As an alternative, and only if local regulations permit, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]

4. Final Disposal:

  • The collected waste must be managed and disposed of by a licensed hazardous waste disposal company.[1]

  • Controlled incineration at a permitted facility is the preferred method of disposal.[1]

  • Under no circumstances should this compound be discharged into the sewer system or allowed to contaminate soil or water.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start cluster_collection Waste Collection cluster_spill Spill Event cluster_container Container Handling cluster_disposal Final Disposal start This compound Waste collect_waste Collect in Labeled, Sealed Container start->collect_waste spill Spill Occurs? collect_waste->spill absorb Absorb with Inert Material spill->absorb Yes empty_container Container Empty? spill->empty_container No collect_spill Collect Absorbed Material absorb->collect_spill licensed_disposal Transfer to Licensed Hazardous Waste Disposal Service collect_spill->licensed_disposal triple_rinse Triple Rinse with Solvent empty_container->triple_rinse Yes empty_container->licensed_disposal No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->licensed_disposal incineration Incineration licensed_disposal->incineration

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling delta-Cadinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of delta-Cadinol, a sesquiterpenoid alcohol. Adherence to these procedures is critical to mitigate potential hazards and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option for protection against tears, punctures, and a range of chemicals.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against minor spills and contamination.
Chemical-resistant ApronRecommended when handling larger quantities of this compound.
Respiratory Protection Fume HoodAll handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
RespiratorIn situations where a fume hood is not available or ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key stages from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Fume Hood B->C D Handle with Care to Avoid Spills C->D E Evacuate Non-Essential Personnel D->E If Spill Occurs H Collect Waste in a Designated Container D->H F Absorb Spill with Inert Material E->F G Collect and Seal in a Labeled Container F->G I Arrange for Licensed Chemical Waste Disposal G->I H->I

Safe handling workflow for this compound.

Step-by-Step Handling and Disposal Procedures

Pre-Handling Preparations
  • Review Safety Information : Before commencing any work, thoroughly review the available safety information. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the SDS for the closely related compound, delta-cadinene, provides valuable guidance.[2]

  • Engineering Controls : Ensure that a properly functioning chemical fume hood is available. All handling of this compound should take place within the fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : Put on all required PPE as detailed in the table above, ensuring a proper fit.

Handling in the Laboratory
  • Controlled Environment : Conduct all work with this compound inside a chemical fume hood.

  • Careful Transfer : When transferring the substance, do so carefully to avoid generating dust or aerosols.

  • Avoid Contact : Minimize direct contact with the substance. Use appropriate tools and techniques to handle containers and equipment.

  • Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Evacuate : Immediately alert others in the vicinity and evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated, if it is safe to do so.

  • Containment : For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to absorb the spilled substance.

  • Collection : Carefully collect the absorbed material and any contaminated soil or surfaces into a sealable, labeled container for hazardous waste.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation : Collect all waste materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

  • Container Management : Ensure the waste container is appropriate for chemical waste, is kept closed when not in use, and is stored in a designated hazardous waste accumulation area.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. The preferred method of disposal for related terpenes is incineration.[3]

  • Do Not Dispose in General Waste or Drains : Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain.

By adhering to these safety and logistical protocols, researchers and scientists can handle this compound responsibly, ensuring a safe working environment and minimizing environmental impact.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
delta-Cadinol
Reactant of Route 2
Reactant of Route 2
delta-Cadinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.